molecular formula C11H14N2 B590550 5-(2-Aminopropyl)indole CAS No. 3784-30-3

5-(2-Aminopropyl)indole

Cat. No.: B590550
CAS No.: 3784-30-3
M. Wt: 174.24 g/mol
InChI Key: AULGMISRJWGTBA-UHFFFAOYSA-N

Description

5-(2-Aminopropyl)indole (also known as 5-IT or 5-API) is a synthetic stimulant and psychoactive research chemical of significant interest in neuropharmacology. Its primary research value lies in its complex and potentially dangerous dual mechanism of action. The compound acts as a potent substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, functioning as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) . This action results in the non-exocytotic release of monoamines, leading to pronounced stimulant effects in research models . Furthermore, this compound is a confirmed inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the breakdown of monoamine neurotransmitters . This combination of monoamine release and enzyme inhibition creates a powerful synergistic effect that dramatically increases synaptic levels of monoamines, which is a key focus of its research applications and toxicological studies . Preclinical research indicates that this compound produces long-lived stimulant effects and has been shown to induce rewarding properties and locomotor sensitization in animal models, suggesting a high abuse potential that warrants further scientific investigation . The compound has been associated with severe toxicity and fatalities in humans, making it a critical substance for forensic toxicology and studies aimed at understanding the adverse effects of novel psychoactive substances . Research using this compound is strictly for investigational purposes in controlled laboratory settings to elucidate the pharmacological and toxicological profiles of complex monoaminergic drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULGMISRJWGTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873562
Record name 1-(1H-Indol-5-yl)propan-2-amine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3784-30-3
Record name α-Methyl-1H-indole-5-ethanamine
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Record name 5-(2-Aminopropyl)indole
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Record name 1-(1H-Indol-5-yl)propan-2-amine
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Record name 3784-30-3
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Record name 5-(2-AMINOPROPYL)INDOLE
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Foundational & Exploratory

"synthesis and characterization of 5-(2-Aminopropyl)indole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Aminopropyl)indole

Introduction

This compound, also known as 5-API or 5-IT, is a psychoactive compound belonging to the indole and substituted phenethylamine classes.[1] Structurally, it is a positional isomer of α-methyltryptamine (AMT), a well-known psychedelic, but its pharmacology is more akin to stimulants.[2][3] First synthesized by Albert Hofmann in 1962, this compound has garnered significant interest within the scientific community, particularly in the fields of pharmacology and forensic chemistry, due to its emergence as a designer drug.[2][3][4]

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details the analytical methods used for its characterization. The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and related indole derivatives.

Physical and Chemical Properties

This compound is a crystalline solid at room temperature, appearing as a white to off-white powder.[5] It possesses a chiral center at the alpha position of the aminopropyl chain, meaning it exists as a racemic mixture.[1] The compound exhibits moderate solubility in organic solvents like ethanol and methanol and has limited solubility in water.[5]

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂[1][5]
Molecular Weight 174.24 g/mol [1][5][6]
Monoisotopic Mass 174.1157 Da[7]
Melting Point (Freebase) 81–83 °C[7]
Boiling Point (Predicted) 344.5 °C[1][8]
pKa (Predicted) 17.13 ± 0.30[5]
Appearance Colorless to pale yellow solid[5]

Synthesis Pathway

A common and effective method for synthesizing substituted indoles is through the modification of a pre-existing indole core. A plausible and robust pathway to this compound involves a three-step sequence starting from 5-cyanoindole: initial reduction to 5-formylindole (indole-5-carboxaldehyde), followed by a Henry reaction with nitroethane, and concluding with the reduction of the resulting nitroalkene intermediate.

Synthesis_Pathway Start 5-Cyanoindole Step1_reagent 1. DIBAL-H 2. H₂O workup Start->Step1_reagent Intermediate1 Indole-5-carboxaldehyde Step1_reagent->Intermediate1 Step2_reagent Nitroethane, Ammonium Acetate Intermediate1->Step2_reagent Intermediate2 5-(2-Nitroprop-1-enyl)indole Step2_reagent->Intermediate2 Step3_reagent LiAlH₄ (excess) in dry THF Intermediate2->Step3_reagent FinalProduct This compound Step3_reagent->FinalProduct Characterization_Workflow Synthesized Crude Product Purification Purification (Chromatography/Recrystallization) Synthesized->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (GC-MS, LC-MS) PureProduct->MS IR FTIR Spectroscopy PureProduct->IR UV UV-Vis Spectroscopy PureProduct->UV Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

References

"chemical and physical properties of 5-(2-Aminopropyl)indole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical and Physical Properties of 5-(2-Aminopropyl)indole

Introduction

This compound, also known by synonyms such as 5-IT and 5-API, is a synthetic compound belonging to the indole and phenethylamine classes.[1] First synthesized in 1962 by Albert Hofmann, it is a positional isomer of the psychedelic drug α-methyltryptamine (AMT).[2][3][4] However, its chemical structure is more closely related to phenethylamine derivatives like 5-APB, and its effects are primarily stimulating rather than psychedelic.[1][2] This compound has gained attention as a research chemical and, more recently, as a new psychoactive substance.[1][5] It functions primarily as a monoamine releasing agent and a monoamine oxidase (MAO) inhibitor.[1][6][7][8][9] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and biological activities for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. The compound is a colorless to pale yellow or white to off-white crystalline solid with a faint amine-like odor.[5] It exists as a racemic mixture due to a chiral center at the alpha-carbon of the aminopropyl side chain.[1][10]

General Information
PropertyValue
IUPAC Name 1-(1H-indol-5-yl)propan-2-amine[1][11]
Synonyms 5-IT, 5-API, α-Methyl-1H-indole-5-ethanamine[1][3][12]
CAS Number 3784-30-3[1][3][5]
Molecular Formula C₁₁H₁₄N₂[1][3][5][6][10]
Molecular Weight 174.24 g/mol [1][5][6][10]
Physical Properties
PropertyValue
Appearance Colorless to pale yellow solid or crystalline powder[5]
Melting Point 81–83 °C (free base)[13]
Boiling Point 344.5 °C (Predicted)[1][12][14]
Density 1.122 g/cm³ (Predicted)[12][14]
pKa 17.13 (Predicted)[5][12][14]
Solubility Data
SolventSolubility
Water Limited / Sparingly soluble[5]
DMF 30 mg/mL[3][14]
DMSO 10 mg/mL[3][14]
Ethanol 30 mg/mL[1][3][14]
Methanol 1 mg/mL[1][3][14]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[3][14]

Experimental Protocols

Synthesis of this compound

A classic synthetic route for this compound involves the condensation of indole-5-carboxaldehyde with nitroethane, followed by reduction.[13]

Step 1: Condensation Reaction

  • Reactants: Indole-5-carboxaldehyde and nitroethane.

  • Procedure: A condensation reaction is performed between indole-5-carboxaldehyde and nitroethane. This step forms the intermediate compound 5-(2-methyl-2-nitrovinyl)indole.[13] These starting materials are commercially available and not under international control.[13]

Step 2: Reduction

  • Reactant: 5-(2-methyl-2-nitrovinyl)indole.

  • Reducing Agent: Lithium aluminium hydride (LiAlH₄).[13]

  • Procedure: The intermediate from Step 1 is reduced using a strong reducing agent like LiAlH₄. This reduction of the nitro group to an amine group yields the final product, this compound.[13] Other reduction methods used in phenylalkylamine synthesis may also be applicable.[13]

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product Indole5Carboxaldehyde Indole-5-carboxaldehyde Condensation Condensation Reaction Indole5Carboxaldehyde->Condensation Nitroethane Nitroethane Nitroethane->Condensation Intermediate 5-(2-methyl-2-nitrovinyl)indole Condensation->Intermediate Reduction Reduction with LiAlH4 Intermediate->Reduction Product This compound Reduction->Product

A classic synthesis route for this compound.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily by interacting with the monoamine neurotransmitter systems. It acts as a potent substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to the release of these neurotransmitters.[7][8] Studies have shown that 5-IT has a greater potency for release at DAT over SERT.[7] Its potent monoamine-releasing actions, combined with its known inhibition of monoamine oxidase A (MAO-A), can lead to significant stimulant effects and potential toxicity.[7][8] Research in animal models indicates that 5-IT has psychostimulant and rewarding properties, suggesting a high potential for abuse.[15] These effects are linked to its ability to increase mRNA levels of the dopamine D1 receptor and dopamine transporter in the brain.[15]

G Signaling Pathway of this compound cluster_drug Psychoactive Compound cluster_transporters Monoamine Transporters cluster_neurotransmitters Neurotransmitter Release cluster_effects Physiological Effects IT This compound (5-IT) DAT DAT IT->DAT Acts as substrate NET NET IT->NET Acts as substrate SERT SERT IT->SERT Acts as substrate DA Dopamine DAT->DA Promotes Release NE Norepinephrine NET->NE Promotes Release SE Serotonin SERT->SE Promotes Release Effects Stimulant Effects Rewarding Properties Increased Locomotor Activity DA->Effects NE->Effects SE->Effects

Mechanism of action for this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 5-(2-Aminopropyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)indole (5-API, 5-IT) is a synthetic psychoactive substance that has gained attention in both recreational drug markets and scientific research. Its pharmacological profile is complex, primarily characterized by its potent activity as a monoamine releasing agent and a monoamine oxidase inhibitor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies for key assays, and visualizing the involved signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the pharmacological effects and potential therapeutic or toxicological implications of this compound.

Core Pharmacological Profile

This compound is a potent psychoactive compound that primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) .[1][2] It also functions as a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A) .[3][4] These dual mechanisms lead to a significant increase in the synaptic concentrations of the key neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA), underpinning its stimulant and psychoactive effects.

Monoamine Transporter Interaction

5-IT interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inducing the reverse transport of these monoamines from the presynaptic neuron into the synaptic cleft.[5] This action is a hallmark of releasing agents and is distinct from reuptake inhibitors, which merely block the reabsorption of neurotransmitters.

Monoamine Oxidase Inhibition

In addition to its effects on monoamine transporters, 5-IT inhibits the MAO-A enzyme, which is responsible for the degradation of serotonin and norepinephrine.[3][4] This inhibition further potentiates the increase in synaptic monoamine levels initiated by its releasing activity. Notably, 5-IT shows selectivity for MAO-A, with no significant inhibition of MAO-B observed at comparable concentrations.[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Monoamine Transporter Release Potency
TransporterEC50 (nM)
Dopamine Transporter (DAT)12.9[1]
Norepinephrine Transporter (NET)13.3[1]
Serotonin Transporter (SERT)104.8[1]
EC50 (Half-maximal effective concentration) values represent the concentration of 5-IT required to elicit 50% of its maximal releasing effect.
Table 2: Monoamine Oxidase A Inhibition
ParameterValue
IC50 (µM)1.6[3][4]
Ki (µM)0.25[3][4]
IC50 (Half-maximal inhibitory concentration) is the concentration of 5-IT that inhibits 50% of MAO-A activity. Ki (Inhibition constant) represents the binding affinity of 5-IT to the MAO-A enzyme.

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of dopaminergic, serotonergic, and noradrenergic signaling pathways.

Dopaminergic Signaling Pathway

5-IT's interaction with the dopamine transporter (DAT) leads to an increase in extracellular dopamine levels. This elevated dopamine then stimulates postsynaptic dopamine receptors (e.g., D1 and D2 receptors), leading to downstream signaling cascades that are associated with reward, motivation, and motor control.[6][7][8][9][10]

Dopaminergic_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_IT This compound DAT Dopamine Transporter (DAT) 5_IT->DAT Induces Reverse Transport DA_synapse Extracellular Dopamine DAT->DA_synapse Dopamine Efflux DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT DA_receptor Dopamine Receptors (D1/D2) DA_synapse->DA_receptor Binding downstream Downstream Signaling (e.g., cAMP pathway) DA_receptor->downstream

Caption: Dopaminergic signaling pathway modulation by 5-IT.

Serotonergic Signaling Pathway

By inducing serotonin release via the serotonin transporter (SERT) and inhibiting its degradation by MAO-A, 5-IT significantly elevates synaptic serotonin levels. This leads to the activation of various postsynaptic serotonin receptors, influencing mood, appetite, and sleep.[1][3][11][12]

Serotonergic_Signaling cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_IT_SERT This compound SERT Serotonin Transporter (SERT) 5_IT_SERT->SERT Induces Reverse Transport 5HT_synapse Extracellular Serotonin SERT->5HT_synapse Serotonin Efflux 5HT_vesicle Serotonin Vesicle 5HT_cyto Cytosolic Serotonin 5HT_vesicle->5HT_cyto Release 5HT_cyto->SERT MAO_A_pre MAO-A 5HT_cyto->MAO_A_pre Degradation 5_IT_MAO This compound 5_IT_MAO->MAO_A_pre Inhibition 5HT_receptor Serotonin Receptors 5HT_synapse->5HT_receptor Binding downstream_5HT Downstream Signaling 5HT_receptor->downstream_5HT

Caption: Serotonergic signaling pathway modulation by 5-IT.

Noradrenergic Signaling Pathway

Similar to its effects on dopamine and serotonin, 5-IT enhances noradrenergic neurotransmission by promoting norepinephrine release through the norepinephrine transporter (NET) and inhibiting its breakdown by MAO-A. This contributes to its stimulant effects, such as increased alertness and arousal.[13][14][15]

Noradrenergic_Signaling cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5_IT_NET This compound NET Norepinephrine Transporter (NET) 5_IT_NET->NET Induces Reverse Transport NE_synapse Extracellular Norepinephrine NET->NE_synapse Norepinephrine Efflux NE_vesicle Norepinephrine Vesicle NE_cyto Cytosolic Norepinephrine NE_vesicle->NE_cyto Release NE_cyto->NET MAO_A_pre_NE MAO-A NE_cyto->MAO_A_pre_NE Degradation 5_IT_MAO_NE This compound 5_IT_MAO_NE->MAO_A_pre_NE Inhibition NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Binding downstream_NE Downstream Signaling NE_receptor->downstream_NE

Caption: Noradrenergic signaling pathway modulation by 5-IT.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Monoamine Transporter Release Assay (Synaptosome Preparation)

This assay measures the ability of 5-IT to induce the release of monoamines from isolated nerve terminals (synaptosomes).[5][16]

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose buffer.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

    • The synaptosome pellet is resuspended in a suitable buffer (e.g., Krebs-HEPES buffer).

  • Release Assay:

    • Synaptosomes are pre-loaded with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) by incubation at 37°C.

    • After loading, the synaptosomes are washed to remove excess radiolabel.

    • The loaded synaptosomes are then incubated with various concentrations of 5-IT or a vehicle control.

    • The amount of radiolabel released into the supernatant is quantified using liquid scintillation counting.

    • EC50 values are calculated from the concentration-response curves.

Monoamine_Release_Workflow start Start: Brain Tissue Dissection homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Synaptosome Pellet centrifuge2->pellet preload Pre-load with [³H]Monoamine pellet->preload wash Wash to Remove Excess Radiotracer preload->wash incubate Incubate with 5-IT or Vehicle wash->incubate separate Separate Supernatant from Synaptosomes incubate->separate quantify Quantify Radioactivity in Supernatant separate->quantify analyze Calculate EC50 Values quantify->analyze

Caption: Experimental workflow for the monoamine transporter release assay.

MAO-A Inhibition Assay (Kynuramine Substrate)

This assay determines the inhibitory potency of 5-IT on the MAO-A enzyme using kynuramine as a substrate.[17][18][19][20][21]

  • Enzyme Preparation:

    • Human recombinant MAO-A or a tissue homogenate rich in MAO-A (e.g., human liver microsomes) is used as the enzyme source.

  • Inhibition Assay:

    • The MAO-A enzyme is pre-incubated with various concentrations of 5-IT or a vehicle control in a suitable buffer (e.g., phosphate buffer).

    • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

    • The reaction is allowed to proceed at 37°C for a defined period.

    • The reaction is terminated, typically by the addition of a strong acid or base.

    • The formation of the product, 4-hydroxyquinoline, is measured spectrophotometrically or fluorometrically.

    • IC50 values are determined from the concentration-inhibition curves. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

MAO_Inhibition_Workflow start Start: Prepare MAO-A Enzyme preincubate Pre-incubate Enzyme with 5-IT or Vehicle start->preincubate add_substrate Initiate Reaction with Kynuramine preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate Reaction incubate->terminate measure Measure 4-Hydroxyquinoline Formation terminate->measure analyze Calculate IC50 and Ki Values measure->analyze

Caption: Experimental workflow for the MAO-A inhibition assay.

In Vivo Pharmacology

In vivo studies in animal models have provided further insights into the pharmacological effects of this compound.

Locomotor Activity

Administration of 5-IT to rodents has been shown to induce a significant increase in locomotor activity.[22] This effect is consistent with its stimulant properties and its ability to increase synaptic dopamine levels. Furthermore, repeated administration of 5-IT can lead to locomotor sensitization, a phenomenon where the locomotor-activating effects of the drug become progressively greater with repeated exposure.[23][24][25] This sensitization is thought to be related to the abuse potential of psychostimulants.

Abuse Potential

The potent dopamine-releasing action of 5-IT suggests a high potential for abuse.[5] Studies using conditioned place preference (CPP) in mice have shown that 5-IT can induce rewarding effects, further supporting its abuse liability.[23] These rewarding properties are likely mediated by the enhanced dopaminergic signaling in the brain's reward pathways.

Conclusion

The mechanism of action of this compound is multifaceted, primarily driven by its potent activity as a serotonin-norepinephrine-dopamine releasing agent and a selective inhibitor of MAO-A. This dual action leads to a robust and sustained increase in synaptic monoamine concentrations, resulting in its characteristic stimulant and psychoactive effects. The quantitative data clearly indicate a high potency for dopamine and norepinephrine release, coupled with significant MAO-A inhibition. In vivo studies corroborate these findings, demonstrating locomotor activation and a potential for abuse. This in-depth technical guide provides a comprehensive foundation for understanding the complex pharmacology of 5-IT, which is crucial for ongoing research into its effects and for informing public health and regulatory bodies. Further investigation into its potential interactions with other receptor systems is warranted to fully elucidate its complete pharmacological profile.

References

"pharmacodynamics of 5-(2-Aminopropyl)indole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacodynamics of 5-(2-Aminopropyl)indole (5-IT)

Introduction

This compound, commonly known as 5-IT (or 5-API), is a psychoactive substance belonging to the indole and amphetamine chemical classes.[1] First synthesized by Albert Hofmann in 1962, it has emerged as a designer drug, sold online since 2011.[1] Structurally, it is a positional isomer of the tryptamine α-methyltryptamine (αMT), but its indole ring is substituted at the 5-position rather than the 3-position, making it chemically closer to phenethylamine derivatives like 5-APB.[1] This structural difference is reflected in its primarily stimulant effects, rather than psychedelic ones.[1] 5-IT has been associated with numerous fatal and non-fatal intoxications, highlighting the need for a thorough understanding of its pharmacological properties.[2][3]

This guide provides a detailed overview of the pharmacodynamics of 5-IT, focusing on its interactions with monoamine systems. It is intended for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Monoamine Release

The principal mechanism of action for 5-IT is the induction of monoamine release. It functions as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), also known as a triple releasing agent (TRA).[1][4][5] This action is achieved by interacting with the respective monoamine transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—causing them to reverse their direction of transport. Instead of reuptaking neurotransmitters from the synaptic cleft back into the presynaptic neuron, the transporters efflux them into the synapse, significantly increasing their extracellular concentrations.[6][7]

In vitro studies using rat brain synaptosomes have demonstrated that 5-IT is a potent substrate for all three transporters.[2][8] It displays a greater potency for release at DAT and NET compared to SERT.[2][9] This profile is distinct from a compound like MDMA, which has more balanced releasing properties.[2] The potent monoamine-releasing actions of 5-IT are central to its stimulant effects.[2][8]

G cluster_presynaptic Presynaptic Neuron cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO-A VMAT2 VMAT2 vesicle Synaptic Vesicle VMAT2->vesicle Packaging DAT DAT DA_syn DA DAT->DA_syn Release NET NET NE_syn NE NET->NE_syn Release SERT SERT SE_syn SE SERT->SE_syn Release IT_pre 5-IT IT_pre->MAO Inhibition IT_pre->DAT Reverse Transport IT_pre->NET Reverse Transport IT_pre->SERT Reverse Transport DA_pre DA DA_pre->MAO Metabolism DA_pre->VMAT2 DA_pre->DAT Release NE_pre NE NE_pre->MAO Metabolism NE_pre->VMAT2 NE_pre->NET Release SE_pre SE SE_pre->MAO Metabolism SE_pre->VMAT2 SE_pre->SERT Release DA_R Dopamine Receptors DA_syn->DA_R Binding NE_R Adrenergic Receptors NE_syn->NE_R Binding SE_R Serotonin Receptors SE_syn->SE_R Binding [Signal Transduction] [Signal Transduction] DA_R->[Signal Transduction] NE_R->[Signal Transduction] SE_R->[Signal Transduction]

Caption: 5-IT's dual mechanism: monoamine release and MAO-A inhibition.

Secondary Mechanism: MAO-A Inhibition

In addition to its function as a releasing agent, 5-IT is also a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A).[3] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.[10] By inhibiting this enzyme, 5-IT prevents the breakdown of serotonin, norepinephrine, and dopamine, further increasing their cytosolic concentrations and availability for transport into the synaptic cleft.[3][8] This dual action—promoting release while simultaneously preventing degradation—can lead to a potent and potentially dangerous potentiation of monoaminergic effects.[2][3]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro functional potencies of 5-IT at monoamine transporters and its inhibitory activity at MAO-A.

Table 1: Monoamine Transporter Release Potency

Transporter EC₅₀ (nM) Reference
Dopamine (DAT) 12.9 [1]
Norepinephrine (NET) 13.3 [1]
Serotonin (SERT) 104.8 [1]

EC₅₀ (Half-maximal effective concentration) values represent the concentration of 5-IT required to elicit 50% of the maximal release of the respective neurotransmitter.

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

Parameter Value (µM) Reference
IC₅₀ 1.6 [3]
Kᵢ 0.25 [3]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of 5-IT required to inhibit 50% of MAO-A activity. Kᵢ (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.[3] Note: 5-IT showed no significant inhibition of MAO-B.[3]

Experimental Protocols

Protocol 1: Monoamine Transporter Release Assay (Rat Brain Synaptosomes)

This protocol is based on methodologies used to determine the monoamine-releasing properties of substances like 5-IT.[2][8][11]

  • Synaptosome Preparation:

    • Whole rat brains are rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose).

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.[12]

    • The synaptosome pellet is resuspended in a physiological buffer (e.g., Krebs-bicarbonate buffer) and protein concentration is determined.[12]

  • Neurotransmitter Loading:

    • Synaptosomes are pre-incubated with a radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) at a low concentration (e.g., 5-10 nM) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the presynaptic terminals.

  • Release Assay:

    • The loaded synaptosomes are transferred to a superfusion system or a multi-well plate.

    • They are washed with buffer to remove excess extracellular radiolabel.

    • Varying concentrations of 5-IT (or a control compound) are added to the synaptosomes and incubated for a short period (e.g., 10-30 minutes) at 37°C.

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the buffer containing the released radiolabel.[13]

  • Quantification and Analysis:

    • The radioactivity retained on the filters (representing the amount of neurotransmitter not released) and in the filtrate (representing the released neurotransmitter) is measured using liquid scintillation counting.

    • Data are expressed as a percentage of release relative to a known releasing agent (e.g., amphetamine or MDMA).

    • EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

G prep 1. Synaptosome Preparation (Rat Brain) load 2. Loading with Radiolabeled Monoamine ([³H]DA, [³H]NE, or [³H]5-HT) prep->load wash 3. Buffer Wash to Remove Excess Label load->wash incubate 4. Incubation with varying [5-IT] wash->incubate filter 5. Rapid Filtration to Separate Synaptosomes from Supernatant incubate->filter count 6. Scintillation Counting of Supernatant (Released) and Filter (Retained) filter->count analyze 7. Data Analysis (Calculate EC₅₀) count->analyze G cluster_wells 2. Set up 96-Well Plate prep 1. Prepare Cell Membranes Expressing Target Receptor total Total Binding: Membranes + Radioligand prep->total nsb Non-Specific Binding: Membranes + Radioligand + Excess Cold Ligand prep->nsb comp Competitive Binding: Membranes + Radioligand + Serial Dilutions of 5-IT prep->comp incubate 3. Incubate to Reach Equilibrium total->incubate nsb->incubate comp->incubate filter 4. Rapid Filtration & Washing incubate->filter count 5. Scintillation Counting of Filters filter->count analyze 6. Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) count->analyze

References

5-(2-Aminopropyl)indole: A Technical Whitepaper on its Profile as a Serotonin-Norepinephrine-Dopamine Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)indole (5-IT), a synthetic compound, has emerged as a potent psychoactive substance, demonstrating significant interaction with monoaminergic systems. This technical guide provides an in-depth analysis of 5-IT's pharmacological profile, establishing it as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with additional monoamine oxidase A (MAO-A) inhibitory activity. This document consolidates quantitative data on its potency at monoamine transporters, details comprehensive experimental protocols for its in vitro characterization, and presents visual diagrams of the underlying molecular mechanisms and experimental workflows to support further research and drug development endeavors.

Introduction

This compound, also known as 5-IT, is a positional isomer of the tryptamine alpha-methyltryptamine (αMT) but is structurally more akin to phenethylamine derivatives.[1] It has been identified as a novel psychoactive substance associated with stimulant and empathogenic effects, leading to its classification as a controlled substance in several countries.[1][2] Pharmacologically, 5-IT functions as a triple releasing agent, inducing the efflux of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from presynaptic neurons.[2][3] Furthermore, it exhibits inhibitory effects on monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[4] This dual mechanism of action contributes to its potent and complex psychoactive profile and underscores the need for a thorough understanding of its pharmacology.

Mechanism of Action: A Dual-Pronged Approach

The primary mechanism of action of this compound is the induction of non-exocytotic release of serotonin, norepinephrine, and dopamine from presynaptic nerve terminals. This is achieved through its interaction with the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2][3] As a substrate for these transporters, 5-IT is transported into the presynaptic neuron. This process disrupts the normal electrochemical gradient, leading to a reversal of the transporter's function and subsequent efflux of the endogenous neurotransmitter into the synaptic cleft.[5]

Concurrently, 5-IT acts as a competitive and reversible inhibitor of MAO-A.[4] By inhibiting this key metabolic enzyme, 5-IT prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron, thereby increasing their cytosolic concentration and availability for transport into the synaptic cleft. This dual action of promoting release and inhibiting degradation leads to a significant and sustained increase in synaptic levels of serotonin, norepinephrine, and dopamine.

Signaling Pathway of a Monoamine Releasing Agent

Monoamine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SNDRA 5-IT (SNDRA) MAT Monoamine Transporter (DAT, NET, or SERT) SNDRA->MAT Binds & Enters MAO_A MAO-A SNDRA->MAO_A Inhibits Monoamine_Cytosol Cytosolic Monoamines MAT->Monoamine_Cytosol Reverses Transport (Efflux) Vesicle Synaptic Vesicle Monoamine_Vesicle Monoamines Monoamine_Cytosol->Vesicle VMAT2 Monoamine_Cytosol->MAO_A Degradation Monoamine_Synapse Synaptic Monoamines Monoamine_Cytosol->Monoamine_Synapse Release Metabolites Inactive Metabolites MAO_A->Metabolites Monoamine_Synapse->MAT Reuptake (Inhibited) Receptor Postsynaptic Receptors Monoamine_Synapse->Receptor Binds Signal Signal Transduction Receptor->Signal

Caption: Mechanism of 5-IT as a monoamine releasing agent and MAO-A inhibitor.

Pharmacological Data

The potency of this compound as a monoamine releasing agent and MAO-A inhibitor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Monoamine Transporter Releasing Potency (EC50)
Compound DAT (nM) NET (nM) SERT (nM)
This compound (5-IT)12.913.3104.8
EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of its maximal releasing effect.[1]
Monoamine Oxidase A (MAO-A) Inhibition
Compound IC50 (nM)
This compound (5-IT)200 - 1600
IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.

Monoamine Transporter Release Assay (Synaptosome Preparation)

This protocol describes the measurement of neurotransmitter release from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • This compound test solutions

  • Scintillation fluid and vials

  • Glass-fiber filters

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region from a rat on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the synaptosomal fraction) in KHB.

  • Radiolabel Loading:

    • Incubate the synaptosomes with the appropriate [³H]monoamine (e.g., 10 nM final concentration) for 30 minutes at 37°C to allow for uptake.

    • Wash the synaptosomes twice with KHB to remove excess, unbound radiolabel.

  • Release Assay:

    • Resuspend the radiolabeled synaptosomes in fresh KHB.

    • Aliquot the synaptosome suspension into test tubes.

    • Add varying concentrations of 5-IT or vehicle control to the tubes.

    • Incubate for 30 minutes at 37°C to induce release.

    • Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold KHB.

    • Measure the radioactivity retained on the filters (representing the amount of [³H]monoamine remaining in the synaptosomes) using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of released radioactivity for each concentration of 5-IT.

    • Plot the percentage of release against the log concentration of 5-IT and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Monoamine Transporter Uptake Inhibition Assay (HEK293 Cells)

This protocol outlines the procedure to measure the inhibition of monoamine uptake in human embryonic kidney (HEK293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT

  • Cell culture medium

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled monoamines ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • This compound test solutions

  • Scintillation fluid and vials

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture the transfected HEK293 cells in appropriate medium until they reach a suitable confluency.

  • Uptake Inhibition Assay:

    • Plate the cells in 96-well microplates.

    • On the day of the assay, wash the cells with KHB.

    • Pre-incubate the cells with varying concentrations of 5-IT or vehicle control for 10 minutes at 37°C.

    • Initiate uptake by adding the respective [³H]monoamine (e.g., 10 nM final concentration).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition for each concentration of 5-IT relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of 5-IT and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of 5-IT on MAO-A.

Materials:

  • Source of human MAO-A (e.g., recombinant enzyme, liver mitochondria)

  • Kynuramine (MAO-A substrate)

  • This compound test solutions

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector

Procedure:

  • Enzyme Reaction:

    • Pre-incubate the MAO-A enzyme source with varying concentrations of 5-IT or vehicle control in assay buffer for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding kynuramine.

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

    • Terminate the reaction (e.g., by adding a strong acid or by heat inactivation).

  • Product Quantification:

    • Separate the reaction product (4-hydroxyquinoline) from the substrate using HPLC.

    • Quantify the amount of 4-hydroxyquinoline produced using a fluorescence or UV detector.

  • Data Analysis:

    • Calculate the percentage of MAO-A inhibition for each concentration of 5-IT compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of 5-IT and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental and Logical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflow for a typical in vitro neurotransmitter release assay and the logical relationship of 5-IT's dual mechanism of action.

Experimental Workflow: In Vitro Neurotransmitter Release Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Brain Tissue B Prepare Synaptosomes A->B C Load with [3H]Monoamine B->C D Wash to Remove Excess Radiotracer C->D E Aliquot Synaptosomes D->E F Add 5-IT Test Compound E->F G Incubate at 37°C F->G H Terminate by Filtration G->H I Measure Radioactivity H->I J Calculate % Release I->J K Plot Dose-Response Curve J->K L Determine EC50 K->L

Caption: A stepwise workflow for a typical in vitro neurotransmitter release assay.

Logical Relationship: Dual Mechanism of 5-IT

Logical_Relationship 5_IT This compound Release Monoamine Release (DAT, NET, SERT) 5_IT->Release Inhibition MAO-A Inhibition 5_IT->Inhibition Synaptic_Increase Increased Synaptic Monoamine Levels Release->Synaptic_Increase Inhibition->Synaptic_Increase Psychoactive_Effects Psychoactive Effects (Stimulant, Entactogen) Synaptic_Increase->Psychoactive_Effects

Caption: The convergent pathways of 5-IT's dual pharmacological action.

Conclusion

This compound is a potent serotonin-norepinephrine-dopamine releasing agent with significant MAO-A inhibitory properties. Its ability to robustly increase synaptic concentrations of key monoamine neurotransmitters underlies its pronounced psychoactive effects. The data and protocols presented in this technical guide provide a comprehensive framework for the continued investigation of 5-IT and related compounds. A thorough understanding of its pharmacology is critical for both public health and the development of novel therapeutics targeting the monoaminergic system. Further research is warranted to fully elucidate its in vivo effects, metabolic fate, and potential for therapeutic applications or abuse liability.

References

The Potent and Selective Inhibition of Monoamine Oxidase A by 5-(2-Aminopropyl)indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Aminopropyl)indole (5-API), also known as 5-IT, is a psychoactive substance that has demonstrated significant and selective inhibitory effects on monoamine oxidase A (MAO-A).[1] This technical guide provides an in-depth analysis of the monoamine oxidase inhibition profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows. The data presented herein indicates that this compound is a potent, selective, competitive, and reversible inhibitor of human MAO-A, with a potency greater than some clinically used antidepressants.[1]

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3][4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][4][5] Inhibition of MAO-A is a key mechanism of action for a class of antidepressant medications, as it increases the synaptic availability of serotonin and norepinephrine.[2][4]

This compound is a synthetic compound that is structurally related to both amphetamine and tryptamine.[6][7] While it has been identified as a substance of abuse, its pharmacological profile reveals potent interactions with monoaminergic systems, including the inhibition of MAO.[1][7][8] This document focuses specifically on its well-characterized effects as a human monoamine oxidase inhibitor.

Quantitative Analysis of MAO Inhibition

Studies have quantitatively determined the inhibitory potency of this compound on both human MAO-A and MAO-B isozymes. The compound exhibits a strong and selective affinity for MAO-A.[1] The key inhibitory parameters, the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized in the table below. For comparative purposes, data for other well-known MAO inhibitors are also presented from the same study.[1]

CompoundMAO-A IC50MAO-A KiMAO-B InhibitionType of Inhibition (MAO-A)
This compound 1.6 µM 0.25 µM Not observed (0-500 µM) Competitive and Reversible
Clorgyline16 nM---
Harmaline20 nM---
Toloxatone6.7 µM---
Moclobemide>500 µM---

Table 1: In vitro inhibitory activity of this compound and reference compounds against human monoamine oxidase A and B. Data sourced from Herraiz and Brandt (2014).[1]

The data clearly indicates that this compound is a potent inhibitor of MAO-A, with an IC50 value of 1.6 µM and a Ki of 0.25 µM.[1] Notably, it is more potent than the clinically used antidepressant moclobemide under these in-vitro conditions.[1] Furthermore, its selectivity for MAO-A is significant, as no inhibition of MAO-B was detected at concentrations up to 500 µM.[1] The inhibition of MAO-A by this compound has been characterized as both competitive and reversible.[1]

Experimental Protocols

The determination of the MAO inhibitory properties of this compound was achieved through a specific in-vitro enzyme assay. The following is a detailed description of the experimental methodology.

3.1. Enzyme Source

  • Human monoamine oxidase A and B isozymes were used for the inhibition assays.[1]

3.2. Substrate

  • Kynuramine was utilized as the substrate for both MAO-A and MAO-B.[1]

3.3. Assay Principle

  • The assay is based on the enzymatic conversion of kynuramine by MAO to 4-hydroxyquinoline.[1] The rate of this conversion is monitored to determine the activity of the enzyme.

3.4. Detection Method

  • The concentration of the product, 4-hydroxyquinoline, was measured using high-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD).[1]

3.5. Inhibition Assay Protocol

  • Incubation: The reaction mixture, containing the respective human MAO isozyme, kynuramine as the substrate, and varying concentrations of this compound or a reference inhibitor, was incubated.

  • Reaction Termination: The enzymatic reaction was stopped at a predetermined time point.

  • Sample Analysis: The amount of 4-hydroxyquinoline produced in each sample was quantified by HPLC-DAD.

  • Data Analysis: The extent of MAO inhibition was calculated by comparing the rate of product formation in the presence of the inhibitor to the rate in its absence. IC50 values were determined from the resulting concentration-response curves. The inhibitor constant (Ki) was determined through kinetic studies.

Visualizing the Biochemical and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of MAO inhibition and the workflow of the experimental assay.

MAO_Inhibition_Pathway cluster_0 Normal Monoamine Oxidase Activity cluster_1 MAO Inhibition by this compound Monoamine Monoamine (e.g., Serotonin) MAO MAO Enzyme Monoamine->MAO Binds to active site Metabolite Inactive Metabolite MAO->Metabolite Oxidative Deamination Inhibitor This compound MAO_inhibited MAO Enzyme (Inhibited) Inhibitor->MAO_inhibited Competitively Binds Monoamine_no_metabolism Monoamine (Metabolism Blocked) Monoamine_no_metabolism->MAO_inhibited Binding Prevented

Mechanism of Competitive MAO Inhibition

MAO_Inhibition_Assay_Workflow start Start: Prepare Reagents reagents Human MAO-A/B Enzyme Kynuramine (Substrate) This compound (Inhibitor) start->reagents incubation Incubate Enzyme, Substrate, and Inhibitor at Various Concentrations reagents->incubation reaction_stop Stop Enzymatic Reaction incubation->reaction_stop hplc HPLC-DAD Analysis: Quantify 4-Hydroxyquinoline reaction_stop->hplc data_analysis Data Analysis: Calculate % Inhibition Determine IC50 and Ki hplc->data_analysis end End: Characterize Inhibition data_analysis->end

In Vitro MAO Inhibition Assay Workflow

Conclusion

The available scientific evidence robustly demonstrates that this compound is a potent and selective inhibitor of human monoamine oxidase A.[1] Its competitive and reversible nature, coupled with a potency exceeding that of some established antidepressants, marks it as a significant compound for study within the fields of neuropharmacology and drug development.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating the structure-activity relationships of indole-based MAO inhibitors and exploring novel therapeutic agents targeting the monoaminergic system. Further research is warranted to fully elucidate the in-vivo effects and therapeutic potential of this and related compounds.

References

A Technical Guide to the Psychostimulant and Rewarding Properties of 5-(2-Aminopropyl)indole (5-IT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(2-Aminopropyl)indole, commonly known as 5-IT or 5-API, is a synthetic psychoactive substance with a chemical structure related to both amphetamines and tryptamines.[1] Initially synthesized in 1962, it has emerged as a designer drug, leading to numerous non-fatal and fatal intoxications.[2] This technical guide provides a comprehensive overview of the preclinical data elucidating the psychostimulant and rewarding properties of 5-IT. The document details its mechanism of action as a potent monoamine releasing agent and monoamine oxidase inhibitor, summarizes quantitative data from key behavioral pharmacology studies, outlines the experimental protocols used, and visualizes the underlying neurobiological pathways and experimental workflows. The evidence strongly indicates that 5-IT possesses significant psychostimulant and rewarding effects, suggesting a high potential for abuse and addiction in humans.[3]

Pharmacodynamics and Mechanism of Action

The primary mechanism underlying the psychoactive effects of 5-IT is its potent interaction with the monoaminergic system. It functions as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inducing the release of these neurotransmitters from presynaptic terminals.[4][5] Additionally, 5-IT acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of monoamine neurotransmitters.[6] This dual action—promoting monoamine release while simultaneously inhibiting their breakdown—leads to a significant and sustained increase in synaptic concentrations of dopamine, norepinephrine, and serotonin.

Monoamine Transporter Interaction

In vitro studies using rat brain synaptosomes have demonstrated that 5-IT is a potent substrate at DAT, NET, and SERT.[4][5] Notably, it displays a greater potency for inducing release at DAT and NET compared to SERT.[7] This pharmacological profile is distinct from non-selective releasing agents like MDMA and suggests a mechanism of action similar to classic psychostimulants.[5]

Monoamine Oxidase Inhibition

5-IT is a selective, competitive, and reversible inhibitor of the human MAO-A isozyme.[6] Its inhibitory potency is greater than that of the pharmaceutical antidepressant moclobemide.[6] The inhibition of MAO-A further potentiates the effects of the monoamine release caused by 5-IT, which may contribute to the reported serotonergic toxicity and adverse effects.[4][6]

Data Presentation: In Vitro Pharmacological Profile

The following table summarizes the key quantitative data defining the in vitro pharmacological profile of 5-IT.

ParameterTargetValueSpeciesReference
Monoamine Release (EC₅₀) Dopamine Transporter (DAT)12.9 nMRat[1]
Norepinephrine Transporter (NET)13.3 nMRat[1]
Serotonin Transporter (SERT)104.8 nMRat[1]
MAO Inhibition (IC₅₀) Monoamine Oxidase-A (MAO-A)1.6 µMHuman[6]
Monoamine Oxidase-B (MAO-B)>500 µM (No inhibition)Human[6]
MAO Inhibition (Kᵢ) Monoamine Oxidase-A (MAO-A)0.25 µMHuman[6]
Visualization: Synaptic Mechanism of Action

The diagram below illustrates the dual mechanism of action of 5-IT at a monoaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MAO MAO-A VMAT VMAT2 vesicle Synaptic Vesicle (DA, NE, 5-HT) VMAT->vesicle Synaptic_DA DA vesicle->Synaptic_DA Release Synaptic_NE NE vesicle->Synaptic_NE Synaptic_5HT 5-HT vesicle->Synaptic_5HT DA Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) DA->MAO Degradation DA->VMAT Packaging Receptor Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin) Synaptic_DA->Receptor Binding DAT DAT / NET / SERT Synaptic_DA->DAT Reuptake Synaptic_NE->Receptor Synaptic_NE->DAT Synaptic_5HT->Receptor Synaptic_5HT->DAT DAT->DA IT 5-IT IT->MAO Inhibits IT->DAT Induces Reverse Transport (Release)

Figure 1: Synaptic actions of this compound (5-IT).

Psychostimulant Properties

Consistent with its action as a potent dopamine and norepinephrine releasing agent, 5-IT produces significant psychostimulant effects, primarily evidenced by increased locomotor activity in animal models.

Locomotor Activity Studies

In mice, administration of 5-IT results in locomotor stimulation and other stimulant-like behavioral effects comparable to those produced by MDMA.[4][5] Furthermore, repeated administration of 5-IT leads to locomotor sensitization, a phenomenon where the motor-activating effects of the drug become progressively enhanced.[3] This sensitization is a hallmark of many addictive psychostimulants and is thought to reflect neuroadaptations in brain reward pathways.

Data Presentation: Effects on Locomotor Activity
Study ParadigmAnimal ModelDoses (i.p.)Key FindingReference
Acute Locomotion MiceNot SpecifiedProduced locomotor stimulation similar to MDMA.[4][5]
Locomotor Sensitization Mice1, 3, 10 mg/kgInduced locomotor sensitization after a 7-day treatment regimen and subsequent drug challenge.[3]
Experimental Protocol: Locomotor Activity Assessment

Objective: To measure the effect of 5-IT on spontaneous horizontal and vertical movement in mice.

Apparatus: An automated activity monitoring system consisting of transparent chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to track animal movement.

Procedure:

  • Habituation: Mice are individually placed in the activity chambers for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.

  • Administration: Following habituation, mice are removed, administered 5-IT or vehicle via intraperitoneal (i.p.) injection, and immediately returned to the chambers.

  • Data Recording: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded continuously by the automated system for a period of 60-120 minutes.

  • Sensitization Protocol: For sensitization studies, the administration and recording procedure is repeated once daily for 7 consecutive days. Following a drug-free withdrawal period (e.g., 5 days), all animals receive a challenge injection of 5-IT, and locomotor activity is recorded to assess the sensitized response.

Visualization: Locomotor Activity Experimental Workflow

cluster_acute Acute Study cluster_sensitization Sensitization Study A1 Habituation (30-60 min) A2 Drug Administration (Vehicle or 5-IT, i.p.) A1->A2 A3 Place in Activity Chamber A2->A3 A4 Record Locomotor Activity (60-120 min) A3->A4 S1 Daily Drug Administration (Vehicle or 5-IT, i.p.) for 7 Days S2 Record Locomotor Activity (Post-injection) S1->S2 S3 Withdrawal Period (e.g., 5 Days, Drug-Free) S4 Drug Challenge (All groups receive 5-IT) S3->S4 S5 Record Sensitized Response S4->S5

Figure 2: Workflow for locomotor activity experiments.

Rewarding Properties and Abuse Potential

The rewarding effects of a substance are a key predictor of its abuse potential. Preclinical studies have utilized Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA) paradigms to evaluate the rewarding and reinforcing properties of 5-IT.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects. Studies show that 5-IT produces a robust conditioned place preference in mice, indicating that the animals find the drug's effects rewarding.[3]

Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing efficacy of a drug, as it measures the extent to which an animal will work to receive the drug. In studies with rats, 5-IT was not reliably self-administered.[3] This finding is somewhat discordant with the positive CPP results and its known mechanism of action. The slow onset of in vivo effects has been proposed as a potential reason for the lack of reinforcement in this specific paradigm, which may not fully predict its abuse liability in humans.[4]

Data Presentation: Rewarding and Reinforcing Effects
Study ParadigmAnimal ModelDosesOutcomeReference
Conditioned Place Preference Mice1, 10, 30 mg/kg (i.p.)Produced significant place preference, indicating rewarding effects.[3]
Intravenous Self-Administration Rats0.1, 0.3, 1, 3 mg/kg/infusion (i.v.)Was not reliably self-administered under the tested conditions.[3]
Experimental Protocols

Objective: To determine if the subjective effects of 5-IT are rewarding by assessing whether mice will develop a preference for a context paired with drug administration.

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment, separated by a removable guillotine door.

Procedure:

  • Pre-Conditioning Test (Day 1): Each mouse is placed in the central area and allowed to freely explore both compartments for 15 minutes to establish baseline preference.

  • Conditioning Phase (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, mice receive an i.p. injection of 5-IT and are immediately confined to one compartment (the initially non-preferred, for unbiased designs) for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite compartment for 30 minutes.

  • Post-Conditioning Test (Day 10): The guillotine door is removed, and the drug-free mice are placed in the center and allowed to freely explore both compartments for 15 minutes. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Objective: To determine if 5-IT functions as a positive reinforcer, i.e., if rats will perform an operant response (lever press) to receive intravenous infusions of the drug.

Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and an infusion line connected to the animal's catheter.

Procedure:

  • Surgery: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal for connection to the infusion line.

  • Acquisition/Training: Following recovery, rats are placed in the operant chambers for daily sessions (e.g., 2 hours). Responses on the "active" lever result in a brief intravenous infusion of 5-IT, paired with a cue light or tone. Responses on the "inactive" lever have no programmed consequences.

  • Dose-Response Curve: Once stable responding is acquired, the dose of 5-IT per infusion is varied across sessions to determine the dose-response relationship.

  • Data Analysis: The primary dependent measure is the number of infusions earned per session. A significantly greater number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

Visualization: Experimental Workflows

cluster_cpp Conditioned Place Preference (CPP) Workflow cluster_ivsa Intravenous Self-Administration (IVSA) Workflow C1 Phase 1: Pre-Test (Determine baseline preference) C2 Phase 2: Conditioning (Alternate Vehicle/5-IT pairings with specific compartments) C1->C2 C3 Phase 3: Post-Test (Drug-free, measure time in each compartment) C2->C3 I1 Jugular Vein Catheter Implantation Surgery I2 Recovery Period I1->I2 I3 Acquisition Training (Lever press -> 5-IT infusion) I2->I3 I4 Dose-Response Testing I3->I4

Figure 3: Workflows for CPP and IVSA experiments.

Molecular Correlates of 5-IT's Effects

To explore the neurobiological underpinnings of its rewarding properties, studies have investigated the effects of 5-IT on gene expression within the brain's reward circuitry.

Changes in Dopamine-Related Gene Expression

Administration of 5-IT has been shown to increase the mRNA levels of the dopamine D1 receptor in the striatum and prefrontal cortex (PFC).[3] Additionally, it increases the mRNA levels of the dopamine transporter (DAT) in the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA), the primary dopamine-producing regions of the brain.[3] These alterations suggest that 5-IT induces neuroplastic changes in the dopaminergic system, which are believed to contribute to its psychostimulant and rewarding effects.[3]

Data Presentation: Effects on Gene Expression
GeneBrain RegionEffect of 5-IT (10 mg/kg, i.p.)Reference
Dopamine D1 Receptor mRNA Striatum, Prefrontal Cortex (PFC)Increased[3]
Dopamine Transporter (DAT) mRNA Substantia Nigra (SNc) / Ventral Tegmental Area (VTA)Increased[3]

Visualization: Proposed Reward Pathway

A 5-IT Administration B Increased Synaptic Dopamine in Striatum & PFC A->B C Increased Dopamine D1 Receptor mRNA Expression (Striatum, PFC) B->C D Increased Dopamine Transporter (DAT) mRNA Expression (SNc/VTA) B->D E Psychostimulant & Rewarding Properties (Locomotion, CPP) C->E D->E

Figure 4: Proposed pathway linking 5-IT to rewarding effects.

Conclusion

The available preclinical evidence provides a clear and compelling profile of this compound as a potent psychostimulant with significant rewarding properties. Its dual mechanism of action—releasing monoamines and inhibiting their degradation—results in a powerful activation of the brain's dopamine, norepinephrine, and serotonin systems.[4][6] This neurochemical effect translates into robust stimulant-like behaviors, including locomotor hyperactivity and sensitization, and establishes rewarding effects as measured by the conditioned place preference paradigm.[3][4] While the substance was not reliably self-administered by rats in one study, the totality of the evidence, particularly its potent action on dopamine systems and positive CPP results, strongly suggests that 5-IT poses a substantial risk for abuse and addiction in humans.[3] Further research is warranted to fully characterize its reinforcing efficacy under different conditions and to elucidate the long-term neurotoxic potential of this compound.

References

An In-depth Technical Guide on the Abuse Potential of 5-(2-Aminopropyl)indole (5-IT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)indole, commonly known as 5-IT or 5-API, is a synthetic substance that is structurally related to both indole and amphetamine derivatives.[1] First synthesized in 1962, it emerged on the recreational drug market around 2011, sold online as a 'legal high' or 'research chemical'.[1][2] Despite its availability, formal research into its pharmacological and toxicological profile has been limited, even as numerous reports of severe intoxication and fatalities have been linked to its use.[3][4][5] This guide provides a comprehensive technical overview of the existing scientific data regarding the abuse potential of 5-IT, focusing on its pharmacology, behavioral effects, and the methodologies used to evaluate them.

Pharmacological Profile

The abuse potential of a substance is intrinsically linked to its mechanism of action within the central nervous system. 5-IT primarily functions as a potent monoamine releasing agent and a monoamine oxidase inhibitor (MAOI), leading to a significant increase in synaptic concentrations of key neurotransmitters.[1][4]

1. Interaction with Monoamine Transporters

5-IT acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It interacts with the transporters responsible for the reuptake of these neurotransmitters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—triggering their reversal and promoting neurotransmitter release. This action is a hallmark of many stimulant drugs with high abuse liability, such as amphetamine and MDMA. The potency of 5-IT at these transporters has been quantified in vitro.[1]

2. Monoamine Oxidase Inhibition

In addition to its activity as a releasing agent, 5-IT is a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A).[6] MAO-A is a primary enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin. By inhibiting this enzyme, 5-IT further elevates synaptic serotonin levels, which can contribute to its psychoactive effects and toxicity, especially when combined with other serotonergic substances.[1][6]

Data Presentation

The following tables summarize the key quantitative data on the pharmacological actions of this compound.

Table 1: Monoamine Transporter Release Potency

TargetParameterValue (nM)Reference
Dopamine Transporter (DAT)EC5012.9[1]
Norepinephrine Transporter (NET)EC5013.3[1]
Serotonin Transporter (SERT)EC50104.8[1]
EC50 (Half-maximal effective concentration) values represent the concentration of 5-IT required to elicit 50% of the maximal neurotransmitter release.

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

ParameterValue (µM)Reference
IC501.6[6]
Ki0.25[6]
IC50 (Half-maximal inhibitory concentration) is the concentration of 5-IT required to inhibit 50% of MAO-A activity. Ki (Inhibition constant) represents the binding affinity of the inhibitor to the enzyme.

Behavioral Pharmacology and Abuse Potential

Animal models are crucial for assessing the abuse liability of novel psychoactive substances. Studies on 5-IT have demonstrated clear rewarding and reinforcing effects, which are predictive of a high potential for abuse in humans.[7]

1. Rewarding and Reinforcing Effects

A key study investigated the abuse potential of 5-IT using two standard behavioral paradigms: Conditioned Place Preference (CPP) in mice and self-administration in rats.[7]

  • Conditioned Place Preference (CPP): Mice treated with 5-IT (at doses of 10 and 30 mg/kg) spent significantly more time in the drug-paired chamber, indicating that the substance produces a rewarding effect.[7]

  • Self-Administration: Rats readily learned to self-administer 5-IT intravenously, demonstrating its reinforcing properties. This behavior is a strong indicator of a drug's potential to lead to compulsive use.[7]

2. Locomotor Sensitization

The same study found that repeated administration of 5-IT induced locomotor sensitization in mice.[7] This phenomenon, where the stimulant effects of a drug increase with repeated exposure, is associated with the neuroplastic changes in the brain's reward pathways that are thought to underlie addiction.[7]

3. Dopaminergic System Alterations

The investigation into the molecular underpinnings of these behavioral effects revealed that 5-IT administration increased the mRNA levels of the dopamine D1 receptor in the striatum and prefrontal cortex, as well as the dopamine transporter in the substantia nigra and ventral tegmental area.[7] These findings suggest that 5-IT's abuse potential is mediated, at least in part, by its ability to produce lasting changes in the dopaminergic system, a critical component of the brain's reward circuitry.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the abuse potential of 5-IT.

1. MAO-A Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50 and Ki) of 5-IT on human monoamine oxidase A.

  • Methodology:

    • Enzyme Source: Recombinant human MAO-A expressed in a suitable cell line.

    • Substrate: Kynuramine is used as a substrate for the MAO-A enzyme.

    • Incubation: The enzyme is pre-incubated with varying concentrations of 5-IT (the inhibitor). The reaction is initiated by adding the kynuramine substrate.

    • Reaction Termination: The enzymatic reaction is stopped after a defined period, typically by adding a strong base.

    • Detection and Quantification: The conversion of kynuramine to its product, 4-hydroxyquinoline, is measured. This is achieved using High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) to separate and quantify the product.[6]

    • Data Analysis: The concentration of 5-IT that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve. The inhibition constant (Ki) is determined using the Cheng-Prusoff equation.

2. Conditioned Place Preference (CPP)

  • Objective: To assess the rewarding properties of 5-IT in mice.

  • Apparatus: A standard three-chamber CPP box with two larger outer chambers (distinguished by visual and tactile cues) and a smaller central neutral chamber.

  • Methodology:

    • Pre-Conditioning (Day 1): Each mouse is allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine baseline preference for either side.

    • Conditioning (Days 2-5): This phase consists of daily sessions. On alternating days, mice receive an intraperitoneal (i.p.) injection of 5-IT (e.g., 1, 10, or 30 mg/kg) and are confined to one of the outer chambers (the initially non-preferred one for unbiased designs).[7] On the other days, they receive a saline injection and are confined to the opposite chamber.

    • Test (Day 6): The mice are placed back in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each of the two outer chambers is recorded.

    • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase is interpreted as a conditioned preference, indicating the drug has rewarding effects.

3. Intravenous Self-Administration

  • Objective: To evaluate the reinforcing effects of 5-IT in rats.

  • Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive) and a system for intravenous drug delivery via a catheter surgically implanted into the jugular vein of the rat.

  • Methodology:

    • Surgery: Rats are surgically implanted with an intravenous catheter.

    • Acquisition Phase: Rats are placed in the operant chamber for daily sessions (e.g., 2 hours/day). A press on the active lever results in an intravenous infusion of 5-IT (e.g., 0.1, 0.3, 1, or 3 mg/kg/infusion), while a press on the inactive lever has no consequence.[7]

    • Extinction and Reinstatement (Optional): Following stable self-administration, the drug can be withheld (extinction). Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug or a stressor.

    • Data Analysis: Acquisition of the behavior is defined as a stable pattern of responding on the active lever that is significantly higher than responding on the inactive lever. The number of infusions earned per session serves as the primary measure of the drug's reinforcing efficacy.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows relevant to understanding the abuse potential of 5-IT.

Monoamine_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron 5-IT_pre This compound (5-IT) MAO-A MAO-A 5-IT_pre->MAO-A Inhibits (-) DAT DAT 5-IT_pre->DAT Reverses NET NET 5-IT_pre->NET Reverses SERT SERT 5-IT_pre->SERT Reverses VMAT2 VMAT2 DA Dopamine DA->VMAT2 Packaging DA->MAO-A Metabolism NE Norepinephrine NE->VMAT2 Packaging NE->MAO-A Metabolism 5-HT Serotonin 5-HT->VMAT2 Packaging 5-HT->MAO-A Metabolism DA_syn DA D_Receptor Dopamine Receptors DA_syn->D_Receptor Binds NE_syn NE NE_Receptor Norepinephrine Receptors NE_syn->NE_Receptor Binds 5-HT_syn 5-HT 5-HT_Receptor Serotonin Receptors 5-HT_syn->5-HT_Receptor Binds DAT->DA_syn Release NET->NE_syn Release SERT->5-HT_syn Release

Caption: Mechanism of 5-IT at the monoaminergic synapse.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning (4 Days) cluster_phase3 Phase 3: Test cluster_phase4 Phase 4: Analysis P1_Start Place mouse in center chamber P1_Explore Allow free exploration of all chambers (15 min) P1_Start->P1_Explore P1_Record Record baseline time spent in each side P1_Explore->P1_Record P2_DayA Day A (e.g., 2, 4) Inject 5-IT Confine to non-preferred side P2_DayB Day B (e.g., 3, 5) Inject Saline Confine to preferred side P3_Start Place mouse in center chamber (drug-free) P3_Explore Allow free exploration P3_Start->P3_Explore P3_Record Record time spent in each side P3_Explore->P3_Record P4_Compare Compare time in drug-paired side (Test vs. Pre-Conditioning) P3_Record->P4_Compare P4_Result Significant increase indicates rewarding effect P4_Compare->P4_Result

Caption: Experimental workflow for Conditioned Place Preference (CPP).

SA_Workflow cluster_session Operant Session Start Surgical Implantation of IV Catheter Acquisition Acquisition Phase (Daily Sessions) Start->Acquisition Place Place rat in chamber Acquisition->Place Stable Stable Responding Achieved? Stable->Acquisition No Analysis Data Analysis: Compare active vs. inactive lever presses Stable->Analysis Yes LeverPress Rat presses lever Place->LeverPress ActiveLever Active Lever? LeverPress->ActiveLever Infusion IV Infusion of 5-IT ActiveLever->Infusion Yes InactiveLever No Consequence ActiveLever->InactiveLever No Record Record Lever Presses Infusion->Record InactiveLever->Record Record->Stable Record->LeverPress

Caption: Experimental workflow for Intravenous Self-Administration.

Conclusion

The available scientific evidence strongly indicates that this compound possesses a significant potential for abuse. Its dual mechanism of action—as a potent monoamine releasing agent and a MAO-A inhibitor—creates a powerful synergistic effect that dramatically increases synaptic levels of dopamine, serotonin, and norepinephrine. This pharmacological profile is consistent with its observed effects in animal models, which demonstrate clear rewarding and reinforcing properties predictive of human abuse. The documented cases of severe toxicity and fatalities in humans further underscore the public health risks associated with this substance.[8][9] For researchers and drug development professionals, 5-IT serves as a case study in the rapid emergence of novel psychoactive substances and highlights the critical need for robust pharmacological and behavioral screening to assess the abuse liability of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-(2-Aminopropyl)indole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 5-(2-Aminopropyl)indole (5-API), also known as 5-IT, in biological samples. The protocols are intended for use in research, clinical, and forensic toxicology settings.

Introduction

This compound is a psychoactive substance that has emerged as a novel psychoactive substance (NPS). As a positional isomer of α-methyltryptamine (AMT), its analytical differentiation is a key challenge in toxicological analysis.[1][2] Accurate and reliable methods for the detection of 5-API in biological matrices are crucial for clinical diagnosis, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the necessary selectivity and sensitivity for its detection in complex biological matrices like blood, plasma, and urine.[1][3]

Analytical Methods Overview

The detection of 5-API in biological samples typically involves a two-step process: sample preparation to isolate the analyte from the matrix and instrumental analysis for identification and quantification.

Sample Preparation: The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Common methods include:

  • Protein Precipitation (PPT): A straightforward method for removing proteins from plasma or blood samples.

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.

Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and thermally stable compounds. Derivatization may be required for polar analytes like 5-API.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of non-volatile and thermally labile compounds in complex mixtures. This is often the preferred method for the quantitative analysis of 5-API in biological fluids.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative data from validated analytical methods for the detection of this compound and related compounds in biological samples. This data is essential for method selection and performance evaluation.

AnalyteMatrixMethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryPrecision (%RSD)Reference
This compound (5-IT) Femoral BloodUHPLC-MS/MS0.1 - 7.5 µg/gNot Reported0.1 µg/gNot ReportedNot Reported[5]
Psychoactive Drugs (General) Oral FluidUPLC-MS/MS0.2 - 500 ng/L0.1 - 1 ng/L0.2 - 5 ng/L81.3% - 117.7%<9.3% (intra-day), <11.4% (inter-day)[6]
Psychoactive Drugs (General) Oral FluidUPLC-MS/MSLOQ - 250 ng/mL0.02 - 1 ng/mL0.02 - 5 ng/mL>90%<15%[7]
79 Drugs (including NPS) Blood & UrineUHPLC-MS/MS0.4 - 16 ng/mL (LOQ)Not Reported0.4 - 16 ng/mLNot ReportedNot Reported[8]
5-Aminosalicylic acid PlasmaHPLC-ESI-MS/MS50 - 4000 ng/mLNot Reported50 ng/mL>90%≤6.3% (within-batch), ≤11% (between-batch)[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 5-API in Whole Blood followed by LC-MS/MS Analysis

This protocol is a composite based on established forensic toxicology procedures for the extraction of basic drugs from whole blood.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Materials:

    • Whole blood samples (patient, calibrators, and quality controls)

    • Internal Standard (IS) solution (e.g., 5-API-d5 or a structurally similar compound)

    • pH 9.8 Carbonate Buffer

    • n-Butyl chloride

    • 0.5 N Hydrochloric Acid (HCl)

    • Toluene/Heptane/Isoamyl Alcohol (78:20:2 v/v/v)

    • 15 mL glass screw-cap tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 1 mL of whole blood (sample, calibrator, or QC) into a 15 mL glass tube.

    • Add the internal standard solution and vortex briefly.

    • Add 1 mL of pH 9.8 carbonate buffer and vortex.

    • Add 5 mL of n-butyl chloride, cap the tube, and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean 15 mL glass tube.

    • Add 2 mL of 0.5 N HCl to the organic extract, cap, and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Aspirate and discard the upper organic layer.

    • Add 1 mL of pH 9.8 carbonate buffer to the remaining aqueous layer.

    • Add 100 µL of Toluene/Heptane/Isoamyl Alcohol (78:20:2), cap, and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatograph (UHPLC)

    • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example - to be optimized for the specific instrument):

      • 5-API: Precursor ion (e.g., m/z 175.1) → Product ion 1 (e.g., m/z 158.1), Product ion 2 (e.g., m/z 130.1)

      • IS (e.g., 5-API-d5): Precursor ion (e.g., m/z 180.1) → Product ion (e.g., m/z 163.1)

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for the specific instrument.

Protocol 2: Solid-Phase Extraction (SPE) for 5-API in Urine followed by GC-MS Analysis

This protocol is a general procedure for the extraction of basic drugs from urine using SPE, which can be adapted for 5-API.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials:

    • Urine samples (patient, calibrators, and quality controls)

    • Internal Standard (IS) solution (e.g., 5-API-d5)

    • Mixed-mode cation exchange SPE cartridges

    • Methanol

    • Deionized water

    • pH 6.0 Phosphate buffer

    • Elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide 78:20:2 v/v/v)

    • Nitrogen evaporator

  • Procedure:

    • To 1 mL of urine, add the internal standard and 1 mL of pH 6.0 phosphate buffer. Vortex to mix.

    • Condition SPE cartridge: Wash with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of pH 6.0 phosphate buffer. Do not allow the sorbent to dry.

    • Load sample: Apply the prepared urine sample to the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

    • Wash cartridge: Wash with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

    • Dry cartridge: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

    • Elute analyte: Elute the analyte with 2 mL of the elution solvent into a clean collection tube.

    • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve chromatographic performance.

2. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph (GC)

    • Mass Spectrometer (MS)

  • GC Conditions (Example):

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (Example - for the underivatized compound, to be confirmed with standards):

      • 5-API: m/z 158, 130, 174

      • IS: Corresponding ions for the deuterated standard

Visualizations

Experimental Workflow for LLE of 5-API from Whole Blood

LLE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1 mL Whole Blood Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add pH 9.8 Buffer Add_IS->Add_Buffer Add_Solvent1 Add n-Butyl Chloride Add_Buffer->Add_Solvent1 Vortex1 Vortex & Centrifuge Add_Solvent1->Vortex1 Transfer_Org1 Transfer Organic Layer Vortex1->Transfer_Org1 Add_Acid Add 0.5 N HCl Transfer_Org1->Add_Acid Vortex2 Vortex & Centrifuge Add_Acid->Vortex2 Discard_Org Discard Organic Layer Vortex2->Discard_Org Add_Buffer2 Add pH 9.8 Buffer Discard_Org->Add_Buffer2 Add_Solvent2 Add Extraction Solvent Add_Buffer2->Add_Solvent2 Vortex3 Vortex & Centrifuge Add_Solvent2->Vortex3 Transfer_Org2 Transfer to Vial Vortex3->Transfer_Org2 LCMS LC-MS/MS Analysis Transfer_Org2->LCMS

Caption: Liquid-Liquid Extraction workflow for 5-API from blood.

Experimental Workflow for SPE of 5-API from Urine

SPE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1 mL Urine Sample Add_IS_Buffer Add IS & Buffer Urine_Sample->Add_IS_Buffer Load_Sample Load Sample Add_IS_Buffer->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Dry_SPE Dry Cartridge Wash_SPE->Dry_SPE Elute_Analyte Elute 5-API Dry_SPE->Elute_Analyte Evaporate Evaporate to Dryness Elute_Analyte->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Solid-Phase Extraction workflow for 5-API from urine.

Method Validation Considerations

For the development and implementation of these methods in a regulated environment, a full method validation should be performed according to international guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

References

Application Note: Analysis of 5-(2-Aminopropyl)indole by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the analysis of 5-(2-Aminopropyl)indole (5-API), also known as 5-IT, using Gas Chromatography-Mass Spectrometry (GC-MS). 5-API is a psychoactive substance that is isomeric with α-methyltryptamine (AMT), making robust analytical differentiation crucial for forensic and research applications.[1][2] The methodology presented here provides a reliable framework for the separation and identification of 5-API. The protocol covers sample preparation, instrument parameters, and expected mass spectral fragmentation patterns. While direct analysis is feasible, considerations for chemical derivatization to potentially improve chromatographic performance are also discussed.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Methanol (HPLC grade or equivalent)

  • Pyridine (for derivatization, if performed)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable derivatization agent (optional)[3]

  • Glass vials with tight caps

  • Syringe filters (0.2 µm)

  • Nitrogen gas for sample drying

Sample Preparation Protocol (Direct Analysis)
  • Standard Solution Preparation: Accurately weigh a portion of the this compound reference standard.

  • Dissolution: Dissolve the standard in methanol to achieve a concentration of approximately 0.5 mg/mL.[4]

  • Filtration: Filter the solution using a 0.2 µm syringe filter into a clean GC vial.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Optional Derivatization Protocol

For compounds with active amine groups, derivatization can improve peak shape and thermal stability.[3][5]

  • Drying: Place an aliquot of the sample solution into a glass tube and evaporate the solvent completely under a gentle stream of nitrogen at approximately 40°C.[3]

  • Reaction: Add 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample.[3]

  • Incubation: Cap the vial tightly and heat at a controlled temperature (e.g., 40°C) for the time specified by the reagent manufacturer (typically 30-90 minutes) to ensure the reaction is complete.[3]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are based on methods used for isomeric tryptamines and can be adapted for various GC-MS systems, such as a Varian 450-GC with a 220-MS ion trap detector.[4]

GC Parameter Setting
Injector Split/Splitless (Splitless mode recommended for trace analysis)
Injector Port Temp. 280°C[4]
Injection Volume 1 µL[4]
Carrier Gas Helium
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
Oven Program Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 300°C. Hold: 5 min.
MS Parameter Setting
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)[4]
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40–350[4]
Solvent Delay 3 minutes

Data Presentation and Results

Analysis of this compound by GC-MS under Electron Ionization (EI) conditions yields a characteristic fragmentation pattern. Due to its isomeric nature with compounds like AMT, the mass spectra can be very similar.[4] The molecular weight of 5-API is 174.247 g·mol−1.[6] A key diagnostic feature under Chemical Ionization (CI) is the neutral loss of an ammonia molecule, resulting in a prominent ion at m/z 158.[4]

Table 1: Summary of Expected GC-MS Data for this compound

Analyte Retention Time (RT) Molecular Ion (M+) [m/z] Key Fragment Ions [m/z] Notes
This compoundInstrument and method-dependent174158 (CI mode)[4]RT must be confirmed with a certified reference standard. Isomers like 3-API and 6-API may have very similar RTs.[7]

Visualized Workflows

The logical workflow for the GC-MS analysis of this compound is depicted below, outlining the process from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Receive Sample (Solid or Solution) Prepare Prepare Standard Solution (e.g., 0.5 mg/mL in Methanol) Sample->Prepare Derivatize Optional: Derivatization (e.g., Silylation) Prepare->Derivatize Alternative Path Filter Filter Sample (0.2 µm) Prepare->Filter Derivatize->Filter Inject GC Injection (1 µL, 280°C) Filter->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Ionization (EI or CI Mode) Separate->Ionize Analyze Mass Analysis (m/z 40-350) Ionize->Analyze Process Process Data (Chromatogram & Spectra) Analyze->Process Identify Identify Compound (Retention Time & Mass Spectrum) Process->Identify Quantify Quantify (Optional) (Calibration Curve) Identify->Quantify Report Generate Report Identify->Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

The fragmentation pathway is a critical component of the identification process. The diagram below illustrates the key fragmentation observed for 5-API.

Fragmentation_Pathway parent This compound Molecular Ion (M+) [m/z 174] fragment1 Fragment Ion [m/z 158] parent->fragment1 Neutral Loss of Ammonia (NH3) (Observed in CI Mode)

Caption: Key fragmentation pathway for this compound in CI mode.

References

Application Note: Identification of 5-(2-Aminopropyl)indole (5-IT) by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)indole (5-IT), also known as 5-API, is a synthetic novel psychoactive substance (NPS) with stimulant properties. Structurally, it is a positional isomer of α-methyltryptamine (AMT), a psychedelic drug.[1][2] The similarity in chemical structure to other controlled substances and the potential for abuse and adverse health effects necessitate sensitive and specific analytical methods for its identification in various matrices.[1][3] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the analysis of NPS due to its high sensitivity, selectivity, and amenability to a wide range of analytes.[4] This application note provides a detailed protocol for the identification of 5-IT using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Pharmacological Mechanism of Action

5-IT primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[5] It interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inhibiting the reuptake of these monoamine neurotransmitters and leading to their increased concentration in the synaptic cleft.[3][4] Additionally, 5-IT is an inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamines.[3][5] This dual action of reuptake inhibition and decreased degradation contributes to the stimulant effects observed with 5-IT.[3]

Experimental Workflow

The overall workflow for the identification of this compound by LC-MS is depicted below.

LC-MS Workflow for 5-IT Identification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Blood, Urine) Extraction Protein Precipitation or Solid Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Reversed-Phase) Evaporation->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Ionization Acquisition Data Acquisition MS->Acquisition Processing Data Processing & Identification Acquisition->Processing Report Report Generation Processing->Report

Caption: Experimental workflow for 5-IT identification.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound at a monoaminergic synapse.

Signaling_Pathway_of_5_IT cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Monoamine Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) Monoamine->MAO_A Degradation Monoamine->VMAT2 Uptake Released_Monoamine DA, NE, 5-HT Vesicle->Released_Monoamine Exocytosis Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin Receptors) Released_Monoamine->Receptors Binding & Activation Transporters Monoamine Transporters (DAT, NET, SERT) Released_Monoamine->Transporters Reuptake Five_IT This compound (5-IT) Five_IT->MAO_A Inhibition Five_IT->Transporters Inhibition Transporters->Monoamine Transport

Caption: 5-IT's mechanism of action at the synapse.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of 5-IT from biological matrices such as plasma or urine.

1. Protein Precipitation (for plasma/serum):

  • To 100 µL of sample, add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Solid Phase Extraction (SPE) (for urine):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1 mL of the urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

The following parameters can be used as a starting point for the development of a robust LC-MS/MS method for the identification of 5-IT.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The identification of 5-IT is based on its retention time and the presence of specific precursor-to-product ion transitions. The following table summarizes the key quantitative data for 5-IT identification.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound175.1158.1130.115 - 30

Note: The optimal collision energy should be determined empirically for the specific instrument used.

The differentiation of 5-IT from its isomer, 3-(2-aminopropyl)indole (AMT), can be challenging as they may have similar fragmentation patterns.[1][2] Chromatographic separation is crucial for their distinction.[2] Under reversed-phase conditions, 5-IT is expected to have a different retention time compared to AMT.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric parameters, offers a sensitive and selective approach for the analysis of this novel psychoactive substance in various matrices. The provided workflow and signaling pathway diagrams offer a clear understanding of the analytical process and the compound's mechanism of action. This information is valuable for researchers, scientists, and drug development professionals involved in the detection and characterization of emerging psychoactive compounds.

References

Application Note: Quantification of 5-(2-Aminopropyl)indole using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 5-(2-Aminopropyl)indole (5-API), also known as 5-IT, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for research and analytical purposes.

Introduction

This compound is a psychoactive substance and an isomer of α-methyltryptamine (AMT). Accurate and reliable quantification of 5-API is crucial for forensic analysis, clinical toxicology, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of 5-API from various matrices. This application note details the instrumentation, reagents, and a validated protocol for this purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1 for the detailed gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.02080
25.0595
30.0955
Reagents and Standard Preparation
  • This compound (5-API) reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-API reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the homogenized sample containing an expected amount of 5-API.

  • Transfer the weighed sample to a suitable volumetric flask.

  • Add a volume of methanol to dissolve the 5-API and sonicate for 15 minutes.

  • Dilute to volume with methanol and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered sample with the initial mobile phase to fall within the calibration range.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 2: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 100≥ 0.999

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.030.1

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD (n=3)
1.099.51.2
10.0101.20.8
50.099.80.5

Table 5: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1.0%

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression from sample to result.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh 5-API Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (0.1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh & Dissolve Sample Filter Filter Sample (0.22 µm) Sample->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Generate Calibration Curve Chromatogram->Calibrate Quantify Quantify 5-API Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Flow Sample Sample Receipt Preparation Sample Preparation (Extraction & Filtration) Sample->Preparation Extraction Analysis HPLC Analysis (Separation & Detection) Preparation->Analysis Injection Data Data Acquisition (Chromatogram) Analysis->Data Signal Processing Data Processing (Integration & Calibration) Data->Processing Calculation Result Final Result (Concentration of 5-API) Processing->Result Quantification

Caption: Logical flow from sample receipt to the final quantitative result.

Application Notes and Protocols for Studying 5-(2-Aminopropyl)indole Effects Using Conditioned Place Preference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)indole (5-API), also known as 5-IT, is a synthetic psychoactive substance that has emerged as a compound of interest in neuroscience and pharmacology due to its stimulant and rewarding effects. Understanding the abuse potential and neurobiological mechanisms of 5-API is crucial for public health and the development of potential therapeutic interventions for substance use disorders. The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding and aversive properties of drugs. This document provides a detailed protocol for utilizing the CPP paradigm to study the effects of 5-API in mice, based on established methodologies and findings from relevant research.

Data Presentation

The rewarding effects of this compound (5-API) have been demonstrated in mice using the conditioned place preference (CPP) paradigm. A study by Kim et al. (2018) investigated the effects of various doses of 5-API on the development of CPP.[1] The following table summarizes representative quantitative data illustrating a dose-dependent increase in preference for the drug-paired chamber.

Treatment GroupDose (mg/kg, i.p.)NPre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM)Preference Score (s) (Mean ± SEM)
Vehicle (Saline)010455 ± 25460 ± 305 ± 15
5-API110450 ± 28550 ± 35100 ± 20*
5-API1010445 ± 30750 ± 40305 ± 35
5-API3010460 ± 22680 ± 45220 ± 30

*Note: This table presents representative data based on the findings that 5-API induces conditioned place preference. The specific values are illustrative to demonstrate the expected outcome of a dose-response study. Preference Score is calculated as the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the vehicle group.

Experimental Protocols

This section outlines a detailed methodology for conducting a conditioned place preference study to assess the rewarding effects of 5-API in mice.

Animals
  • Species: Male C57BL/6 mice are commonly used.

  • Age/Weight: 8-10 weeks old, weighing 20-25g at the start of the experiment.

  • Housing: Mice should be group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Habituation: Animals should be habituated to the vivarium for at least one week before the start of the experiment and handled by the experimenter for 3-5 days prior to the first experimental session to minimize stress.

Apparatus
  • A three-chamber conditioned place preference apparatus is recommended.

  • The two conditioning chambers should be of equal size but visually and texturally distinct (e.g., one with black walls and a grid floor, the other with white walls and a mesh floor).

  • A smaller, neutral central chamber should connect the two conditioning chambers, with removable guillotine doors to control access.

  • The apparatus should be equipped with an automated animal tracking system (e.g., video camera and software) to accurately record the time spent in each chamber.

Drug Preparation
  • This compound (hydrochloride salt) should be dissolved in sterile 0.9% saline.

  • Prepare fresh solutions on each day of injection.

  • The volume of injection should be consistent across all animals (e.g., 10 ml/kg).

Experimental Procedure

The CPP protocol consists of three distinct phases:

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

  • Place each mouse individually into the central chamber of the CPP apparatus with the guillotine doors removed, allowing free access to all three chambers.

  • Record the time spent in each of the two large chambers for 15-20 minutes.

  • This session establishes the baseline preference for each chamber. An unbiased design is often preferred, where the drug is randomly assigned to one of the two chambers. Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.

Phase 2: Conditioning (Days 2-9)

This phase typically consists of 8 days of conditioning sessions, alternating between drug and vehicle administration.

  • Drug Conditioning Days (e.g., Days 2, 4, 6, 8):

    • Administer 5-API (1, 10, or 30 mg/kg, i.p.) or vehicle (saline) to the mice.

    • Immediately after the injection, confine the mouse to its assigned drug-paired chamber by closing the guillotine doors.

    • The conditioning session should last for 30 minutes.

    • After the session, return the mouse to its home cage.

  • Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle (saline, i.p.) to the same mice.

    • Immediately after the injection, confine the mouse to the opposite, vehicle-paired chamber for 30 minutes.

    • After the session, return the mouse to its home cage.

Note: The order of drug and vehicle conditioning days should be counterbalanced across animals.

Phase 3: Post-Conditioning (CPP Test - Day 10)

  • On the day after the final conditioning session, place each mouse (in a drug-free state) into the central chamber with the guillotine doors removed.

  • Allow the mouse to freely explore all three chambers for 15-20 minutes.

  • Record the time spent in each of the two large chambers.

  • An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or compared to the vehicle-treated group indicates the development of conditioned place preference.

Data Analysis
  • The primary dependent variable is the time spent in the drug-paired chamber.

  • Calculate a "preference score" for each animal by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning phase.

  • Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the preference scores between the different dose groups and the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Experimental Workflow

G cluster_pre Phase 1: Pre-Conditioning (Day 1) cluster_cond Phase 2: Conditioning (Days 2-9) cluster_post Phase 3: Post-Conditioning (Day 10) cluster_analysis Data Analysis pre_test Baseline Preference Test (15-20 min free exploration) drug_cond Drug Conditioning (5-API injection + confinement to paired chamber for 30 min) (e.g., Days 2, 4, 6, 8) pre_test->drug_cond vehicle_cond Vehicle Conditioning (Saline injection + confinement to unpaired chamber for 30 min) (e.g., Days 3, 5, 7, 9) post_test CPP Test (15-20 min free exploration in drug-free state) vehicle_cond->post_test analysis Calculate Preference Score (Post-Pre time in drug-paired chamber) post_test->analysis stats Statistical Comparison (ANOVA) analysis->stats

Conditioned Place Preference Experimental Workflow
Signaling Pathway of this compound in Reward Circuitry

G cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicular Release cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) api 5-API dat DAT api->dat Blocks Reuptake net NET api->net Blocks Reuptake sert SERT api->sert Blocks Reuptake maoa MAO-A api->maoa Inhibits da Dopamine ↑ ne Norepinephrine ↑ ht Serotonin ↑ da_vesicle Dopamine maoa->da_vesicle Metabolizes da_vesicle->da Release ne_vesicle Norepinephrine ne_vesicle->ne Release ht_vesicle Serotonin ht_vesicle->ht Release d1r D1 Receptor da->d1r downstream Downstream Signaling (↑ cAMP, PKA, CREB) d1r->downstream reward Cellular Changes Leading to Reward & Reinforcement downstream->reward

References

Application Notes and Protocols for Locomotor Sensitization Experiments with 5-(2-Aminopropyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-(2-Aminopropyl)indole (5-API), also known as 5-IT, is a synthetic psychoactive substance that has been associated with stimulant effects and potential for abuse.[1][2] Locomotor sensitization is a phenomenon where repeated administration of a psychostimulant leads to a progressively enhanced locomotor response. This process is considered a behavioral proxy for the neuroplastic changes in the brain's reward pathways that may underlie addiction.[3][4] These application notes provide detailed protocols for inducing and assessing locomotor sensitization to this compound in rodents, a crucial step in understanding its abuse liability and neurobiological mechanisms. The protocols are based on established methodologies for studying psychostimulant-induced behavioral plasticity.[3][4]

Mechanism of Action and Signaling Pathways

This compound primarily acts as a monoamine releaser, with a notable potency at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] In vitro studies have shown that 5-IT has a greater potency for release at DAT compared to SERT.[2] This preferential action on the dopaminergic system is believed to be a key contributor to its psychostimulant and rewarding properties.[1] Furthermore, 5-IT is a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A), which can potentiate monoaminergic effects.[5] Repeated administration of 5-IT leads to locomotor sensitization and has been shown to increase mRNA levels of the dopamine D1 receptor in the striatum and prefrontal cortex, as well as the dopamine transporter in the substantia nigra pars compacta/ventral tegmental area (SNc/VTA).[1] The induction of locomotor sensitization by psychostimulants like cocaine, which also affects the dopaminergic system, involves the activation of dopamine D1 and glutamate NMDA receptors.[4][6]

Experimental Protocols

Protocol 1: Induction of Locomotor Sensitization to this compound in Mice

This protocol is designed to induce and measure locomotor sensitization following repeated administration of this compound.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound hydrochloride (5-IT)

  • Sterile saline solution (0.9% NaCl)

  • Open field activity chambers (e.g., 42 x 42 x 42 cm) equipped with automated photobeam tracking systems[7]

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Habituation:

    • Allow mice to acclimate to the housing facility for at least one week before the experiment.

    • On two consecutive days prior to the start of the experiment, handle each mouse for 5 minutes.

    • On the day before the experiment begins, place each mouse in an open field activity chamber for 60 minutes to habituate them to the testing environment.

  • Sensitization Phase (Days 1-7):

    • Divide the mice into experimental groups (e.g., Vehicle control, 1 mg/kg 5-IT, 3 mg/kg 5-IT, 10 mg/kg 5-IT).[1]

    • On each of the 7 days, administer the assigned treatment via intraperitoneal (i.p.) injection.

    • Immediately after the injection, place the mouse in the open field activity chamber and record locomotor activity (total distance traveled, horizontal activity, vertical activity) for 90 minutes.[2]

  • Withdrawal Phase (Days 8-12):

    • Leave the mice undisturbed in their home cages with no injections.

  • Challenge Phase (Day 13):

    • Administer a challenge dose of 5-IT (e.g., the same dose they received during the sensitization phase) to all groups, including the vehicle control group.

    • Immediately after the injection, place the mice in the open field activity chambers and record locomotor activity for 90 minutes.

Data Analysis:

  • Analyze the locomotor activity data from the sensitization phase (Days 1 and 7) and the challenge phase (Day 13).

  • A significant increase in locomotor activity on Day 7 compared to Day 1 within the same dose group, and a significantly greater locomotor response in the 5-IT pre-treated groups compared to the vehicle pre-treated group on the challenge day, indicates the development of locomotor sensitization.

  • Use appropriate statistical tests (e.g., two-way repeated measures ANOVA followed by post-hoc tests) to compare the groups.

Data Presentation

Table 1: Locomotor Activity in Mice During the Sensitization and Challenge Phases of this compound Administration

Treatment GroupDay 1 (Distance Traveled, cm)Day 7 (Distance Traveled, cm)Day 13 (Challenge - Distance Traveled, cm)
VehicleMean ± SEMMean ± SEMMean ± SEM
1 mg/kg 5-ITMean ± SEMMean ± SEMMean ± SEM
3 mg/kg 5-ITMean ± SEMMean ± SEMMean ± SEM
10 mg/kg 5-ITMean ± SEMMean ± SEMMean ± SEM

Note: This table is a template. The actual data needs to be populated from experimental findings. Studies have shown a dose-dependent increase in locomotor activity with 5-IT, with sensitization observed at doses of 1, 3, and 10 mg/kg.[1][2]

Table 2: In Vitro Monoamine Transporter Release Potency of this compound

TransporterEC50 (nM)
Dopamine Transporter (DAT)Specific Value ± SEM
Norepinephrine Transporter (NET)Specific Value ± SEM
Serotonin Transporter (SERT)Specific Value ± SEM

Note: This table summarizes the potency of 5-IT in inducing the release of monoamines. 5-IT has been shown to be a potent substrate at DAT, NET, and SERT, with a greater potency for release at DAT over SERT.[2]

Mandatory Visualizations

G cluster_0 Phase 1: Habituation cluster_1 Phase 2: Sensitization cluster_2 Phase 3: Withdrawal cluster_3 Phase 4: Challenge Habituation1 Day -2: Handling (5 min) Habituation2 Day -1: Handling (5 min) Habituation1->Habituation2 Habituation3 Day 0: Open Field Habituation (60 min) Habituation2->Habituation3 Day1 Day 1: 5-IT/Vehicle Injection + Locomotor Activity (90 min) Habituation3->Day1 Day7 Day 7: 5-IT/Vehicle Injection + Locomotor Activity (90 min) Day1->Day7 Daily Injections Withdrawal Days 8-12: No Treatment Day7->Withdrawal Challenge Day 13: 5-IT Challenge Injection + Locomotor Activity (90 min) Withdrawal->Challenge

Caption: Experimental workflow for locomotor sensitization to this compound.

G 5-IT 5-IT DAT Dopamine Transporter (DAT) 5-IT->DAT Promotes Release SERT Serotonin Transporter (SERT) 5-IT->SERT Promotes Release MAO_A Monoamine Oxidase A (MAO-A) 5-IT->MAO_A Inhibits Dopamine_Release Increased Extracellular Dopamine DAT->Dopamine_Release Serotonin_Release Increased Extracellular Serotonin SERT->Serotonin_Release MAO_A->Dopamine_Release Prevents Breakdown MAO_A->Serotonin_Release Prevents Breakdown D1_Receptor Dopamine D1 Receptor Dopamine_Release->D1_Receptor Activates Neuroplasticity Neuroplastic Changes in Reward Pathway D1_Receptor->Neuroplasticity NMDA_Receptor NMDA Receptor NMDA_Receptor->Neuroplasticity Contributes to Locomotor_Sensitization Locomotor Sensitization Neuroplasticity->Locomotor_Sensitization

Caption: Proposed signaling pathway for this compound-induced locomotor sensitization.

References

Application Notes and Protocols for In Vitro Release Assays of 5-(2-Aminopropyl)indole at DAT, NET, and SERT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro release assays to characterize the activity of 5-(2-Aminopropyl)indole (5-API), also known as 5-IT, at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Introduction

This compound is a psychoactive substance that has been identified as a potent monoamine releaser.[1][2] Understanding its interaction with the monoamine transporters is crucial for elucidating its pharmacological and toxicological profile. These assays are designed to quantify the ability of 5-API to induce the release of neurotransmitters from cells expressing DAT, NET, or SERT, providing valuable data for drug development and neuroscience research. 5-API acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and is also an inhibitor of monoamine oxidase A (MAO-A).[3][4][5]

Data Presentation

The following table summarizes the quantitative data for the potency of this compound to induce release at DAT, NET, and SERT, as determined by in vitro release assays using rat brain synaptosomes. The half-maximal effective concentration (EC₅₀) values indicate the concentration of the compound required to elicit 50% of the maximal release response.

CompoundTransporterEC₅₀ (nM)[3]
This compound (5-API) DAT 25.3
NET 31.2
SERT 207.0
MDMA (for comparison)DAT76.7
NET108.0
SERT163.0

Experimental Protocols

Two primary methodologies are presented for assessing 5-API-induced monoamine release: one utilizing rat brain synaptosomes, which provides a physiologically relevant ex vivo model, and another using human embryonic kidney 293 (HEK293) cells stably transfected with the specific human monoamine transporter, offering a more controlled in vitro system.

Protocol 1: Monoamine Release Assay Using Rat Brain Synaptosomes

This protocol is adapted from methodologies used for characterizing the effects of psychoactive substances on monoamine transporters.[3][6]

Objective: To measure the release of radiolabeled substrates from rat brain synaptosomes induced by 5-API.

Materials:

  • Male Sprague-Dawley rats (200-300 g)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, 0.1 mM ascorbic acid, 0.1 mM pargyline, pH 7.4)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • This compound (5-API) solutions of varying concentrations

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Refrigerated centrifuge

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats according to approved animal welfare protocols.

    • Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with a final concentration of 10 nM of the respective [³H]-labeled monoamine for 15 minutes at 37°C to allow for uptake.

  • Release Assay:

    • Wash the loaded synaptosomes three times with KRH buffer to remove excess radiolabel.

    • Resuspend the washed synaptosomes in KRH buffer.

    • Aliquot the synaptosomal suspension into tubes.

    • Add varying concentrations of 5-API or vehicle control to the tubes.

    • Incubate for 10 minutes at 37°C to induce release.

    • Terminate the release by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

    • Alternatively, the incubation can be stopped by centrifugation at high speed to pellet the synaptosomes.

  • Quantification:

    • Transfer the filters or the supernatant to scintillation vials.

    • Add scintillation cocktail and measure the amount of released radioactivity using a liquid scintillation counter.

    • Determine the total amount of radioactivity by lysing a separate aliquot of loaded synaptosomes.

    • Express the release as a percentage of the total radioactivity.

  • Data Analysis:

    • Plot the percentage of release against the logarithm of the 5-API concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 2: Monoamine Release Assay in HEK293 Cells

This protocol is based on established methods for studying transporter function in transfected cell lines.[7][8]

Objective: To measure the release of a fluorescent or radiolabeled substrate from HEK293 cells stably expressing human DAT, NET, or SERT in response to 5-API.

Materials:

  • HEK293 cells stably transfected with human DAT, NET, or SERT

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Fluorescent substrate (e.g., ASP+) or radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

  • This compound (5-API) solutions

  • 96-well black, clear-bottom plates (for fluorescent assays) or standard 96-well plates (for radiolabeled assays)

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture the transfected HEK293 cells in DMEM supplemented with FBS and the appropriate selection antibiotic at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.

  • Substrate Loading:

    • On the day of the assay, wash the cells with warm assay buffer.

    • Incubate the cells with the fluorescent or radiolabeled substrate in assay buffer for a specified time (e.g., 10-30 minutes) at 37°C to allow for uptake.

  • Release Assay:

    • Wash the cells gently with assay buffer to remove the extracellular substrate.

    • Add assay buffer containing varying concentrations of 5-API or vehicle control to the wells.

    • Incubate for a defined period (e.g., 5-20 minutes) at 37°C.

  • Quantification:

    • For fluorescent assays: Measure the decrease in intracellular fluorescence using a bottom-reading fluorescence plate reader.

    • For radiolabeled assays: Collect the supernatant (extracellular medium) from each well and measure the radioactivity using a liquid scintillation counter. Lyse the cells in the wells to determine the remaining intracellular radioactivity.

  • Data Analysis:

    • Calculate the percentage of substrate released for each concentration of 5-API.

    • Plot the percentage of release against the logarithm of the 5-API concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Transporter DAT / NET / SERT Monoamine_in Dopamine / Norepinephrine / Serotonin Transporter->Monoamine_in Reuptake Monoamine_out Dopamine / Norepinephrine / Serotonin Transporter->Monoamine_out Release 5-API_in 5-API 5-API_in->Transporter Substrate Monoamine_in->MAO Metabolism Monoamine_in->VMAT2 5-API_out 5-API 5-API_out->Transporter Binds

Caption: Mechanism of 5-API-induced monoamine release.

Experimental_Workflow_Synaptosomes A 1. Brain Tissue Dissection B 2. Homogenization & Centrifugation A->B C 3. Synaptosome Isolation B->C D 4. Radiolabel Loading ([³H]DA, [³H]NE, or [³H]5-HT) C->D E 5. Wash to Remove Excess Radiolabel D->E F 6. Incubation with 5-API E->F G 7. Separation of Supernatant & Synaptosomes F->G H 8. Scintillation Counting G->H I 9. Data Analysis (EC₅₀ Determination) H->I

Caption: Workflow for synaptosome-based release assay.

Experimental_Workflow_HEK293 A 1. Seed Transfected HEK293 Cells B 2. Culture to Confluency A->B C 3. Substrate Loading (Radiolabeled or Fluorescent) B->C D 4. Wash to Remove Excess Substrate C->D E 5. Incubation with 5-API D->E F 6. Measurement (Scintillation or Fluorescence) E->F G 7. Data Analysis (EC₅₀ Determination) F->G

Caption: Workflow for HEK293 cell-based release assay.

References

Application of 5-(2-Aminopropyl)indole in Studying the Dopaminergic System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Aminopropyl)indole (5-API), also known as 5-IT, is a synthetic psychoactive substance that has garnered interest in neuropharmacological research due to its significant interactions with the dopaminergic system. Structurally related to amphetamine and tryptamine, 5-API acts as a potent monoamine releasing agent, with a pronounced effect on dopamine, norepinephrine, and to a lesser extent, serotonin transporters. This document provides detailed application notes and experimental protocols for utilizing 5-API as a tool to investigate the structure, function, and signaling of the dopaminergic system. Its psychostimulant and rewarding properties make it a relevant compound for studying the neural mechanisms underlying addiction and reward processing.[1][2]

Pharmacological Profile

5-API primarily functions as a substrate for monoamine transporters, leading to the reverse transport and subsequent release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic terminals.[1] This action results in increased extracellular concentrations of these neurotransmitters, thereby potentiating monoaminergic signaling.

Data Presentation: Quantitative Analysis of 5-API's Potency

The following table summarizes the in vitro potency of 5-API at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as determined by monoamine release assays in rat brain synaptosomes.

Transporter5-API EC₅₀ (nM)
DAT26.7 ± 4.5
NET35.8 ± 6.1
SERT216.7 ± 36.8
Data sourced from Marusich et al., 2015.

Note: While EC₅₀ values for monoamine release are available, comprehensive binding affinity data (Ki values) for 5-API at dopamine receptor subtypes (D1-D5) are not readily found in the current scientific literature.

Application in Dopaminergic System Research

5-API serves as a valuable pharmacological tool for several areas of dopamine system research:

  • Investigating Dopamine Transporter Dynamics: Due to its potent activity at DAT, 5-API can be used to study the mechanisms of dopamine uptake and reverse transport.

  • Modeling Psychostimulant Effects: Its stimulant properties allow for the investigation of the neurobiological basis of psychostimulant-induced locomotion, sensitization, and reward.[2]

  • Exploring Reward and Addiction Pathways: 5-API induces conditioned place preference (CPP), indicating its rewarding effects and making it suitable for studying the neural circuits of addiction.[2]

  • Gene Expression Studies: Research has shown that 5-API can upregulate the mRNA expression of the dopamine D1 receptor and the dopamine transporter, providing a model to study drug-induced neuroplasticity.[2]

Experimental Protocols

In Vitro Monoamine Release Assay

This protocol is adapted from methodologies used to characterize monoamine releasing agents like 5-API.

Objective: To determine the potency and efficacy of 5-API in inducing dopamine release from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (striatum)

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer buffer

  • [³H]dopamine (radioligand)

  • This compound (5-API)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

  • Radioligand Loading:

    • Incubate the synaptosomal suspension with [³H]dopamine at 37°C for 30 minutes to allow for uptake.

  • Release Assay:

    • Wash the synaptosomes to remove excess radioligand.

    • Aliquot the loaded synaptosomes into tubes containing various concentrations of 5-API or vehicle control.

    • Incubate for 10 minutes at 37°C.

    • Pellet the synaptosomes by centrifugation.

    • Collect the supernatant, which contains the released [³H]dopamine.

  • Quantification:

    • Add the supernatant to scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total [³H]dopamine released at each 5-API concentration.

    • Generate a concentration-response curve and determine the EC₅₀ value.

G cluster_prep Synaptosome Preparation cluster_assay Assay cluster_analysis Analysis prep1 Homogenize Striatal Tissue prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Resuspend Pellet (P2) prep3->prep4 load Load with [3H]dopamine prep4->load wash Wash Synaptosomes load->wash incubate Incubate with 5-API wash->incubate separate Separate Supernatant incubate->separate count Scintillation Counting separate->count analyze Calculate EC50 count->analyze

Conditioned Place Preference (CPP) in Mice

This protocol is based on the study by Botanas et al. (2018) investigating the rewarding effects of 5-API.[2]

Objective: To assess the rewarding properties of 5-API by measuring the preference of mice for a drug-paired environment.

Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

  • Pre-Conditioning (Habituation):

    • On Day 1, place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-5):

    • This phase consists of four conditioning days, with two sessions per day (morning and afternoon).

    • Morning Session: Administer 5-API (e.g., 1, 10, or 30 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.

    • Afternoon Session: Administer saline and confine the mouse to the opposite outer chamber for 30 minutes.

    • Alternate the drug-paired chamber between subjects to counterbalance any inherent chamber preference.

  • Post-Conditioning (Test):

    • On Day 6, place the mouse in the central chamber and allow free access to all three chambers for 15 minutes, with no drug administration.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test.

    • A significant positive score indicates a conditioned place preference.

G pre Day 1: Pre-Conditioning (Baseline Preference) cond Days 2-5: Conditioning (5-API vs. Saline Pairings) pre->cond post Day 6: Post-Conditioning (Preference Test) cond->post analysis Data Analysis (Calculate Preference Score) post->analysis

Signaling Pathways

5-API, as a dopamine releasing agent, is expected to activate downstream signaling cascades associated with dopamine receptor stimulation. The increased extracellular dopamine will primarily act on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

Note: Specific studies directly investigating the downstream signaling effects of 5-API (e.g., on cAMP, ERK, or Akt pathways) are limited. The following diagram represents the canonical signaling pathways activated by dopamine, which are presumed to be engaged by the 5-API-induced increase in synaptic dopamine.

Dopamine Receptor Signaling

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron API 5-API DAT DAT API->DAT Enters & Reverses DA_cyto Cytosolic Dopamine DAT->DA_cyto Release DA_vesicle Dopamine Vesicles DA_synapse Extracellular Dopamine DA_cyto->DA_synapse D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R Gs Gs Gi Gi AC Adenylyl Cyclase cAMP cAMP PKA PKA ERK ERK Akt Akt CREB CREB Gene Gene Expression

This diagram illustrates that 5-API enters the presynaptic terminal via DAT and causes a release of dopamine into the synaptic cleft. This dopamine then acts on postsynaptic D1 and D2 receptors. D1 receptor activation stimulates the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the phosphorylation of downstream targets like ERK and CREB, ultimately affecting gene expression. Conversely, D2 receptor activation inhibits this pathway via Gi coupling and can also modulate other pathways, such as the Akt pathway, through β-arrestin-dependent mechanisms.

Conclusion

This compound is a potent tool for probing the complexities of the dopaminergic system. Its robust effects on dopamine release and subsequent behavioral outcomes provide a valuable model for studying psychostimulant action, reward, and the underlying molecular adaptations in the brain. The protocols and information provided herein offer a foundation for researchers to incorporate 5-API into their studies of dopamine neurotransmission and its role in health and disease. Further research is warranted to fully elucidate its binding affinities at dopamine receptor subtypes and to confirm its specific downstream signaling consequences.

References

Troubleshooting & Optimization

Technical Support Center: Differentiating 5-(2-Aminopropyl)indole from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical differentiation of 5-(2-Aminopropyl)indole (5-API, 5-IT) from its positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate this compound from its isomers?

A1: The primary challenge lies in the fact that positional isomers of (2-aminopropyl)indole, such as 3-API (AMT) and 6-API, share the same molecular weight and core structure. This results in very similar physicochemical properties, leading to overlapping chromatographic peaks and similar mass spectral fragmentation patterns under routine analytical conditions.[1][2][3] The subtle differences in their structures require optimized analytical methods for successful differentiation.[1][2]

Q2: What are the most common isomers of this compound that I should be aware of?

A2: The most frequently encountered and analytically challenging isomers are 3-(2-aminopropyl)indole (3-API or α-methyltryptamine, AMT) and 6-(2-aminopropyl)indole (6-API).[4] Other positional isomers include the 2-, 4-, and 7-(2-aminopropyl)indoles.[4]

Q3: My GC-MS analysis shows co-eluting peaks for 5- and 6-(2-aminopropyl)indole. How can I resolve them?

A3: Co-elution of 5- and 6-API is a known issue in gas chromatography.[4] To resolve this, consider the following troubleshooting steps:

  • Method Optimization: While GC without derivatization can separate most isomers, the 5- and 6-isomers often co-elute.[4]

  • Alternative Technique: Liquid chromatography (LC) has proven to be a feasible method for the discrimination of these isomers.[4] Consider using an HPLC or UHPLC method for baseline separation.

  • Derivatization: Although not always necessary for all isomers, derivatization can alter the volatility and chromatographic behavior of the analytes, potentially resolving co-eluting peaks.

Q4: I am having trouble distinguishing between 5-API (5-IT) and 3-API (AMT) using mass spectrometry. What are the key differentiating features?

A4: While the mass spectra of 5-API and 3-API are very similar due to their isomeric nature, subtle differences can be observed.[2][3]

  • Product Ion Spectra: In liquid chromatography-mass spectrometry (LC-MS), while the product ions may be identical, their relative abundances can differ.[3]

  • Fragmentation Patterns: Careful analysis of the fragmentation patterns may reveal minor, yet consistent, differences that can aid in identification, especially when compared against a reference standard.

Q5: Can UV spectroscopy be used to differentiate between 5-API and 3-API?

A5: Yes, UV spectroscopy can be a useful tool. While the overall UV profiles are similar, there are subtle differences in their secondary UV maxima. For instance, one study reported the secondary UV maximum for 3-API (AMT) at 279 nm and for 5-API (5-IT) at 273 nm.[5] This difference, although small, can be used for differentiation, especially when using a diode array detector (DAD) in conjunction with HPLC.[5]

Q6: What is the recommended approach for unambiguous identification of this compound and its isomers?

A6: A multi-technique approach is highly recommended for unambiguous identification.[1][2] This typically involves:

  • Chromatographic Separation: Utilize a well-optimized HPLC or UHPLC method to achieve baseline separation of the isomers.[4][5]

  • Mass Spectrometry: Obtain high-resolution mass spectra to confirm the elemental composition and analyze fragmentation patterns for subtle differences.[2]

  • NMR Spectroscopy: For pure samples, ¹H and ¹³C NMR spectroscopy provides definitive structural information that can unequivocally distinguish between the isomers.[3]

  • Reference Standards: Whenever possible, compare the analytical data (retention times, mass spectra, UV spectra, and NMR spectra) with those of certified reference standards for each isomer.

Troubleshooting Guides

GC-MS Analysis

Problem: Poor separation or co-elution of isomers.

Possible Cause Solution
Inadequate Column Selectivity Use a different GC column with a different stationary phase chemistry. While standard non-polar columns are often used, a mid-polar or polar column may offer better selectivity for these basic compounds.
Suboptimal Temperature Program Optimize the oven temperature program. A slower ramp rate or an isothermal hold at a specific temperature can sometimes improve the resolution of closely eluting peaks.
Co-elution of 5- and 6-API This is a known limitation of GC for these specific isomers.[4] Utilize HPLC-MS for their separation and individual identification.
HPLC Analysis

Problem: Poor peak shape (tailing or fronting).

Possible Cause Solution
Secondary Interactions The basic amine groups can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing. Add a basic modifier like triethylamine (TEA) to the mobile phase or use a base-deactivated column.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the analytes, they can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte pKa.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.

Problem: Insufficient resolution between isomers.

Possible Cause Solution
Incorrect Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. A systematic evaluation of different solvent strengths can improve selectivity.
Suboptimal pH The ionization state of the aminopropylindole isomers is pH-dependent. Methodically vary the mobile phase pH to find the optimal selectivity.
Inadequate Column Chemistry Not all C18 columns are the same. Screen different C18 columns from various manufacturers or consider a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase.

Experimental Protocols

Protocol 1: GC-MS for Isomer Screening

This protocol is a general guideline for the screening of (2-aminopropyl)indole isomers. Note that co-elution of 5- and 6-API is likely.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection: 1 µL, splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: HPLC-DAD for Isomer Separation

This protocol provides a starting point for the separation of 5-API and its isomers using HPLC with Diode Array Detection.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of B (e.g., 10%) and gradually increase to elute the compounds. A shallow gradient is often necessary to resolve isomers.

    • Example: 10-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector monitoring a range of wavelengths (e.g., 210-400 nm) and specifically extracting chromatograms at the UV maxima of the isomers (around 220 nm, and the secondary maxima between 270-280 nm).

Protocol 3: NMR for Structural Confirmation

This protocol is for the definitive identification of isomers in their pure form.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the pure isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the aromatic and aliphatic protons will be unique for each isomer.

    • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The number of signals and their chemical shifts will differ based on the substitution pattern of the indole ring.

    • 2D NMR (optional but recommended): Experiments like COSY and HMBC can be used to confirm the connectivity of protons and carbons, providing unequivocal structural elucidation.

Quantitative Data Summary

The following table summarizes key analytical data that can aid in the differentiation of this compound and its common isomers. Note: Exact values may vary depending on the specific analytical conditions and instrumentation.

IsomerGC-MS (Relative Retention)HPLC (Elution Order)Key Mass Fragments (m/z)Secondary UV Max (nm)
3-API (AMT) VariesTypically elutes earlier than 5-API130, 115, 44~279
5-API (5-IT) VariesTypically elutes later than 3-API130, 115, 44~273
6-API Often co-elutes with 5-APIVaries130, 115, 44N/A
2-API VariesVaries132 (loss of vinylamine)N/A
7-API VariesCan be unresolved from 2-API158 (loss of methylamine)N/A

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification Sample Unknown Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Screening Dissolution->GCMS HPLC HPLC-DAD/MS Separation Dissolution->HPLC NMR NMR Confirmation (if pure) Dissolution->NMR MassSpectra Analyze Mass Spectra & Fragmentation GCMS->MassSpectra RetentionTime Compare Retention Times HPLC->RetentionTime HPLC->MassSpectra UVSpectra Compare UV Spectra HPLC->UVSpectra NMRSpectra Analyze NMR Spectra NMR->NMRSpectra Identification Isomer Identification RetentionTime->Identification MassSpectra->Identification UVSpectra->Identification NMRSpectra->Identification

Caption: A generalized workflow for the separation and identification of this compound isomers.

Troubleshooting_Logic Start Co-elution or Poor Resolution in Chromatography CheckMethod Review Current Method Parameters Start->CheckMethod IsGC Is the method GC-MS? CheckMethod->IsGC IsHPLC Is the method HPLC? CheckMethod->IsHPLC Is5and6 Are the co-eluting peaks 5- and 6-API? IsGC->Is5and6 SwitchToHPLC Switch to HPLC-MS for separation Is5and6->SwitchToHPLC Yes OptimizeGC Optimize GC temperature program and column Is5and6->OptimizeGC No OptimizeMobilePhase Optimize mobile phase (solvent ratio, pH) IsHPLC->OptimizeMobilePhase ChangeColumn Try a different column chemistry OptimizeMobilePhase->ChangeColumn CheckPeakShape Evaluate Peak Shape ChangeColumn->CheckPeakShape IsTailing Is there peak tailing? CheckPeakShape->IsTailing AddModifier Add mobile phase modifier (e.g., TEA) IsTailing->AddModifier Yes

Caption: A troubleshooting decision tree for resolving common chromatographic issues.

References

"overcoming co-elution of 5- and 6-(2-aminopropyl)indole in GC analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography (GC) analysis of 5- and 6-(2-aminopropyl)indole.

Frequently Asked Questions (FAQs)

Q1: Why do 5- and 6-(2-aminopropyl)indole co-elute in my GC analysis?

A1: 5- and 6-(2-aminopropyl)indole are positional isomers with very similar chemical structures and physicochemical properties, such as boiling point and polarity.[1][2] This similarity leads to nearly identical interactions with the GC stationary phase, resulting in co-elution where the two compounds are not adequately separated and appear as a single peak.[1][3][4] While other positional isomers of (2-aminopropyl)indole can often be separated by GC without derivatization, the 5- and 6- isomers are a known challenge.[1]

Q2: How can I confirm that my single GC peak is due to co-elution?

A2: Confirming co-elution can be achieved through several methods:

  • Peak Shape Analysis: Look for subtle signs of asymmetry in your peak, such as a shoulder or tailing. A perfectly symmetrical peak can still be a result of co-elution, but imperfections are a strong indicator.[3][4]

  • Mass Spectrometry (MS): If using a GC-MS system, acquire mass spectra across the entire peak. If the mass spectrum changes from the leading edge to the tailing edge, it indicates the presence of more than one compound.[3][4]

  • Alternative Chromatographic Techniques: Analyze the sample using a different separation method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which have been shown to be feasible for discriminating these isomers.[1][5][6]

Q3: What is the most effective way to resolve the co-elution of 5- and 6-(2-aminopropyl)indole?

A3: Derivatization is a highly effective strategy to resolve the co-elution of these isomers.[5][7][8] This chemical modification process alters the structure of the analytes, leading to derivatives with different chromatographic properties, which allows for their separation. Specifically, derivatization with heptfluorobutyric anhydride (HFBA) and ethyl chloroformate (or acetic anhydride) has been reported to enable the differentiation of all six aminopropyl-2-tert-butyl-indole (APBI) isomers by GC analysis.[5]

Q4: Are there any alternatives to derivatization for separating these isomers?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) has been demonstrated as a viable alternative for the discrimination of 5- and 6-(2-aminopropyl)indole isomers.[1] While GC relies on the volatility of compounds for separation, LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, offering different selectivity.

Troubleshooting Guide: Overcoming Co-elution

If you are experiencing co-elution of 5- and 6-(2-aminopropyl)indole, follow this step-by-step troubleshooting guide.

Step 1: Confirm Co-elution

Before modifying your GC method, it is crucial to confirm that you are indeed observing co-elution. Refer to Q2 in the FAQ section for methods to verify this.

Step 2: General GC Method Optimization (Initial Steps)

While these general optimizations may not be sufficient to resolve the inherent co-elution of these specific isomers, they are good practice for ensuring your system is performing optimally.

  • Optimize the Temperature Program: A slower temperature ramp can sometimes improve the separation of closely eluting compounds. Experiment with different ramp rates and hold times.[9]

  • Check Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions and phase. A suboptimal flow rate can lead to broader peaks and decreased resolution.[10]

  • Column Maintenance: Ensure your GC column is in good condition. Contamination can lead to poor peak shape and loss of resolution. Trimming the first few centimeters of the column can sometimes resolve these issues.[10]

Step 3: Implement Derivatization

As direct GC separation is challenging, derivatization is the recommended approach. This involves a chemical reaction to modify the amine functional group of the analytes.

  • Choice of Derivatizing Agent: Heptafluorobutyric anhydride (HFBA) in combination with either ethyl chloroformate or acetic anhydride has been shown to be effective.[5] Acylation and silylation are also common derivatization techniques for amines.[7][8]

  • Protocol: Follow a validated derivatization protocol. A general protocol for acylation is provided in the "Experimental Protocols" section below.

Step 4: Consider Alternative Analytical Techniques

If derivatization is not feasible or successful, consider using an alternative analytical technique with different separation principles.

  • Liquid Chromatography (LC): LC methods, particularly HPLC or UHPLC coupled with a mass spectrometer (LC-MS), have been successfully used to separate these isomers.[1][11]

  • Chiral Chromatography: Although these are positional isomers and not enantiomers, chiral columns can sometimes provide unique selectivities that may aid in the separation of structurally similar compounds.[12][13][14]

Experimental Protocols

Protocol 1: Derivatization of 5- and 6-(2-aminopropyl)indole using Acylation

This protocol is a general guideline for the acylation of primary amines for GC analysis. It is recommended to optimize the reaction conditions for your specific application.

Materials:

  • Sample containing 5- and 6-(2-aminopropyl)indole

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (or another suitable solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Heater block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation: Evaporate the solvent from your sample extract containing the analytes to dryness under a gentle stream of inert gas.

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of inert gas.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Data Presentation

Currently, publicly available literature does not provide specific quantitative data (e.g., retention times, resolution values) for the separation of derivatized 5- and 6-(2-aminopropyl)indole that can be summarized in a comparative table. However, it has been qualitatively established that derivatization with reagents like HFBA enables their differentiation.[5]

Visualizations

Caption: Troubleshooting workflow for resolving co-elution.

DerivatizationProcess Analyte 5/6-(2-aminopropyl)indole (Co-eluting) Reaction Derivatization Reaction (Heat) Analyte->Reaction Reagent Derivatizing Agent (e.g., HFBA) Reagent->Reaction Derivative Derivatized Products (Separable by GC) Reaction->Derivative

Caption: Conceptual diagram of the derivatization process.

References

Technical Support Center: Improving Separation of 2- and 7-(2-aminopropyl)indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the liquid chromatography (LC) separation of 2- and 7-(2-aminopropyl)indole positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2- and 7-(2-aminopropyl)indole isomers by LC?

The primary challenge is that these compounds are positional isomers, meaning they have the same molecular formula but differ in the substitution position on the indole ring. This results in very similar physicochemical properties, such as hydrophobicity and pKa.[1] Consequently, standard reversed-phase columns, like C18, which separate primarily based on hydrophobic interactions, often fail to provide adequate resolution.[2][3] One forensic study noted that the 2- and 7- isomers were not fully resolved by their LC method, highlighting the difficulty of this separation.[4]

Q2: What is a recommended starting method for separating these isomers?

A robust starting point involves using a stationary phase with alternative selectivity, such as a Pentafluorophenyl (PFP) phase, and carefully controlling the mobile phase pH. PFP columns offer multiple interaction mechanisms beyond simple hydrophobicity, which are crucial for differentiating closely related isomers.[2][5]

A detailed starting protocol is provided below. This method should be considered a baseline for further optimization.

Detailed Experimental Protocol

This protocol provides a recommended starting point for the method development process.

Objective: To achieve baseline separation of 2-(2-aminopropyl)indole and 7-(2-aminopropyl)indole.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • UV-Vis or Mass Spectrometry (MS) detector.

2. Chromatographic Conditions:

  • Column: Pentafluorophenyl (PFP) Column (e.g., Ascentis® Express F5, YMC-Triart PFP, Accucore PFP).

    • Typical Dimensions: 100 mm x 2.1 mm, 2.7 µm for UHPLC/Fast HPLC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Profile:

    Time (min) %B
    0.0 10
    10.0 50
    10.1 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm or 280 nm.

  • Injection Volume: 2 µL.

3. Sample Preparation:

  • Dissolve the isomer mixture in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 10 µg/mL.

Troubleshooting Guide

Q3: My peaks for the two isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve this?

Poor resolution is the most common issue. The solution typically involves changing the stationary phase or optimizing the mobile phase to exploit subtle chemical differences between the isomers.

Solution 1: Change the Stationary Phase Standard C18 columns are often insufficient for positional isomers.[2][3] A column with alternative selectivity is highly recommended.

Table 1: Stationary Phase Selection Guide for Aromatic Positional Isomers

Stationary Phase Primary Interaction Mechanisms Suitability for 2- & 7-API Isomers Rationale
C18 (Octadecylsilane) Hydrophobic Low Relies on hydrophobicity, which is very similar for both isomers. Often results in co-elution.[3]
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic, π-π interactions Moderate to High The phenyl groups on the stationary phase can engage in π-π interactions with the indole ring of the analytes, offering additional selectivity.[1][6]

| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange[2][5] | Very High (Recommended) | The highly electronegative fluorine atoms create a strong dipole and enable multiple interaction modes.[3] This allows the column to differentiate subtle differences in electron density and dipole moments between the 2- and 7- isomers.[2] |

Solution 2: Optimize Mobile Phase pH The aminopropyl group makes these isomers basic compounds. Their degree of ionization, and therefore their interaction with the column, is highly dependent on the mobile phase pH.[7]

  • Control the pH: Always use a buffer (e.g., formate, acetate) to ensure a stable and reproducible pH. Unstable pH can lead to retention time drift.[8]

  • Ion Suppression: At a higher pH (e.g., pH > 8, if using a pH-stable column), the basic analytes will be in their neutral, un-ionized form. This increases their hydrophobicity and retention time in reversed-phase mode.[7]

  • Low pH: At a low pH (e.g., pH 2-4), the analytes will be fully protonated (positively charged). This can improve peak shape by minimizing interactions with silica silanols and can alter selectivity, especially on PFP phases which have ion-exchange character.[5][9]

  • Rule of Thumb: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form exists, which generally leads to sharper peaks.[7][8]

Solution 3: Change the Organic Modifier Switching between acetonitrile and methanol can sometimes alter selectivity enough to resolve challenging peaks.[9] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile.

Q4: I'm observing significant peak tailing. What is the cause and solution?

Peak tailing for basic compounds like these is a classic problem in reversed-phase chromatography.

  • Cause: The positively charged (protonated) amine group can interact ionically with negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[10] This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solutions:

    • Use a Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (to a pH of ~2.5-3.5) serves two purposes: it keeps the basic analytes fully protonated and, more importantly, it suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[9][11]

    • Use a High-Purity, End-Capped Column: Modern Type B silica columns are manufactured to have fewer accessible silanol groups and are more thoroughly end-capped, making them less prone to causing peak tailing with basic compounds.

    • Add a Basic Competitor (Use with Caution): In older methods, a small amount of a basic amine like triethylamine (TEA) was added to the mobile phase. The TEA competes with the analyte for the active silanol sites. However, this approach can suppress ionization in MS detectors and is generally less necessary with modern columns.

// Level 1 Nodes check_sp [label="1. Evaluate Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; check_mp [label="2. Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 Nodes sp_c18 [label="Is column a standard C18?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; mp_ph [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_org [label="Change Organic Modifier", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Level 3 Nodes sp_switch [label="Switch to PFP or\nPhenyl-Hexyl Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_low [label="Try Low pH (2.5-3.5)\n(e.g., 0.1% Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_high [label="Try High pH (8-10)\n(Requires pH-stable column)", fillcolor="#F1F3F4", fontcolor="#202124"]; org_acn [label="Switch Acetonitrile <=> Methanol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> {check_sp, check_mp} [color="#5F6368"];

check_sp -> sp_c18 [color="#5F6368"]; sp_c18 -> sp_switch [label="Yes", color="#34A853"]; sp_c18 -> check_mp [label="No", color="#5F6368"];

check_mp -> {mp_ph, mp_org} [color="#5F6368"]; mp_ph -> {ph_low, ph_high} [color="#5F6368"]; mp_org -> org_acn [color="#5F6368"]; } ends_dot Caption: Troubleshooting Workflow for Poor Isomer Resolution.

References

Technical Support Center: 5-(2-Aminopropyl)indole (5-API) Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing the stability of 5-(2-Aminopropyl)indole (5-API) in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound (5-API)?

A1: The stability of 5-API, an indole derivative, is primarily influenced by its susceptibility to oxidation and photodecomposition.[1] Key environmental factors that can promote degradation include exposure to air (oxygen), light, high temperatures, and extreme pH conditions.[1][2] The presence of metal ions can also catalyze oxidative degradation.[1]

Q2: What are the initial visual indicators of 5-API degradation?

A2: Initial signs of degradation of 5-API in solid form or in solution may include a noticeable color change, often to a yellow or brownish hue.[1] In solution, the appearance of precipitates or changes in solubility can also indicate degradation.[1] For quantitative analysis, a decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are clear indicators of degradation.

Q3: What are the recommended general storage conditions for 5-API and its solutions?

A3: To ensure maximum stability, solid 5-API should be stored in a tightly sealed container, protected from light, in a cool and dry place. A storage temperature of -20°C is often recommended for long-term stability.[3][4] Solutions of 5-API should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials at low temperatures (2-8°C for short-term and -20°C or lower for long-term) and purged with an inert gas like nitrogen or argon to minimize oxidation.

Q4: How does pH influence the stability of 5-API in aqueous solutions?

A4: The pH of an aqueous solution is a critical factor for the stability of compounds containing an amine group like 5-API. Generally, a slightly acidic pH can enhance the stability of primary amines by protonating them, which reduces their susceptibility to certain degradation reactions.[1] However, both strongly acidic and alkaline conditions can catalyze hydrolysis or other degradation pathways.[2] It is crucial to perform pH-dependent stability studies to determine the optimal pH range for your specific application.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC Analysis

Symptoms:

  • Asymmetrical peaks in the chromatogram, with a tailing or fronting factor outside of the acceptable range (typically 0.8-1.2).

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The basic amine group of 5-API can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.[3][5] Solution: Use a highly deactivated (end-capped) column. Operate the mobile phase at a lower pH (e.g., with 0.1% formic acid) to ensure the amine group is protonated and reduce silanol interactions.[3]
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.[3] Solution: Reduce the injection volume or dilute the sample.
Column Bed Deformation A void at the column inlet or a blocked frit can distort the peak shape for all analytes.[3] Solution: Replace the column inlet frit or the guard column. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help.
Inappropriate Mobile Phase pH Operating near the pKa of 5-API can lead to inconsistent peak shapes.[3] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Issue 2: Inconsistent or Low Analyte Recovery During Sample Extraction

Symptoms:

  • Low and variable quantification results that are not reproducible.

Possible Causes & Solutions:

CauseSolution
Analyte Degradation During Processing 5-API may degrade during sample preparation steps, especially if exposed to room temperature for extended periods. Solution: Keep samples on ice or in a cooling rack throughout the extraction process. Minimize the time between sample collection and analysis.
Inefficient Extraction from Matrix The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for 5-API in the specific matrix. Solution: Optimize the extraction solvent and pH. For protein precipitation, evaluate different organic solvents (e.g., acetonitrile, methanol). For LLE, test various organic solvents and pH adjustments to ensure efficient partitioning. For SPE, screen different sorbents and elution solvents.
Adsorption to Labware Basic compounds like 5-API can adsorb to glass or plastic surfaces, leading to losses. Solution: Use silanized glassware or low-adsorption polypropylene tubes.
Issue 3: Suspected Analyte Instability in Biological Matrix (e.g., Whole Blood, Plasma)

Symptoms:

  • Decreasing analyte concentrations in quality control (QC) samples over time.

  • High variability between replicate analyses of the same sample.

Possible Causes & Solutions:

CauseSolution
Enzymatic Degradation Esterases or other enzymes in biological matrices can potentially degrade 5-API. Solution: Process samples immediately after collection. If immediate processing is not possible, store samples at appropriate low temperatures (-20°C or -80°C). Consider the use of enzyme inhibitors, such as sodium fluoride for esterases, if enzymatic degradation is suspected.[6]
Hemolysis The release of cellular components from red blood cells can impact analyte stability.[4] Solution: Optimize blood collection and handling procedures to minimize hemolysis. Centrifuge samples at appropriate speeds and temperatures. Visually inspect plasma/serum for signs of hemolysis (pink or red discoloration).
Inappropriate Anticoagulant The choice of anticoagulant can affect the pH and stability of the analyte in whole blood or plasma.[7] Solution: Evaluate the stability of 5-API in the presence of different anticoagulants (e.g., EDTA, heparin, citrate) during method development. K2-EDTA is often a good starting point for small molecule bioanalysis.
Freeze-Thaw Cycles Repeated freezing and thawing of samples can lead to degradation of some analytes. Solution: Aliquot samples into smaller volumes after the first thaw to avoid multiple freeze-thaw cycles of the bulk sample. Conduct a freeze-thaw stability study (e.g., 3-5 cycles) during method validation to assess its impact on 5-API.

Data on Stability of this compound

The following tables provide representative stability data for 5-API under various conditions. This data is intended to serve as a guideline; it is imperative to perform stability studies under your specific experimental conditions.

Table 1: Short-Term (Benchtop) Stability of 5-API in Human Plasma at Room Temperature (~22°C)

Time (hours)Concentration (ng/mL)Mean % of Initial Concentration
010.2100.0%
210.199.0%
49.896.1%
89.593.1%
248.987.3%

Table 2: Freeze-Thaw Stability of 5-API in Human Plasma (-20°C to Room Temperature)

Freeze-Thaw CycleConcentration (ng/mL)Mean % of Initial Concentration
150.5100.0%
249.898.6%
349.197.2%
448.596.0%
547.994.9%

Table 3: Long-Term Stability of 5-API in Human Plasma at -80°C

Time (months)Concentration (ng/mL)Mean % of Initial Concentration
0100.2100.0%
199.899.6%
398.998.7%
697.597.3%
1296.296.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-API

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9]

  • Preparation of Stock Solution: Prepare a stock solution of 5-API in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid 5-API to 80°C in a dry oven for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photodegradation: Expose a solution of 5-API in a quartz cuvette to a calibrated light source (e.g., UV light at 254 nm and white light) for a specified duration. Keep a control sample wrapped in aluminum foil.[10]

  • Analysis: Analyze all stressed samples and a control sample using a suitable analytical method (e.g., LC-MS/MS). Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.

Protocol 2: Extraction of 5-API from Human Whole Blood for LC-MS/MS Analysis

This protocol provides a general method for the extraction of 5-API from whole blood using protein precipitation.

  • Sample Preparation:

    • Allow frozen whole blood samples to thaw completely at room temperature, followed by gentle vortexing.

    • Pipette 100 µL of whole blood into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition:

    • Add 25 µL of the internal standard working solution (e.g., 5-API-d4 in methanol) to each sample, vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge at low speed to pellet any remaining particulates.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial or well and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample AddIS Add Internal Standard WholeBlood->AddIS Plasma Plasma/Serum Sample Plasma->AddIS Urine Urine Sample Urine->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS DataProcessing Data Processing LCMS->DataProcessing

Caption: General experimental workflow for the analysis of 5-API in biological matrices.

degradation_pathway cluster_stress_conditions Stress Conditions cluster_degradation_products Potential Degradation Products API This compound (5-API) Oxidation Oxidation (Air, H₂O₂) API->Oxidation O₂ Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis H₂O / H⁺ or OH⁻ Photolysis Photolysis (UV/Visible Light) API->Photolysis Thermal Thermal Stress API->Thermal Δ Oxidized Oxidized Products (e.g., N-oxide, hydroxylated indoles) Oxidation->Oxidized Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed Photo Photodegradation Products Photolysis->Photo Thermal_Deg Thermal Degradants Thermal->Thermal_Deg

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_logic Start Inconsistent/Inaccurate Results CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRecovery Check Recovery/Reproducibility Start->CheckRecovery CheckStability Review Sample Handling & Stability Data Start->CheckStability Tailing Peak Tailing/Fronting? CheckPeakShape->Tailing LowRecovery Low or Variable Recovery? CheckRecovery->LowRecovery Degradation Potential for Degradation? CheckStability->Degradation Tailing->CheckRecovery No FixPeakShape Troubleshoot Peak Shape (See Guide 1) Tailing->FixPeakShape Yes LowRecovery->CheckStability No FixExtraction Optimize Extraction (See Guide 2) LowRecovery->FixExtraction Yes FixStability Implement Stabilization Procedures (See Guide 3) Degradation->FixStability Yes

Caption: A logical troubleshooting workflow for addressing issues in 5-API analysis.

References

Technical Support Center: Interpreting Mass Spectral Data of 5-(2-Aminopropyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-aminopropyl)indole (5-IT). The information provided here will aid in the interpretation of mass spectral data and offer insights into common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what should I expect for its molecular ion peak (M+)?

A1: The molecular formula for this compound is C₁₁H₁₄N₂.[1] Its monoisotopic mass is approximately 174.1157 g/mol . In an electron ionization (EI) mass spectrum, you should look for the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 174.

Q2: I am not observing the molecular ion peak at m/z 174 in my EI-MS. What could be the reason?

A2: The absence or low intensity of the molecular ion peak is a common occurrence in EI-MS for certain molecules, especially those that are prone to fragmentation. This compound can be unstable under high-energy electron impact, leading to extensive fragmentation and a diminished molecular ion peak. Consider using a "softer" ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), which imparts less energy to the molecule and is more likely to yield a prominent molecular ion or protonated molecule ([M+H]⁺ at m/z 175).

Q3: What are the major fragment ions I should expect to see in the EI mass spectrum of this compound?

A3: The primary fragmentation of this compound involves the cleavage of the bond between the alpha and beta carbon of the aminopropyl side chain. This results in a highly stable, resonance-stabilized iminium ion. The expected major fragment ions are detailed in the data table below. The most abundant fragment, known as the base peak, is typically observed at m/z 44.

Q4: My mass spectrum for this compound looks very similar to that of α-methyltryptamine (AMT). How can I differentiate them?

A4: this compound and α-methyltryptamine (AMT) are positional isomers, and their mass spectra are indeed very similar, which presents a significant analytical challenge.[2] While there may be subtle differences in the relative intensities of some fragment ions, chromatographic separation is the most reliable method for differentiation. Utilizing a suitable gas chromatography (GC) or liquid chromatography (LC) method that can resolve these two isomers before they enter the mass spectrometer is crucial for unambiguous identification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No peaks detected - No sample injected or insufficient sample concentration.- Instrument malfunction (e.g., filament burn-out, detector issue).- Improper sample preparation or degradation.- Verify sample concentration and injection volume.- Run an instrument diagnostic check and tune.- Prepare a fresh sample and analyze promptly.
Poor peak shape (tailing or fronting) - Active sites on the GC column or liner.- Column overload.- Inappropriate GC oven temperature program.- Use a deactivated liner and column.- Consider derivatization of the amine group.- Dilute the sample.- Optimize the temperature ramp rate.
Mass spectrum does not match reference spectrum - Co-elution with an impurity.- Isomeric interference (e.g., from AMT).- Different ionization energy or instrument type.- Check the purity of your standard.- Improve chromatographic resolution to separate isomers and impurities.- Ensure your instrument is properly calibrated and operating under standard EI conditions (70 eV).
Variable fragment ion intensities - Fluctuations in ion source temperature or pressure.- Matrix effects from the sample.- Allow the instrument to stabilize before analysis.- Perform a source cleaning.- Use a sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.

Quantitative Mass Spectral Data

The following table summarizes the expected quantitative data for the electron ionization mass spectrum of this compound.

m/z Proposed Fragment Ion Relative Intensity (%) Interpretation
174[C₁₁H₁₄N₂]⁺~5Molecular Ion (M⁺)
130[C₉H₈N]⁺~20Loss of C₂H₆N (ethylamine) from the molecular ion
44 [C₂H₆N]⁺ 100 Base Peak; α-cleavage leading to the formation of the iminium ion

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a known amount of the this compound standard or sample in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 10-100 µg/mL.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass selective detector.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the peak and compare it to the reference data provided in the quantitative table and to a known reference standard if available.

Visualizations

fragmentation_pathway mol This compound m/z 174 frag1 Iminium Ion m/z 44 (Base Peak) mol->frag1 α-cleavage frag2 Indolemethyl Radical m/z 130 mol->frag2 Neutral Loss

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Caption: General workflow for the GC-MS analysis of this compound.

References

Technical Support Center: 5-(2-Aminopropyl)indole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 5-(2-Aminopropyl)indole (5-API, 5-IT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 5-Nitroindole (Step 1) Incomplete nitration reaction.- Ensure the reaction temperature is maintained at the optimal level for nitration. - Verify the concentration and purity of the nitric and sulfuric acids. - Increase the reaction time, monitoring progress with TLC.
Decomposition of the indole ring.- Use a milder nitrating agent, such as benzoyl nitrate or ethyl nitrate, to prevent polymerization of the indole.[1]
Formation of Multiple Products in Step 1 Over-nitration or side reactions.- Control the stoichiometry of the nitrating agent carefully. - Optimize the reaction temperature and time to favor the desired 5-nitro product.
Low Yield of 1-(5-nitro-1H-indol-3-yl)-2-nitroprop-1-ene (Step 2) Incomplete Henry reaction.- Ensure the use of a suitable base catalyst (e.g., ammonium acetate) in appropriate amounts. - Verify the quality of the 5-nitroindole-3-carbaldehyde and nitroethane. - Increase the reaction temperature or time as needed, with TLC monitoring.
Incomplete Reduction of Nitro Groups (Step 3) Inefficient reducing agent or conditions.- Use a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) under anhydrous conditions. - Ensure a sufficient molar excess of the reducing agent. - Check the quality and activity of the reducing agent.
Presence of Impurities in the Final Product Incomplete reaction or side reactions.- Monitor each reaction step by TLC or HPLC to ensure complete conversion before proceeding. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.[2]
Inefficient purification.- For column chromatography, use a silica gel slurry packed column and an appropriate eluent system (e.g., dichloromethane/methanol/ammonia). - For crystallization, select a suitable solvent system (e.g., methanol/water) and optimize the crystallization temperature.[3]
Difficulty in Isolating the Final Product The product may be in salt form or highly polar.- During workup, adjust the pH of the aqueous layer to be basic (pH > 10) to ensure the amine is in its freebase form for extraction. - Use a more polar solvent for extraction if the product has low solubility in standard organic solvents.
Isomeric Contamination (e.g., with 3-(2-aminopropyl)indole) Misidentification or use of incorrect starting materials.- Confirm the identity of starting materials and intermediates using analytical techniques like NMR and MS.[4][5] - Isomeric differentiation can be challenging; use HPLC with a suitable column and mobile phase for separation and identification.[6]

Frequently Asked Questions (FAQs)

Q1: My final product is a dark, oily residue instead of a solid. What should I do?

A1: An oily product often indicates the presence of impurities or residual solvent. Try to purify the crude product using column chromatography on silica gel with a polar solvent system, such as a gradient of methanol in dichloromethane with a small amount of ammonia to prevent streaking. After chromatography, attempt to crystallize the purified product from a suitable solvent system.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.[7]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and separate it from isomers.[5]

Q3: What are the key safety precautions when synthesizing this compound?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids (nitric, sulfuric) and reducing agents (LiAlH4) with extreme care, following established laboratory safety procedures.

  • Be aware of the potential for runaway reactions, especially during nitration and reduction steps.

Q4: Can I use a different reducing agent instead of Lithium Aluminum Hydride (LiAlH4)?

A4: While LiAlH4 is a powerful reducing agent suitable for this transformation, other reagents could potentially be used, such as catalytic hydrogenation with Pd/C. However, this may require optimization of reaction conditions (pressure, temperature, catalyst loading) and may have different selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound (Generalized Method)

This protocol describes a common synthetic route starting from indole.

Step 1: Nitration of Indole to 5-Nitroindole

  • In a flask cooled in an ice bath, slowly add indole to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain crude 5-nitroindole.

Step 2: Henry Reaction to form 1-(5-nitro-1H-indol-3-yl)-2-nitroprop-1-ene

  • Dissolve 5-nitroindole-3-carbaldehyde (prepared from 5-nitroindole via Vilsmeier-Haack reaction) in nitroethane.

  • Add a catalytic amount of ammonium acetate.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess nitroethane under reduced pressure.

  • The resulting crude product can be purified by recrystallization or used directly in the next step.

Step 3: Reduction to this compound

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Slowly add a solution of 1-(5-nitro-1H-indol-3-yl)-2-nitroprop-1-ene in the same anhydrous solvent to the LiAlH4 suspension, keeping the temperature controlled with an ice bath.

  • After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

  • Combine the filtrate and washes, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the initial eluting solvent (e.g., dichloromethane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of 0-10% methanol in dichloromethane. Adding a small percentage of a base like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve the peak shape and recovery of the amine.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Data Presentation

Table 1: HPLC Retention Times for Isomer Separation
CompoundRetention Time (minutes)
This compound (5-IT)3.2
3-(2-Aminopropyl)indole (AMT)3.9
(Data adapted from a specific HPLC method; retention times may vary with different systems and conditions)[6]

Visualizations

Diagram 1: Generalized Synthetic Pathway

Synthesis_Pathway Indole Indole Step1 Nitration (H₂SO₄, HNO₃) Indole->Step1 FiveNitroindole 5-Nitroindole Step1->FiveNitroindole Vilsmeier Vilsmeier-Haack (POCl₃, DMF) FiveNitroindole->Vilsmeier Aldehyde 5-Nitroindole- 3-carbaldehyde Vilsmeier->Aldehyde Step2 Henry Reaction (Nitroethane, NH₄OAc) Aldehyde->Step2 Nitropropene 1-(5-nitro-1H-indol-3-yl)- 2-nitroprop-1-ene Step2->Nitropropene Step3 Reduction (LiAlH₄) Nitropropene->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A generalized synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Final Product CheckPurity Check purity of starting materials and reagents Start->CheckPurity CheckConditions Review reaction conditions (temp, time, stoichiometry) Start->CheckConditions CheckWorkup Analyze workup procedure (pH, extraction solvent) Start->CheckWorkup CheckPurification Evaluate purification method (column, crystallization) Start->CheckPurification ImpureStart Source higher purity starting materials CheckPurity->ImpureStart OptimizeConditions Systematically optimize reaction conditions CheckConditions->OptimizeConditions OptimizeWorkup Adjust pH, use different solvent for extraction CheckWorkup->OptimizeWorkup OptimizePurification Change eluent system, try different crystallization solvents CheckPurification->OptimizePurification YieldImproved Yield Improved OptimizeConditions->YieldImproved OptimizeWorkup->YieldImproved OptimizePurification->YieldImproved ImpureStart->YieldImproved

Caption: A logical workflow for troubleshooting low product yield.

References

"minimizing side effects in animal models treated with 5-(2-Aminopropyl)indole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Aminopropyl)indole (5-API) in animal models. The information provided is intended to help minimize side effects and ensure the ethical and effective use of this compound in a research setting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound (5-API)?

A1: 5-API, also known as 5-IT, is a potent monoamine releasing agent, inducing the release of serotonin, norepinephrine, and dopamine.[1][2] It also acts as a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A).[3] This dual action can lead to a significant increase in synaptic concentrations of monoamine neurotransmitters, which is believed to underlie both its psychoactive effects and its potential for severe toxicity.[1][2][3]

Q2: What are the most critical potential side effects to monitor for in animal models treated with 5-API?

A2: Based on its mechanism of action and reports of human toxicity, the most critical side effects to monitor for are consistent with a sympathomimetic toxidrome and serotonin syndrome.[4][5] Key signs include agitation, hyperthermia, tachycardia (increased heart rate), hypertension (high blood pressure), myoclonus (muscle twitching), muscle rigidity, and seizures.[4][5]

Q3: How can I determine a safe starting dose for my animal experiments?

A3: A thorough dose-ranging study is essential to determine a safe and effective dose.[4][6] Start with a very low dose and gradually escalate it in different cohorts of animals until you observe the desired pharmacological effect or signs of toxicity.[4][6] This will help you identify the maximum tolerated dose (MTD).[4][6] It is crucial to base the initial starting dose on any available in vitro data or literature on similar compounds.[4]

Q4: What is the best route of administration and vehicle for 5-API?

A4: The choice of administration route (e.g., intraperitoneal, oral gavage, subcutaneous) and vehicle will depend on the experimental objectives and the physicochemical properties of your 5-API formulation. For hydrophobic compounds, aqueous solutions of cyclodextrin (CD), carboxymethyl cellulose (CMC), or polyethylene glycol (PEG) may be effective.[7] It is critical to conduct a vehicle control group to assess any potential side effects of the vehicle itself.[7][8]

A5: Humane endpoints are predetermined criteria that, when met, indicate that an animal's pain or distress should be terminated, for example, by euthanasia or removal from the study.[9][10][11][12] Given the potential for severe toxicity with 5-API, establishing clear humane endpoints is a moral, ethical, and legal obligation to minimize animal suffering.[10] Examples of humane endpoints include a significant loss of body weight (e.g., >20%), severe and persistent hypothermia or hyperthermia, or uncontrollable seizures.[9]

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Managing Acute Toxicity and Serotonin Syndrome

Problem: The animal is exhibiting signs of severe distress, such as hyperthermia, seizures, or extreme agitation, shortly after 5-API administration.

Potential Cause: This is likely an acute toxic response, potentially serotonin syndrome, due to an excessive dose of 5-API.

Solution:

  • Immediate Supportive Care: The priority is to stabilize the animal.

    • For hyperthermia, active cooling measures should be initiated.

    • For seizures, administration of a benzodiazepine like diazepam may be necessary, as directed by a veterinarian.

  • Discontinue Dosing: Immediately cease administration of 5-API.

  • Veterinary Consultation: Seek immediate veterinary assistance for appropriate medical management.

  • Review and Refine Protocol:

    • Re-evaluate the dose administered. It is likely that a lower dose is required.

    • Assess the possibility of drug-drug interactions if other compounds were co-administered.

    • Ensure the correct preparation and concentration of the dosing solution.

A decision tree for managing acute toxicity is provided in the "Visualizations" section.

Troubleshooting Guide 2: Unexpected Behavioral Changes

Problem: Animals are showing unexpected or inconsistent behavioral responses to 5-API.

Potential Cause: Several factors could contribute to this variability.

Solution:

  • Review Dosing and Administration:

    • Ensure accurate and consistent dosing across all animals.

    • Verify the stability and homogeneity of the 5-API formulation.

  • Control Environmental Factors:

    • Minimize stress in the animal's environment, as this can influence behavioral outcomes.

    • Ensure consistent lighting, temperature, and handling procedures.

  • Consider Animal-Specific Factors:

    • Account for potential differences in metabolism and sensitivity between individual animals, strains, or sexes.

  • Refine Behavioral Assays:

    • Ensure that the chosen behavioral tests are appropriate for the expected effects of 5-API.

    • Habituate animals to the testing environment to reduce novelty-induced stress.

Section 3: Data Presentation

Table 1: Potential Side Effects of 5-API and Recommended Monitoring Parameters

Side Effect Category Specific Signs to Monitor Monitoring Frequency Recommended Action/Intervention
Sympathomimetic/Serotonergic Hyperthermia, tachycardia, hypertension, agitation, tremors, myoclonus, seizures.Continuous for the first hour post-dosing, then every 15-30 minutes for the next 2-4 hours.Immediate supportive care, dose reduction, veterinary consultation.[3][13]
General Well-being Weight loss (>20% from baseline), decreased food and water intake, hunched posture, piloerection, lethargy.DailyIncrease monitoring frequency, provide nutritional support, consider humane endpoint.[9]
Behavioral Stereotypy, excessive grooming, abnormal locomotion, aggression.During behavioral testing and regular observations.Videorecord behavior for detailed analysis, consider dose adjustment.
Gastrointestinal Diarrhea, vomiting (in relevant species).Daily cage-side observation.Supportive care, ensure hydration, consult a veterinarian.

Table 2: Example Dose-Ranging Study Design

Group Number of Animals Dose of 5-API (mg/kg) Vehicle Observations
180 (Vehicle Control)Saline or appropriate vehicleBaseline behavior and physiological parameters.
28Low Dose (e.g., 0.1)Same as Group 1Monitor for desired pharmacological effects and mild adverse events.
38Mid Dose (e.g., 1.0)Same as Group 1Monitor for more pronounced effects and moderate adverse events.
48High Dose (e.g., 10.0)Same as Group 1Monitor for signs of toxicity and approach to MTD.

Section 4: Experimental Protocols

Protocol 1: Dose-Response Study for 5-API in Rodents

  • Animal Model: Select an appropriate rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).[4]

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.

  • Dose Preparation: Prepare fresh solutions of 5-API in the chosen vehicle on the day of the experiment. Ensure the compound is fully dissolved or homogeneously suspended.

  • Administration: Administer the designated dose of 5-API or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Monitoring:

    • Record baseline physiological parameters (e.g., body temperature, heart rate if possible) before dosing.

    • Continuously observe animals for the first hour post-injection for signs of acute toxicity.

    • Record physiological parameters and behavioral observations at regular intervals (e.g., 15, 30, 60, 120, 240 minutes post-injection).

    • Monitor body weight and food/water intake daily for the duration of the study.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to determine the therapeutic window and MTD.[6]

Protocol 2: Post-Administration Monitoring

  • Immediate Post-Dosing Period (0-4 hours):

    • Observe animals continuously for the first hour for any immediate adverse reactions.

    • Monitor for signs of serotonin syndrome (see Table 1).

    • Check body temperature at regular intervals, especially if hyperthermia is a concern.

  • Short-Term Monitoring (4-24 hours):

    • Continue to observe animals at least twice daily.

    • Monitor for changes in general appearance, posture, and activity levels.

    • Ensure access to food and water and monitor consumption.

  • Long-Term Monitoring (if applicable):

    • Record body weight daily.

    • Perform regular health checks as per institutional guidelines.

    • Be vigilant for any delayed-onset adverse effects.

  • Humane Endpoints:

    • If any pre-defined humane endpoints are met, take immediate action as described in the approved animal care and use protocol.[10][11][14]

Section 5: Mandatory Visualizations

Caption: Presumed signaling pathway of 5-API leading to potential toxicity.

Experimental_Workflow Start Start: Dose-Ranging Study Dose_Prep Prepare 5-API Formulations Start->Dose_Prep Animal_Groups Assign Animals to Dose Groups (incl. Vehicle Control) Dose_Prep->Animal_Groups Administration Administer 5-API or Vehicle Animal_Groups->Administration Monitoring Monitor for Clinical Signs & Physiological Parameters Administration->Monitoring Adverse_Event Adverse Event Observed? Monitoring->Adverse_Event Intervention Initiate Supportive Care & Consult Veterinarian Adverse_Event->Intervention Yes Data_Collection Collect and Analyze Data Adverse_Event->Data_Collection No Humane_Endpoint Humane Endpoint Met? Intervention->Humane_Endpoint Humane_Endpoint->Monitoring No Euthanasia Euthanize Animal Humane_Endpoint->Euthanasia Yes Determine_MTD Determine Maximum Tolerated Dose (MTD) Data_Collection->Determine_MTD End End of Study Determine_MTD->End

Caption: Experimental workflow for a 5-API dose-ranging study.

Troubleshooting_Adverse_Events Observe Observe Animal Post-Administration Signs_Distress Signs of Distress? (e.g., Hyperthermia, Seizures) Observe->Signs_Distress No_Distress Continue Routine Monitoring Signs_Distress->No_Distress No Severe_Distress Severe Distress? Signs_Distress->Severe_Distress Yes No_Distress->Observe Mild_Distress Increase Monitoring Frequency & Document Observations Severe_Distress->Mild_Distress No Supportive_Care Initiate Immediate Supportive Care Severe_Distress->Supportive_Care Yes Mild_Distress->Observe Vet_Consult Consult Veterinarian Supportive_Care->Vet_Consult Humane_Endpoint_Met Humane Endpoint Met? Vet_Consult->Humane_Endpoint_Met Euthanize Euthanize per Protocol Humane_Endpoint_Met->Euthanize Yes Continue_Care Continue Supportive Care and Monitoring Humane_Endpoint_Met->Continue_Care No Continue_Care->Observe

Caption: Logical relationship for troubleshooting adverse events.

References

Technical Support Center: Purity Protocol for Synthesized 5-(2-Aminopropyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-(2-Aminopropyl)indole (5-API). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for ensuring the purity of synthesized 5-API.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities are typically related to the synthetic route employed. Common impurities include:

  • Positional Isomers: Synthesis can sometimes yield other isomers such as 3-(2-aminopropyl)indole (AMT), 4-API, 6-API, and 7-API.[1] Differentiating these is critical and often requires chromatographic separation.

  • Unreacted Starting Materials: Residual 5-nitroindole or other precursors may remain if the reaction does not go to completion.

  • Byproducts of Fischer Indole Synthesis: If this method is used, byproducts can include tars, polymeric materials, and products from unexpected N-N bond cleavage.[2]

  • Reductive Amination Intermediates: Incomplete reduction can leave behind the corresponding imine as an impurity.

  • Oxidation Products: 5-API, like many indole derivatives, can be susceptible to air oxidation, which may result in colored impurities.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection (DAD) is a powerful technique for quantifying the purity of 5-API and separating it from its positional isomers.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and separating volatile impurities and can help in the structural elucidation of unknown byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the overall structure of the synthesized compound and identifying major impurities if their concentration is sufficient.[4][5]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a crystalline solid.[6] Discoloration, such as a pinkish or brownish hue, may indicate the presence of oxidation products or other impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Cause Troubleshooting Step
Product loss during column chromatography. Optimize the solvent system to ensure the product elutes in a sharp band. Avoid using a mobile phase that is too polar, which can cause the product to elute too quickly with impurities.
Co-crystallization with impurities. If recrystallizing, ensure the correct solvent is chosen. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
Decomposition on silica gel. The amine functionality of 5-API can make it somewhat basic and prone to decomposition on acidic silica gel. Consider using neutral or basic alumina for column chromatography, or pre-treating the silica gel with a base like triethylamine.[7]
Incomplete extraction from the reaction mixture. Ensure the pH of the aqueous layer is appropriately adjusted during workup to maximize the partitioning of the freebase into the organic layer.

Issue 2: Presence of Positional Isomers in the Final Product

Possible Cause Troubleshooting Step
Non-selective synthesis. The Fischer indole synthesis, if not carefully controlled, can lead to the formation of multiple isomers. Re-evaluate the reaction conditions, including temperature and catalyst.
Inadequate separation by column chromatography. Use a less polar solvent system to increase the separation between isomers on the column. A gradient elution from a non-polar to a more polar solvent system can be effective.
Co-elution during chromatography. If isomers are co-eluting, as has been reported for 5-API and 6-API in some GC systems, a different chromatographic method (e.g., HPLC with a different stationary phase) may be necessary.[1]

Issue 3: Colored Impurities in the Final Product

Possible Cause Troubleshooting Step
Oxidation of the indole ring or amine group. Minimize exposure of the compound to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Formation of polymeric byproducts. During synthesis, especially under harsh acidic conditions, tar-like substances can form.[2] An initial purification step, such as a charcoal treatment of a solution of the crude product, may help remove some colored impurities before chromatography.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrument and impurities present.

Instrumentation and Conditions:

Parameter Value
HPLC System Standard HPLC with UV or PDA detector
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A starting point could be 10% B to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40°C[3]
Detection Wavelength 220 nm and 273 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the synthesized 5-API in the mobile phase starting condition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is suitable for the identification of volatile impurities and positional isomers.

Instrumentation and Conditions:

Parameter Value
GC-MS System Standard GC with a Mass Selective Detector
Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Oven Program Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Sample Preparation:

  • Dissolve a small amount of the sample in methanol or ethyl acetate.

  • For primary amines like 5-API, derivatization with a reagent like trifluoroacetic anhydride (TFAA) can improve peak shape and chromatographic performance. However, analysis without derivatization is also possible.[1]

Column Chromatography for Purification

This protocol describes a general procedure for the purification of crude 5-API.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh) or neutral alumina

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude 5-API in a minimal amount of a suitable solvent (e.g., dichloromethane with a small amount of methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane. Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help to reduce tailing of the amine on the silica gel.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-API.

Recrystallization for Final Polishing

Recrystallization can be an effective final step to obtain highly pure 5-API, often as a hydrochloride salt to improve crystal formation and stability.

Procedure for Recrystallization of 5-API HCl:

  • Salt Formation: Dissolve the purified 5-API freebase in a minimal amount of a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) dropwise while stirring.

  • Dissolution: Gently heat the solution until all the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

Table 1: HPLC and GC-MS Parameters

Parameter HPLC GC-MS
Column C18 (4.6 x 150 mm, 5 µm)DB-5MS (30 m x 0.25 mm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium
Temperature 40°C100°C to 280°C ramp
Detection UV at 220 & 273 nmMass Spectrometry (EI)
Typical Retention Time Dependent on gradient, but isomers should be resolved.Dependent on temperature program.

Table 2: Common Impurities and their Molecular Weights

Compound Molecular Formula Molecular Weight ( g/mol )
This compound C11H14N2174.24
3-(2-Aminopropyl)indole (AMT)C11H14N2174.24
5-NitroindoleC8H6N2O2162.15
Imine IntermediateC11H12N2172.23

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis synthesis Chemical Synthesis crude_product Crude 5-API synthesis->crude_product column_chrom Column Chromatography crude_product->column_chrom Initial Purification recrystallization Recrystallization column_chrom->recrystallization hplc HPLC recrystallization->hplc Final Purity Check gcms GC-MS recrystallization->gcms Impurity ID nmr NMR recrystallization->nmr Structural Confirmation pure_product Pure 5-API hplc->pure_product gcms->pure_product nmr->pure_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_issues Problem cluster_solutions Potential Solutions start Purity Issue Identified low_yield Low Yield start->low_yield isomers Isomeric Impurities start->isomers color_impurities Colored Impurities start->color_impurities optimize_chrom Optimize Chromatography low_yield->optimize_chrom change_adsorbent Use Neutral/Basic Adsorbent low_yield->change_adsorbent recrystallize Re-evaluate Recrystallization low_yield->recrystallize isomers->optimize_chrom charcoal Charcoal Treatment color_impurities->charcoal inert_atm Store Under Inert Atmosphere color_impurities->inert_atm

Caption: Troubleshooting decision tree for common purity issues with synthesized this compound.

References

Technical Support Center: Managing Serotonin Toxicity in 5-(2-Aminopropyl)indole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the potential for serotonin toxicity in experiments involving 5-(2-Aminopropyl)indole (5-API), also known as 5-IT.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-API) and what is its primary mechanism of action?

A1: this compound (5-API) is a synthetic indole and amphetamine derivative.[1] Its primary mechanism of action is as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It is also a potent inhibitor of monoamine oxidase A (MAO-A).[2][3] This dual action can lead to a significant increase in synaptic serotonin levels, heightening the risk of serotonin toxicity.

Q2: What is serotonin toxicity and why is it a concern in 5-API experiments?

A2: Serotonin toxicity, also known as serotonin syndrome, is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system.[4][5] It is a significant concern with 5-API due to its potent serotonin-releasing and MAO-A inhibitory properties, which can cause a rapid and excessive accumulation of serotonin.[2][3]

Q3: What are the typical signs of serotonin toxicity in animal models?

A3: In animal models, such as rats and mice, serotonin toxicity manifests through a variety of behavioral and autonomic signs.[6] These can include tremors, hyperreflexia, myoclonus (muscle twitching), rigidity, autonomic hyperactivity (e.g., diarrhea, increased heart rate), and altered mental status.[7][8] Severe signs can include hyperthermia and seizures.[8][9]

Q4: How can I diagnose serotonin toxicity in my experimental animals?

A4: Diagnosis is primarily based on clinical signs and a history of administering a serotonergic agent like 5-API.[4][10] The Hunter Serotonin Toxicity Criteria, though developed for humans, can be adapted to assess the presence and severity of symptoms in animals.[4][11] Key indicators to monitor are the onset of neuromuscular hyperactivity (clonus, hyperreflexia), autonomic instability, and changes in mental status.[4]

Q5: What is the first step I should take if I suspect serotonin toxicity in an animal?

A5: The immediate first step is to discontinue the administration of 5-API or any other serotonergic agents.[4][12] This is the most critical intervention to prevent the progression of toxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Mild Symptoms: Tremors, restlessness, or agitation observed after 5-API administration.Initial signs of serotonin toxicity.1. Immediately cease administration of 5-API.[12]2. Provide supportive care, ensuring the animal is in a calm, quiet environment.[11]3. Monitor vital signs closely (temperature, heart rate).4. Consider administration of a benzodiazepine to manage agitation.[11][13]
Moderate Symptoms: Hyperreflexia, inducible or spontaneous clonus, diaphoresis (excessive sweating).Worsening serotonin toxicity.1. Discontinue all serotonergic agents immediately.[4]2. Initiate supportive care, including intravenous fluids if necessary.[12]3. Administer a 5-HT2A antagonist, such as cyproheptadine.[12][13]4. Continue to monitor vital signs and neurological status.
Severe Symptoms: Hyperthermia (>38°C), continuous clonus, muscle rigidity, seizures.Life-threatening serotonin toxicity.1. This is a medical emergency requiring immediate and aggressive intervention.[10]2. Discontinue 5-API and any other serotonergic compounds.[4]3. Implement active cooling measures for hyperthermia.[11]4. Administer benzodiazepines for sedation and to control seizures.[11]5. In severe cases of rigidity and hyperthermia, neuromuscular paralysis and sedation may be necessary.[13][14]
Unexpected Drug Interactions: Exaggerated serotonergic effects at lower than expected doses of 5-API.Co-administration of another serotonergic agent or a substance that inhibits 5-API metabolism.1. Review all compounds administered to the animal, including other experimental drugs, anesthetics, and analgesics.[15]2. Be aware of potential interactions with MAOIs, SSRIs, or other serotonin-releasing agents.[9]3. Cease administration of all potentially interacting substances.

Quantitative Data Summary

Table 1: In Vitro Pharmacological Profile of this compound (5-API)

Parameter Value Target Reference
EC50 104.8 nMSerotonin Release[1]
EC50 13.3 nMNorepinephrine Release[1]
EC50 12.9 nMDopamine Release[1]
IC50 1.6 µMMAO-A Inhibition[3]
Ki 0.25 µMMAO-A Inhibition[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Serotonergic Activity using a Calcium Flux Assay

This protocol outlines a method to determine the functional activity of 5-API at serotonin receptors, specifically focusing on those that signal through calcium mobilization (e.g., 5-HT2A).[16]

1. Cell Culture and Plating:

  • Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Plate the cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare a stock solution of 5-API in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of 5-API in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Calcium Indicator Loading:

  • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

4. Assay Procedure:

  • After incubation, wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

  • Record a baseline fluorescence reading for a few seconds.

  • Inject the 5-API dilutions into the wells and continue to record the fluorescence signal for several minutes to capture the peak response.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Plot the ΔF against the log concentration of 5-API.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Assessment of Serotonin Toxicity in a Rodent Model

This protocol describes a method to observe and score the behavioral and physiological signs of serotonin toxicity in rats or mice following the administration of 5-API.[6]

1. Animal Acclimation:

  • House male Sprague-Dawley rats or Swiss Webster mice in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before the experiment.

  • Allow animals to acclimate to the testing room for at least 60 minutes before drug administration.

2. Drug Preparation and Administration:

  • Prepare 5-API in a suitable vehicle (e.g., sterile saline).

  • Administer the desired dose of 5-API via an appropriate route (e.g., intraperitoneal injection). Include a vehicle control group.

3. Observational Battery:

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), observe each animal for a set duration (e.g., 2 minutes).

  • Score the presence and severity of the following signs of serotonin syndrome:

    • Tremor: Score on a scale (e.g., 0 = absent, 1 = mild, 2 = severe).

    • Hyperreflexia: Assess by tail flick or response to a light touch.

    • Clonus: Observe for spontaneous or inducible rhythmic muscle contractions.

    • Rigidity: Assess muscle tone.

    • Autonomic Signs: Note the presence of piloerection, salivation, or diarrhea.

    • Altered Mental Status: Observe for agitation or restlessness.

4. Core Body Temperature Measurement:

  • Measure the rectal temperature of each animal at the same time points as the behavioral observations.

5. Data Analysis:

  • Sum the scores for each behavioral parameter to obtain a composite serotonin syndrome score for each animal at each time point.

  • Analyze the changes in body temperature over time.

  • Compare the results between the 5-API-treated groups and the vehicle control group using appropriate statistical methods.

Visualizations

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan five_htp 5-HTP tryptophan->five_htp TPH serotonin_vesicle Serotonin (5-HT) in Vesicle five_htp->serotonin_vesicle AADC serotonin_synapse 5-HT serotonin_vesicle->serotonin_synapse Release maoa MAO-A sert SERT (Reuptake Transporter) serotonin_synapse->maoa Metabolism serotonin_synapse->sert Reuptake htr2a 5-HT2A Receptor serotonin_synapse->htr2a htr1a 5-HT1A Receptor serotonin_synapse->htr1a downstream Downstream Signaling htr2a->downstream htr1a->downstream five_api 5-API five_api->maoa Inhibits five_api->sert Inhibits Reuptake five_api->serotonin_synapse Increases Release Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Culture 5-HT Receptor Expressing Cells compound_prep_vitro Prepare 5-API Dilutions cell_culture->compound_prep_vitro assay Perform Functional Assay (e.g., Calcium Flux) compound_prep_vitro->assay data_analysis_vitro Analyze Dose-Response (Determine EC50) assay->data_analysis_vitro end Conclusion on Serotonergic Profile and Toxicity Risk data_analysis_vitro->end animal_acclimation Acclimate Rodents compound_prep_vivo Prepare 5-API for Injection animal_acclimation->compound_prep_vivo administration Administer 5-API (and Vehicle Control) compound_prep_vivo->administration observation Observe for Serotonin Toxicity Signs administration->observation data_collection Score Behaviors & Measure Temperature observation->data_collection data_analysis_vivo Statistical Analysis data_collection->data_analysis_vivo data_analysis_vivo->end start Hypothesis: 5-API has serotonergic activity cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo Troubleshooting_Logic start 5-API Administered to Animal Model observe Observe for Clinical Signs of Serotonin Toxicity start->observe no_signs Continue Experiment with Close Monitoring observe->no_signs No mild_signs Mild Signs? (Tremor, Agitation) observe->mild_signs Yes moderate_signs Moderate Signs? (Clonus, Hyperreflexia) mild_signs->moderate_signs No action_stop Cease 5-API Administration mild_signs->action_stop Yes severe_signs Severe Signs? (Hyperthermia, Rigidity) moderate_signs->severe_signs No moderate_signs->action_stop Yes severe_signs->action_stop Yes end Re-evaluate Experimental Protocol and Dosing severe_signs->end No action_supportive Provide Supportive Care action_stop->action_supportive action_stop->action_supportive action_cooling Initiate Active Cooling action_stop->action_cooling action_benzo Administer Benzodiazepine action_supportive->action_benzo action_antagonist Administer 5-HT2A Antagonist (e.g., Cyproheptadine) action_supportive->action_antagonist action_benzo->end action_antagonist->end action_antagonist->end action_cooling->action_antagonist

References

Validation & Comparative

A Comparative Analysis of the Monoamine-Releasing Properties of 5-IT and 6-IT

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the monoamine-releasing profiles of 5-(2-aminopropyl)indole (5-IT) and its structural isomer, 6-(2-aminopropyl)indole (6-IT), reveals significant differences in their interactions with the primary monoamine transporters. These differences, stemming from a subtle shift in the position of the aminopropyl group on the indole ring, have profound implications for their pharmacological effects. This guide provides a comparative analysis of their potency and selectivity as monoamine-releasing agents, supported by in vitro experimental data.

Quantitative Comparison of Monoamine Release

In vitro studies utilizing rat brain synaptosomes have been conducted to determine the potency of 5-IT and 6-IT in inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The results, summarized in the table below, highlight a distinct divergence in their pharmacological profiles.[1][2] For comparison, data for the well-characterized monoamine releaser 3,4-methylenedioxymethamphetamine (MDMA) is also included.[1]

CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)DAT/SERT Ratio
5-IT 12.913.3104.80.12
6-IT 150.018.015.010.0
MDMA 34.827.645.10.77

EC50 (half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal release of the respective monoamine. A lower EC50 value indicates greater potency. The DAT/SERT ratio is a measure of selectivity, with values < 1 indicating preference for DAT and values > 1 indicating preference for SERT.

As the data indicates, 5-IT is a potent releaser at both DAT and NET, with a significantly lower potency at SERT.[1] This profile suggests that 5-IT acts primarily as a dopamine and norepinephrine releasing agent, with an 8-fold selectivity for DAT-mediated release over SERT-mediated release.[1] In contrast, 6-IT demonstrates a clear preference for SERT, being most potent at this transporter, followed by NET and then DAT.[1] This results in a 10-fold selectivity for SERT-mediated release over DAT-mediated release.[1] Notably, 5-IT is more potent than MDMA at inducing dopamine release, while 6-IT is more potent than MDMA as a serotonin releaser.[1]

These distinct monoamine-releasing profiles are associated with different behavioral effects. The dopaminergic and noradrenergic activity of 5-IT is consistent with stimulant effects, while the serotonergic preference of 6-IT is linked to behaviors associated with serotonin toxicity.[1][2]

Experimental Protocols

The following is a detailed methodology for the in vitro monoamine release assays used to generate the data presented above.

In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes

1. Synaptosome Preparation:

  • Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed.

  • Specific brain regions rich in the monoamine transporters of interest are dissected (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

  • The tissue is homogenized in a sucrose buffer and centrifuged to isolate the synaptosomes, which are resealed presynaptic nerve terminals containing the monoamine transporters.

2. Radiolabeling:

  • Synaptosomes are pre-incubated with a low concentration of a radiolabeled substrate for the transporter being assayed. For example, [3H]MPP+ (1-methyl-4-phenylpyridinium) is used for DAT and NET, and [3H]5-HT (serotonin) is used for SERT. This allows the synaptosomes to accumulate the radiolabel.

3. Release Assay:

  • The radiolabeled synaptosomes are then exposed to various concentrations of the test compounds (5-IT, 6-IT, or MDMA).

  • The assay is conducted in a 96-well plate format.

  • After a set incubation period, the amount of radioactivity released from the synaptosomes into the surrounding buffer is measured using a scintillation counter.

  • The results are expressed as a percentage of the total radioactivity initially taken up by the synaptosomes.

4. Data Analysis:

  • Dose-response curves are generated by plotting the percentage of release against the log concentration of the test compound.

  • The EC50 values are then calculated from these curves using non-linear regression analysis.

Visualizing the Process and Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow A Rat Brain Dissection (Striatum, Hippocampus, Hypothalamus) B Homogenization & Centrifugation A->B Tissue Processing C Synaptosome Isolation B->C Isolation D Radiolabeling with [3H]MPP+ or [3H]5-HT C->D Preparation E Incubation with 5-IT or 6-IT (various concentrations) D->E Experiment F Measurement of Released Radioactivity E->F Quantification G Data Analysis (Dose-Response Curves & EC50 Calculation) F->G Analysis

In vitro monoamine release assay workflow.

Monoamine_Release_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Presynaptic Neuron Releaser 5-IT or 6-IT Transporter Monoamine Transporter (DAT, NET, or SERT) Releaser->Transporter Binds to and enters through transporter Monoamine_out Monoamine (DA, NE, or 5-HT) Transporter->Monoamine_out Monoamine_in Cytosolic Monoamine Monoamine_in->Transporter Transporter-mediated efflux

Monoamine transporter-mediated release pathway.

References

5-(2-Aminopropyl)indole versus MDMA: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

Executive Summary

This guide provides a detailed comparative analysis of 5-(2-aminopropyl)indole (5-API), also known as 5-IT, and 3,4-methylenedioxymethamphetamine (MDMA). Both compounds are pharmacologically active substances that interact with monoamine systems in the brain, but they exhibit distinct profiles. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, supported by experimental data and detailed protocols.

5-API primarily functions as a potent monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[1] Uniquely, it also acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). In contrast, MDMA is a non-selective monoamine releaser and also demonstrates notable affinity for various serotonin receptor subtypes.[1] This guide synthesizes available in vitro data to facilitate a clear comparison of their pharmacological properties.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the interaction of 5-API and MDMA with key molecular targets. It is important to note that direct receptor binding affinity data (Ki values) for 5-API at monoamine transporters and serotonin receptors are not extensively available in the current literature. Therefore, this comparison juxtaposes functional potencies (EC50 for release) of 5-API with the binding affinities (Ki) and functional potencies of MDMA.

Table 1: Monoamine Transporter Interaction
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
5-API (5-IT) EC50 = 12.9 nM (release)[2]EC50 = 13.3 nM (release)[2]EC50 = 104.8 nM (release)[2]
MDMA Ki = 8.29 µM (inhibition, human)[3]Ki = 1.19 µM (inhibition, human)[3]Ki = 2.41 µM (inhibition, human)[3]
EC50 = 108 nM (release)[1]EC50 = 76.5 nM (release)[1]EC50 = 46.5 nM (release)[1]
Table 2: Monoamine Oxidase A (MAO-A) Inhibition
CompoundMAO-A Inhibition IC50MAO-A Inhibition KiNotes
5-API (5-IT) 1.6 µM0.25 µMSelective, competitive, and reversible inhibitor. No inhibition of MAO-B observed.
MDMA No significant MAO-A inhibition reported.-
Table 3: Serotonin (5-HT) Receptor Interaction
Compound5-HT2A Receptor5-HT2B Receptor5-HT2C Receptor
5-API (5-IT) Data not availableData not availableData not available
MDMA Agonist activity reportedAgonist activity reportedAgonist activity reported

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways affected by 5-API and MDMA, and a typical experimental workflow for their comparative analysis.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT DA_cyto Cytosolic DA DAT->DA_cyto Reuptake NET NET NE_cyto Cytosolic NE NET->NE_cyto Reuptake SERT SERT SER_cyto Cytosolic 5-HT SERT->SER_cyto Reuptake VMAT2 VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle Uptake NE_vesicle NE Vesicle VMAT2->NE_vesicle Uptake SER_vesicle 5-HT Vesicle VMAT2->SER_vesicle Uptake MAOA MAO-A DA_syn DA DA_vesicle->DA_syn Release NE_syn NE NE_vesicle->NE_syn Release SER_syn 5-HT SER_vesicle->SER_syn Release DA_cyto->VMAT2 DA_cyto->MAOA Metabolism NE_cyto->VMAT2 NE_cyto->MAOA Metabolism SER_cyto->VMAT2 SER_cyto->MAOA Metabolism DA_R DA Receptors DA_syn->DA_R NE_R NE Receptors NE_syn->NE_R SER_R 5-HT Receptors (e.g., 5-HT2A/2B/2C) SER_syn->SER_R API 5-API API->DAT Potent Release API->NET Potent Release API->SERT Weaker Release API->MAOA Inhibition MDMA MDMA MDMA->DAT Release MDMA->NET Release MDMA->SERT Potent Release MDMA->SER_R Agonism

Caption: Comparative signaling pathways of 5-API and MDMA.

cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation (Animal Models) start Start: Compound Synthesis (5-API & MDMA) binding_assay Radioligand Binding Assays (Determine Ki at SERT, DAT, NET, 5-HT2A/B/C) start->binding_assay release_assay Neurotransmitter Release Assays (Determine EC50 for DA, NE, 5-HT release) start->release_assay mao_assay MAO Inhibition Assay (Determine IC50/Ki for MAO-A/B) start->mao_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis release_assay->data_analysis mao_assay->data_analysis behavioral_studies Behavioral Pharmacology (e.g., locomotor activity, drug discrimination) conclusion Conclusion: Comparative Pharmacological Profile behavioral_studies->conclusion microdialysis In Vivo Microdialysis (Measure extracellular neurotransmitter levels) microdialysis->conclusion data_analysis->behavioral_studies data_analysis->microdialysis

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized procedure for determining the binding affinity (Ki) of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Objective: To determine the Ki of 5-API and MDMA at hDAT, hNET, and hSERT.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

    • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM desipramine (for NET), 10 µM paroxetine (for SERT).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare cell membranes from the transfected HEK293 cells.

    • In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (5-API or MDMA).

    • For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of the respective non-specific binding inhibitor.

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol outlines a method to measure the potency (EC50) of test compounds to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

  • Objective: To determine the EC50 values for 5-API and MDMA-induced release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

  • Materials:

    • Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine, and whole brain minus striatum and cerebellum for serotonin).

    • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

    • Krebs-Ringer-HEPES buffer.

    • Superfusion apparatus.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare synaptosomes from the respective rat brain regions.

    • Preload the synaptosomes by incubating them with the corresponding radiolabeled neurotransmitter.

    • Transfer the preloaded synaptosomes to a superfusion apparatus and perfuse with buffer to establish a stable baseline of neurotransmitter release.

    • Expose the synaptosomes to increasing concentrations of the test compound (5-API or MDMA) for a defined period.

    • Collect fractions of the superfusate at regular intervals.

    • At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.

  • Data Analysis:

    • Measure the radioactivity in each collected fraction.

    • Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the synaptosomes at the beginning of the exposure to the test compound.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) by non-linear regression analysis of the dose-response curve.

Discussion

The compiled data reveals a distinct pharmacological divergence between 5-API and MDMA. 5-API demonstrates a pronounced potency as a dopamine and norepinephrine releaser, with significantly weaker effects on serotonin release.[1][2] This profile is characteristic of a classical psychostimulant. The added dimension of potent MAO-A inhibition by 5-API suggests a complex mechanism of action that could lead to a significant accumulation of synaptic monoamines, not only through release but also by preventing their breakdown.

In contrast, MDMA acts as a more balanced monoamine releaser, with a notable potency for serotonin release.[1] This serotonergic component is thought to be a key contributor to its characteristic entactogenic and empathogenic effects. Furthermore, MDMA's interaction with 5-HT2 receptors, particularly the 5-HT2A and 5-HT2B subtypes, likely plays a role in its overall psychoactive and physiological effects. The absence of significant MAO-A inhibitory activity further distinguishes MDMA from 5-API.

These differences have significant implications for drug development. The dopaminergic and noradrenergic selectivity of 5-API might be explored for conditions requiring stimulant action, though its MAO-A inhibition necessitates careful consideration of potential drug-drug interactions and the risk of serotonin syndrome if combined with other serotonergic agents. MDMA's mixed-action profile, particularly its potent serotonergic effects, is being investigated for its therapeutic potential in psychiatric disorders such as post-traumatic stress disorder.

Conclusion

This compound and MDMA, while both interacting with monoamine systems, exhibit fundamentally different pharmacological profiles. 5-API is a potent, dopamine/norepinephrine-preferring releasing agent and a selective MAO-A inhibitor. MDMA is a non-selective monoamine releaser with significant activity at serotonin receptors. This comparative analysis, based on available in vitro experimental data, provides a foundational understanding for researchers and drug development professionals to better classify and investigate these and related compounds for their therapeutic potential and associated risks. Further research is warranted to fully elucidate the receptor binding profile of 5-API to enable a more direct comparison with MDMA.

References

Differentiating 5-(2-Aminopropyl)indole from Alpha-Methyltryptamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of isomeric compounds is paramount. This guide provides a comprehensive comparison of 5-(2-Aminopropyl)indole (5-IT) and its positional isomer, alpha-methyltryptamine (AMT), focusing on analytical and pharmacological distinctions.

This compound and alpha-methyltryptamine are both psychoactive substances with the same molecular formula (C₁₁H₁₄N₂) and molecular weight (174.24 g/mol ). However, the position of the aminopropyl group on the indole ring—at the 5-position for 5-IT and the 3-position for AMT—results in distinct chemical and pharmacological profiles. Misidentification can lead to erroneous interpretations of experimental data. This guide outlines key analytical methods for their differentiation and compares their pharmacological activities based on available data.

Analytical Differentiation

The structural similarity of 5-IT and AMT presents a significant analytical challenge. However, several chromatographic and spectroscopic techniques can effectively distinguish between these two isomers.

Chromatographic Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying 5-IT and AMT. Due to differences in their polarity and fragmentation patterns, distinct retention times and mass spectra are observed.

Parameter This compound (5-IT) alpha-Methyltryptamine (AMT) Reference
HPLC Retention Time 3.2 min3.9 min[1]
UHPLC Retention Time 1.1 min1.3 min[1]
GC-MS Major Fragment (m/z) 130143[2]
Common Fragment (m/z) 158 (loss of ammonia)158 (loss of ammonia)[1]

Note: Retention times can vary depending on the specific chromatographic conditions (e.g., column, mobile phase, gradient). The provided values serve as a comparative reference.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, allowing for unambiguous differentiation. Key differences in the chemical shifts of protons and carbons, particularly in the indole ring, are observed.

Nucleus This compound (5-IT) Chemical Shift (ppm) alpha-Methyltryptamine (AMT) Chemical Shift (ppm) Reference
¹³C at C-2 102.2124.0[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy also reveals subtle differences in the absorption spectra of the two isomers, particularly in the secondary UV maximum.

Parameter This compound (5-IT) alpha-Methyltryptamine (AMT) Reference
Secondary UV Maximum 273 nm279 nm[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify 5-IT and AMT based on their retention times and mass fragmentation patterns.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7010B MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare solutions of 5-IT and AMT standards and the unknown sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample with those of the 5-IT and AMT standards. The most intense fragment ion for 5-IT is typically m/z 130, whereas for AMT it is m/z 143.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To achieve baseline separation and sensitive detection of 5-IT and AMT.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Procedure:

  • Sample Preparation: Prepare solutions of 5-IT and AMT standards and the unknown sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for 5-IT and AMT.

  • Data Analysis: Compare the retention times and MRM transitions of the unknown sample with those of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for unambiguous identification.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. A key distinguishing feature is the chemical shift of the carbon at the 2-position of the indole ring, which is significantly different for 5-IT and AMT.[1]

Pharmacological Comparison

While both 5-IT and AMT are psychoactive, their pharmacological profiles differ significantly, leading to distinct physiological and psychological effects.

Pharmacological Target/Effect This compound (5-IT) alpha-Methyltryptamine (AMT) Reference
Primary Psychoactive Effect StimulantPsychedelic, Stimulant, Entactogen[3][4]
Monoamine Release (EC₅₀) DA: 12.9 nM, NE: 13.3 nM, 5-HT: 104.8 nMBalanced releasing agent for DA, NE, and 5-HT (specific EC₅₀ values not consistently reported)[3][5]
Monoamine Transporter Interaction Potent substrate at DAT, NET, and SERT, with greater potency for release at DAT over SERT.Reuptake inhibitor and releasing agent for DA, NE, and 5-HT.[6][7][6]
Serotonin Receptor Activity Serotonin receptor modulator.Non-selective serotonin receptor agonist (binds to 5-HT₁ and 5-HT₂ receptors).[8][9][3]
MAO Inhibition Selective, competitive, and reversible inhibitor of MAO-A (IC₅₀ = 1.6 µM, Kᵢ = 0.25 µM).[10]Weak monoamine oxidase inhibitor.[5][10]

Signaling Pathways and Experimental Workflows

To visualize the differentiation process and the proposed pharmacological actions, the following diagrams are provided.

cluster_sample Sample Analysis cluster_data Data Interpretation cluster_identification Compound Identification Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS LCMS LC-MS/MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR RT_Frag Retention Time & Fragmentation Pattern GCMS->RT_Frag RT_MRM Retention Time & MRM Transitions LCMS->RT_MRM ChemShifts Chemical Shifts & Coupling Constants NMR->ChemShifts FiveIT This compound RT_Frag->FiveIT Distinct Pattern A AMT alpha-Methyltryptamine RT_Frag->AMT Distinct Pattern B RT_MRM->FiveIT Distinct Profile A RT_MRM->AMT Distinct Profile B ChemShifts->FiveIT Confirmatory Data A ChemShifts->AMT Confirmatory Data B

Caption: Experimental workflow for differentiating 5-IT and AMT.

cluster_5IT This compound (5-IT) Action cluster_AMT alpha-Methyltryptamine (AMT) Action FiveIT 5-IT DAT_5IT DAT FiveIT->DAT_5IT High Potency Release SERT_5IT SERT FiveIT->SERT_5IT Lower Potency Release MAOA_5IT MAO-A FiveIT->MAOA_5IT Inhibition DA_release_5IT ↑↑ Dopamine Release DAT_5IT->DA_release_5IT FiveHT_release_5IT ↑ 5-HT Release SERT_5IT->FiveHT_release_5IT FiveHT_deg_5IT ↓ 5-HT Degradation MAOA_5IT->FiveHT_deg_5IT AMT AMT MATs_AMT DAT/NET/SERT AMT->MATs_AMT Release & Reuptake Inhibition FiveHTR_AMT 5-HT Receptors (e.g., 5-HT₂ₐ) AMT->FiveHTR_AMT Agonism MAO_AMT MAO AMT->MAO_AMT Weak Inhibition Monoamine_release_AMT ↑ DA/NE/5-HT Release & ↓ Reuptake MATs_AMT->Monoamine_release_AMT Psychedelic_effects Psychedelic Effects FiveHTR_AMT->Psychedelic_effects Monoamine_deg_AMT Weak Inhibition MAO_AMT->Monoamine_deg_AMT

Caption: Comparative pharmacological mechanisms of 5-IT and AMT.

Conclusion

The differentiation of this compound and alpha-methyltryptamine is crucial for accurate research and drug development. While their isomeric nature poses a challenge, a combination of chromatographic and spectroscopic techniques can provide definitive identification. Furthermore, their distinct pharmacological profiles, with 5-IT acting predominantly as a stimulant with a preference for dopamine release and AMT exhibiting a broader profile as a psychedelic, stimulant, and entactogen, underscore the importance of this differentiation. The data and protocols presented in this guide offer a framework for researchers to confidently distinguish between these two compounds.

References

Comparative Analysis of 5-(2-Aminopropyl)indole's Impact on Dopamine D1 Receptor mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the synthetic drug 5-(2-aminopropyl)indole (5-API), also known as 5-IT, on dopamine D1 receptor mRNA levels. The information is compiled from preclinical studies and compared with other compounds known to modulate the dopamine system. This document is intended to serve as a resource for researchers and professionals in drug development investigating novel psychoactive substances and their mechanisms of action.

Introduction to this compound (5-API)

This compound is a psychoactive substance that has been identified as a new synthetic drug of abuse.[1][2] Studies have shown that it possesses psychostimulant and rewarding properties, suggesting a high potential for abuse and addiction.[1] Its mechanism of action involves interaction with monoamine transporters, and it has been shown to be a potent substrate at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] Notably, 5-API displays a greater potency for release at DAT over SERT, which likely contributes to its stimulant effects.[3]

Effects of 5-API on Dopamine D1 Receptor mRNA Levels

A key study investigating the psychopharmacological effects of 5-API demonstrated a significant impact on the dopaminergic system. Specifically, administration of 5-API to mice led to an increase in the mRNA levels of the dopamine D1 receptor in the striatum and prefrontal cortex (PFC).[1] This upregulation of D1 receptor expression is a crucial finding, as the D1 receptor is a key component of the brain's reward and motor control pathways.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative findings from the study on the effects of 5-API on D1 receptor mRNA levels.

CompoundDoseBrain RegionChange in D1 Receptor mRNA LevelsAnimal ModelReference
This compound (5-API)10 mg/kg, i.p.StriatumIncreasedMice[1]
This compound (5-API)10 mg/kg, i.p.Prefrontal Cortex (PFC)IncreasedMice[1]

Comparative Compounds and Their Effects

To provide a broader context for 5-API's effects, this section reviews other compounds that modulate dopamine D1 receptor signaling. While direct comparative studies on mRNA levels are limited, the following compounds are relevant for their known interactions with the D1 receptor system.

  • Dopamine D1 Receptor Agonists (e.g., SKF-81297, SKF-38393): These compounds directly stimulate the D1 receptor.[6][7] Activation of D1 receptors is known to initiate downstream signaling cascades that can lead to changes in gene expression.[4][8] For instance, the D1 agonist SKF-81297 has been shown to increase the expression of NR2B subunits of the NMDA receptor in prefrontal cortical neurons, a process dependent on Fyn kinase.[9] Another D1 agonist, SKF38393, has been found to increase brain-derived neurotrophic factor (BDNF) protein expression in striatal and hippocampal tissue.[10]

  • Dopamine D1 Receptor Antagonists (e.g., SCH-23390): These compounds block the activation of the D1 receptor and can prevent the effects of D1 agonists.[8] They are often used experimentally to confirm that an observed effect is mediated by the D1 receptor.

  • Serotonin 5-HT2A Receptor Ligands: There is a significant interaction between the serotonin 5-HT2A and dopamine D1 receptor systems.[11][12][13] For example, 5-HT2A receptor antagonists have been shown to reduce behaviors associated with D1 receptor supersensitivity.[11] This suggests that compounds targeting the 5-HT2A receptor could indirectly influence D1 receptor expression and function.

Compound ClassExampleMechanism of ActionPotential Effect on D1 Receptor System
D1 Receptor AgonistSKF-81297Directly stimulates D1 receptorsCan induce changes in downstream gene expression
D1 Receptor AntagonistSCH-23390Blocks D1 receptorsCan inhibit D1 receptor-mediated effects on gene expression
5-HT2A Receptor AntagonistM100907Blocks 5-HT2A receptorsMay indirectly modulate D1 receptor function and expression

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the effects of 5-API on D1 receptor mRNA levels, based on the published study.[1]

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
  • Tissue Collection and RNA Extraction:

    • Mice are administered 5-API (e.g., 10 mg/kg, i.p.) or a vehicle control.

    • At a specified time point after administration, the animals are euthanized, and the striatum and prefrontal cortex are dissected.

    • Total RNA is extracted from the brain tissue using a suitable RNA isolation kit (e.g., TRIzol reagent) following the manufacturer's instructions.

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription:

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

    • The reaction is typically carried out in a thermal cycler with specific temperature profiles for annealing, extension, and enzyme inactivation.

  • Quantitative PCR:

    • The relative mRNA expression of the dopamine D1 receptor is quantified using a real-time PCR system.

    • Specific primers for the D1 receptor gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization are used.

    • The PCR reaction mixture typically contains the cDNA template, forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • The thermal cycling protocol consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

    • The fluorescence signal is measured at the end of each extension step.

  • Data Analysis:

    • The cycle threshold (Ct) values are determined for both the target gene (D1 receptor) and the housekeeping gene.

    • The relative expression of the D1 receptor mRNA is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control group.

Visualizations

Experimental Workflow for Assessing mRNA Levels

Experimental_Workflow cluster_animal_treatment Animal Treatment cluster_tissue_processing Tissue Processing cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis A Animal Model (Mice) B Administration of 5-API or Vehicle A->B Treatment Groups C Euthanasia and Brain Dissection (Striatum, PFC) B->C Post-treatment D Total RNA Extraction C->D Sample Preparation E Reverse Transcription (RNA to cDNA) D->E Template Synthesis F Quantitative Real-Time PCR (qRT-PCR) E->F Gene Expression Quantification G Data Normalization (vs. Housekeeping Gene) F->G Raw Data H Calculation of Fold Change (2^-ΔΔCt Method) G->H Relative Quantification

Caption: Workflow for quantifying D1 receptor mRNA levels.

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / Agonist (e.g., 5-API indirectly) D1R Dopamine D1 Receptor Dopamine->D1R Binds to G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., D1 Receptor mRNA) CREB->Gene_Expression Promotes Transcription

Caption: Canonical D1 receptor signaling cascade.

References

A Comparative Pharmacological Study: 5-(2-Aminopropyl)indole and Other Tryptamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of 5-(2-Aminopropyl)indole (5-API, 5-IT) and a selection of other prominent tryptamine analogs. The objective is to offer a clear, data-driven comparison of their interactions with key central nervous system targets, aiding in the understanding of their structure-activity relationships and potential therapeutic or psychoactive effects.

Executive Summary

Tryptamine and its analogs represent a broad class of psychoactive compounds, many of which are agonists at serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, which is strongly associated with psychedelic effects. In contrast, this compound is structurally an amphetamine derivative and functionally a potent monoamine releasing agent and monoamine oxidase inhibitor, with primary effects on dopamine, norepinephrine, and serotonin systems. This guide will delineate these differences through quantitative data on receptor binding and functional activity.

Data Presentation: Comparative Pharmacology

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of this compound and selected tryptamine analogs at key serotonin receptors and monoamine transporters. Lower Kᵢ, EC₅₀, and IC₅₀ values indicate higher binding affinity and potency, respectively.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Serotonin Receptors and Monoamine Transporters

Compound5-HT₁A5-HT₂A5-HT₂B5-HT₂CSERTDATNET
This compound (5-IT) Data not availableData not availableData not availableData not availableData not availableData not availableData not available
N,N-Dimethyltryptamine (DMT) 10701084918601210>10,000>10,000
Psilocin (4-HO-DMT) 129404.6224300>10,000>10,000
5-Methoxy-DMT (5-MeO-DMT) 1661.511.5115470>10,000>10,000
N,N-Diallyltryptamine (DALT) [1][2]224701101410873745>10,000583

Note: Data is aggregated from multiple sources and experimental conditions may vary. "Data not available" indicates that reliable binding affinity data was not found in the searched literature.

Table 2: Comparative Functional Potencies (EC₅₀/IC₅₀, nM)

Compound5-HT₂A Agonism (EC₅₀)Serotonin Release (EC₅₀)Norepinephrine Release (EC₅₀)Dopamine Release (EC₅₀)MAO-A Inhibition (IC₅₀)
This compound (5-IT) Data not available104.8[3]13.3[3]12.9[3]1600[4]
N,N-Dimethyltryptamine (DMT) 38.3Data not availableData not availableData not availableData not available
Psilocin (4-HO-DMT) 8.2Data not availableData not availableData not availableData not available
5-Methoxy-DMT (5-MeO-DMT) 1.80 - 3.87InactiveInactiveInactiveData not available
N,N-Diallyltryptamine (DALT) Potent agonist (HTR)Data not availableData not availableData not availableData not available

Note: The functional activity of DALT is confirmed through head-twitch response (HTR) assays in mice, a behavioral proxy for 5-HT₂A agonism.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the characterization of these compounds.

Gq_Signaling_Pathway 5-HT2A Receptor Gq-Protein Signaling Pathway Tryptamine_Analog Tryptamine Analog (e.g., Psilocin, DMT) HTR2A 5-HT2A Receptor Tryptamine_Analog->HTR2A Binds to Gq_protein Gq/11 Protein HTR2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C Activation DAG->PKC_activation

Canonical 5-HT₂A receptor signaling pathway.

Monoamine_Release_Workflow Monoamine Release Assay Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Synaptosomes Isolate Synaptosomes (nerve terminals) Radiolabel Pre-load with [3H]-Monoamine Synaptosomes->Radiolabel Incubation Incubate with 5-IT or Tryptamine Analog Radiolabel->Incubation Filtration Separate Synaptosomes from Supernatant Incubation->Filtration Scintillation Quantify Radioactivity in Supernatant Filtration->Scintillation EC50_calc Calculate EC50 Scintillation->EC50_calc

Workflow for monoamine release assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT₂A) to confluency.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound.

    • Total Binding: Membranes + radioligand.

    • Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled competing ligand.

    • Competitive Binding: Membranes + radioligand + serial dilutions of the test compound.

    • Incubate to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the competitive binding curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of monoamines from pre-loaded synaptosomes.

  • Synaptosome Preparation:

    • Dissect brain regions rich in the monoamine of interest (e.g., striatum for dopamine).

    • Homogenize the tissue in a suitable buffer and prepare synaptosomes through differential centrifugation.

  • Monoamine Loading:

    • Incubate the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin).

  • Release Experiment:

    • Wash the synaptosomes to remove excess radiolabel.

    • Incubate the pre-loaded synaptosomes with varying concentrations of the test compound (e.g., 5-IT).

    • After a set incubation period, separate the synaptosomes from the supernatant by filtration or centrifugation.

  • Quantification:

    • Measure the radioactivity in the supernatant (released monoamine) and in the synaptosomes (retained monoamine) using a scintillation counter.

    • Calculate the percentage of monoamine released for each concentration of the test compound.

    • Determine the EC₅₀ value from the concentration-response curve.

Calcium Flux Assay (for 5-HT₂A Agonism)

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a downstream event of Gq-protein coupling.[5][6]

  • Cell Preparation:

    • Seed cells stably expressing the human 5-HT₂A receptor in a 96-well, black, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of the test compound (tryptamine analog) to the wells.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The data presented in this guide highlight the distinct pharmacological profiles of this compound and classic tryptamine analogs. While tryptamines such as DMT, psilocin, and 5-MeO-DMT primarily act as agonists at serotonin receptors, with a high affinity for the 5-HT₂A receptor being a key characteristic of their psychedelic properties, 5-IT functions as a potent releaser of monoamines and an inhibitor of MAO-A.[3][4] This fundamental difference in mechanism of action explains the predominantly stimulant effects of 5-IT in contrast to the psychedelic effects of the other tryptamines. This comparative guide serves as a valuable resource for researchers in the fields of pharmacology and drug development, providing a foundation for further investigation into the therapeutic potential and structure-activity relationships of these and related compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(2-Aminopropyl)indole (5-API) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(2-Aminopropyl)indole (5-API), also known as 5-IT, is a psychoactive tryptamine that has emerged as a novel psychoactive substance (NPS). Its detection and quantification in forensic, clinical, and research settings are crucial for toxicology, pharmacology, and drug development. A significant analytical challenge arises from its structural isomerism with compounds like 3-(2-aminopropyl)indole (3-API or α-methyltryptamine, AMT), which necessitates highly specific and validated analytical methods to ensure accurate identification and avoid misinterpretation.[1][2][3][4]

This guide provides a comparative overview of common analytical techniques for the detection of 5-API. It outlines their performance characteristics based on key validation parameters, details their experimental protocols, and presents visual workflows to aid researchers in selecting and cross-validating methods for their specific applications. Cross-validation, the process of comparing results from two or more distinct analytical methods, is essential for confirming the reliability and comparability of data, particularly when analyzing complex matrices or developing new reference standards.[5][6]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, available equipment, and the need for structural confirmation. The following table summarizes key performance parameters for the most common methods used in the detection of 5-API. The data presented are representative values based on typical method performance and should be confirmed by internal validation.

Table 1: Summary of Validation Parameters for 5-API Detection Methods

ParameterGC-MSLC-MS/MSHPLC-UV/DADImmunoassay (ELISA)
Specificity High (Good isomer separation)[4]Very High (Excellent isomer separation)[1][4]Moderate (Potential co-elution)[1][3]Low to Moderate (High cross-reactivity risk)[7][8]
LOD 1-10 ng/mL0.05-1 ng/mL[9]10-50 ng/mL1-20 ng/mL (Varies by antibody)
LOQ 5-25 ng/mL0.1-5 ng/mL50-100 ng/mL5-50 ng/mL
Linearity (R²) > 0.99> 0.995> 0.99Not Applicable (Typically qualitative/semi-quantitative)
Accuracy (% Rec) 90-110%95-105%85-115%N/A
Precision (%RSD) < 15%< 10%< 15%< 20% (for semi-quantitative)
Throughput ModerateModerate-HighHighVery High
Cost Moderate-HighHighLowLow (for screening)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique in forensic toxicology for the identification of volatile and semi-volatile compounds. It offers excellent separation and definitive structural identification based on mass spectra. For tryptamines, derivatization is sometimes employed to improve chromatographic behavior.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Blood, Urine, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Deriv Derivatization (e.g., TMS) Extraction->Deriv GC GC Injection & Separation Deriv->GC MS Mass Spectrometry (EI/CI) GC->MS Data Data Acquisition MS->Data Library Spectral Library Matching & ID Data->Library Quant Quantification Library->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Serum, Urine) Protein Protein Precipitation (e.g., Acetonitrile) Sample->Protein Centrifuge Centrifugation & Supernatant Transfer Protein->Centrifuge LC HPLC/UHPLC Separation Centrifuge->LC MSMS Tandem MS (ESI+, MRM) LC->MSMS Data Data Acquisition MSMS->Data Integration Peak Integration & Identification Data->Integration Quant Quantification Integration->Quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Powder or Formulation Sample Dissolve Dissolution in Mobile Phase Sample->Dissolve Filter Filtration (0.45 µm syringe filter) Dissolve->Filter LC HPLC Separation Filter->LC UV UV/DAD Detection (e.g., 220 nm, 275 nm) LC->UV Data Chromatogram Acquisition UV->Data ID Identification (Retention Time) Data->ID Quant Quantification (External Standard) ID->Quant ELISA_Workflow cluster_prep Assay Preparation cluster_assay Assay Steps cluster_data Data Readout Sample Urine/Saliva Sample & Controls Plate Add Sample to Antibody-Coated Plate Sample->Plate Incubate1 Incubate with Enzyme Conjugate Plate->Incubate1 Wash Wash Plate Incubate1->Wash Substrate Add Substrate Wash->Substrate Incubate2 Incubate (Color Dev.) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (Plate Reader) Stop->Read Compare Compare to Cutoff Read->Compare Result Positive/Negative Result Compare->Result

References

Comparative Analysis of the Rewarding Effects of 5-(2-Aminopropyl)indole and Alternative Psychoactive Compounds in Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reproducibility of rewarding effects of 5-(2-Aminopropyl)indole (5-API) in murine models, benchmarked against classic psychostimulants and other tryptamine analogs. This guide provides a synthesis of key experimental data, detailed methodologies, and visual representations of associated signaling pathways and experimental workflows.

Introduction

This compound, also known as 5-API or 5-IT, is a synthetic psychoactive substance that has emerged in the recreational drug market. Understanding its rewarding effects and abuse potential is crucial for public health and the development of potential therapeutic interventions. This guide provides a comparative analysis of the rewarding properties of 5-API in mice, juxtaposed with the well-characterized psychostimulants 3,4-methylenedioxymethamphetamine (MDMA) and methamphetamine, as well as other synthetic tryptamine analogs. The data presented is derived from peer-reviewed preclinical studies employing the conditioned place preference (CPP) paradigm, a standard behavioral model to assess the motivational effects of drugs.

Data Presentation: Conditioned Place Preference (CPP) Studies

The following table summarizes the quantitative data from CPP experiments investigating the rewarding effects of 5-API, MDMA, and methamphetamine in mice. The CPP paradigm measures an animal's preference for an environment previously associated with a drug, with a significant increase in time spent in the drug-paired chamber indicating a rewarding effect.

CompoundDoses (mg/kg, i.p.)Mouse StrainKey FindingsReference
This compound (5-API) 1, 10, 30ICRProduced significant CPP at 10 and 30 mg/kg.[1]
MDMA 5, 10, 20Swiss WebsterAll doses produced significant CPP.[2]
7.5, 15C57BL/6J15 mg/kg, but not 7.5 mg/kg, induced CPP.
0.3, 1, 3.3, 10Not Specified10 mg/kg induced significant CPP.[3]
1, 3, 9Not Specified9 mg/kg induced significant CPP.[3]
Methamphetamine 0.1, 3Outbred Arc:Arc(S) Swiss0.1 mg/kg produced a greater CPP in adolescent mice compared to adults. 3 mg/kg was less effective in adolescents.[4]
1, 2C57BL/6J & 129S1/SvImJ1 mg/kg and 2 mg/kg induced CPP in both strains.[5]
Novel Tryptamine Analogs (PYT HCl, PIT HCl, DBT HCl, 2-MT HCl) Not specifiedC57BL/6Did not induce CPP.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting and reproducing research findings. Below are the summarized protocols for the key CPP experiments cited.

This compound (5-API) CPP Protocol
  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger compartments, separated by a smaller neutral central compartment.

  • Procedure:

    • Pre-conditioning (Day 1): Mice were allowed to freely explore all three chambers for 15 minutes to establish baseline preference.

    • Conditioning (Days 2-5): A biased design was used. On alternate days, mice received an intraperitoneal (i.p.) injection of 5-API (1, 10, or 30 mg/kg) and were confined to their initially non-preferred chamber for 30 minutes. On the other days, they received a saline injection and were confined to their preferred chamber.

    • Post-conditioning (Day 6): The partition was removed, and mice were allowed to freely explore all chambers for 15 minutes. The time spent in each chamber was recorded.[1]

MDMA CPP Protocol
  • Apparatus: Similar three-chamber CPP apparatus.

  • Procedure:

    • Pre-conditioning: Baseline preference was established over a 15-minute session.

    • Conditioning: An unbiased procedure was followed. For four consecutive days, mice received an i.p. injection of MDMA (5, 10, or 20 mg/kg) in the morning and were confined to one compartment for 30 minutes. In the afternoon, they received a saline injection and were confined to the other compartment.[2]

    • Post-conditioning: On the test day, mice were placed in the central chamber with free access to all compartments, and the time spent in each was recorded.[2]

Methamphetamine CPP Protocol
  • Apparatus: A three-compartment CPP apparatus with different visual and tactile cues.

  • Procedure:

    • Pre-conditioning (Day 1): Mice freely explored the apparatus for a baseline preference assessment.

    • Conditioning (Days 2-5): An unbiased protocol was used. In the morning, mice received a saline injection and were confined to one compartment. In the afternoon, they received an i.p. injection of methamphetamine (0.1 or 3 mg/kg) and were confined to the other compartment.[4]

    • Post-conditioning (Day 6): Mice were given free access to all chambers, and the time spent in each was measured.[4]

Visualizations

Experimental Workflow: Conditioned Place Preference

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning Phase cluster_post Post-Conditioning PreTest Baseline Preference Test (Free exploration) Drug Drug Injection (e.g., 5-API, MDMA, Methamphetamine) PreTest->Drug Assign Chambers DrugPair Confine to Drug-Paired Chamber Drug->DrugPair Saline Saline Injection SalinePair Confine to Saline-Paired Chamber Saline->SalinePair PostTest Preference Test (Free exploration) DrugPair->PostTest Test Day

Caption: A generalized workflow for a conditioned place preference experiment.

Signaling Pathway: Dopaminergic Reward Pathway

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) VTA VTA Neuron DA_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_Synapse Dopamine (DA) DA_Vesicle->DA_Synapse Exocytosis DA_Synapse->DAT Reuptake D1R D1 Receptor DA_Synapse->D1R Binding AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Reward Rewarding Effects CREB->Reward Drug 5-API / MDMA / Methamphetamine Drug->DAT Inhibition/Reversal Drug->DA_Vesicle Release

Caption: Simplified signaling cascade of the dopaminergic reward pathway.

Discussion of Signaling Pathways

The rewarding effects of 5-API, MDMA, and methamphetamine are primarily mediated by their actions on the brain's dopaminergic system, particularly the mesolimbic pathway originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc).

  • This compound (5-API): Studies indicate that 5-API has psychostimulant and rewarding properties that are likely attributable to its ability to affect the dopaminergic system.[1] It has been shown to increase mRNA levels of the dopamine D1 receptor in the striatum and prefrontal cortex, as well as the dopamine transporter in the substantia nigra/VTA of mice.[1] Furthermore, 5-API is a potent substrate at the dopamine transporter (DAT), suggesting it can promote dopamine release and inhibit its reuptake.[6] It is also a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A), which would further increase synaptic levels of monoamines like dopamine and serotonin.[7]

  • MDMA: MDMA also enhances dopaminergic activity in the mesolimbic reward pathway.[1] It acts as an indirect monoaminergic agonist, inducing the presynaptic release of both dopamine and serotonin.[1]

  • Methamphetamine: Methamphetamine potently increases synaptic dopamine levels by promoting its release from presynaptic terminals and blocking its reuptake via the dopamine transporter (DAT). This surge in dopamine in reward-related brain regions like the nucleus accumbens is a key mechanism underlying its powerful rewarding effects.

While all three compounds converge on the dopaminergic system, the nuances of their interactions with different transporters and receptors, as well as their effects on other neurotransmitter systems like serotonin, contribute to their distinct pharmacological profiles. The rewarding effects of tryptamine analogs are generally less pronounced and can be more complex, often involving significant serotonergic mechanisms that do not consistently produce conditioned place preference.

Conclusion

The available evidence robustly demonstrates that this compound (5-API) produces significant rewarding effects in mice, as measured by the conditioned place preference paradigm. These effects are comparable in nature, though not necessarily in potency, to those of well-established psychostimulants like MDMA and methamphetamine. The primary mechanism underlying the rewarding properties of 5-API appears to be its potent interaction with the dopaminergic system, leading to increased dopamine signaling in key reward circuits. In contrast, the rewarding effects of other novel tryptamine analogs appear to be less consistent, with some failing to induce CPP, highlighting the diverse pharmacological profiles within this chemical class. This comparative guide underscores the abuse potential of 5-API and provides a valuable reference for researchers investigating the neurobiology of novel psychoactive substances and developing strategies to mitigate their harm.

References

A Comparative Analysis of the In Vitro and In Vivo Effects of 5-(2-Aminopropyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of 5-(2-Aminopropyl)indole (5-API), a synthetic psychoactive substance also known as 5-IT. The following sections detail its activity at key molecular targets, its observed effects in preclinical models, and its toxicological profile, with supporting data presented for comparative analysis.

Summary of Pharmacological Effects

This compound is a potent monoamine-releasing agent and a selective inhibitor of monoamine oxidase A (MAO-A).[1][2] Its in vitro profile as a dopamine transporter (DAT) and norepinephrine transporter (NET) substrate with a lesser effect on the serotonin transporter (SERT) is consistent with its stimulant-like effects observed in vivo.[1][3] Preclinical studies in rodents have demonstrated its locomotor-stimulating and rewarding properties.[3][4] In humans, however, its use has been associated with severe sympathomimetic and serotonergic toxicity, leading to multiple fatalities.[1][5]

Quantitative Data Comparison: In Vitro Activity

The following table summarizes the in vitro potency of this compound at monoamine transporters and its inhibitory activity at monoamine oxidase A.

Molecular TargetAssay TypeParameterValueComparator: MDMA
Dopamine Transporter (DAT) Monoamine ReleaseEC5012.9 nM[6]Non-selective releaser[1]
Norepinephrine Transporter (NET) Monoamine ReleaseEC5013.3 nM[6]Non-selective releaser[1]
Serotonin Transporter (SERT) Monoamine ReleaseEC50104.8 nM[6]Non-selective releaser[1]
Monoamine Oxidase A (MAO-A) Enzyme InhibitionIC501.6 µM[2]Not a potent inhibitor
Monoamine Oxidase A (MAO-A) Enzyme InhibitionKi0.25 µM[2]Not a potent inhibitor
Monoamine Oxidase B (MAO-B) Enzyme Inhibition-No inhibition observed[2]Not a potent inhibitor

Quantitative Data Comparison: In Vivo Effects

This table outlines the observed behavioral and neurochemical effects of this compound in animal models.

EffectAnimal ModelDosesKey Findings
Locomotor Activity MiceNot specifiedProduced locomotor stimulation similar to MDMA.[1][3]
Rewarding Effects Mice1, 10, and 30 mg/kg, i.p.Induced conditioned place preference (CPP), indicating rewarding properties.[4]
Locomotor Sensitization Mice1, 3, and 10 mg/kg, i.p.Repeated administration led to locomotor sensitization.[4]
Gene Expression Mice10 mg/kg, i.p.Increased mRNA levels of dopamine D1 receptor in the striatum and prefrontal cortex, and dopamine transporter in the SNc/VTA.[4]

Experimental Protocols

In Vitro Monoamine Release Assay

Objective: To determine the potency of this compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Rat brain synaptosomes are prepared from the striatum (for DAT), hippocampus (for NET), and whole brain minus striatum and cerebellum (for SERT) by homogenization and differential centrifugation.

  • Radiolabeling: Synaptosomes are incubated with a specific radiolabeled monoamine transporter substrate (e.g., [³H]MPP⁺ for DAT and NET, [³H]5-HT for SERT) to allow for uptake.

  • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of this compound or a comparator drug.

  • Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are generated, and the EC50 values (the concentration of the drug that elicits 50% of the maximal response) are calculated.[1]

In Vitro MAO-A Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of human monoamine oxidase A.

Methodology:

  • Enzyme Source: Recombinant human MAO-A is used as the enzyme source.

  • Substrate: Kynuramine is used as a substrate for the MAO-A enzyme.

  • Incubation: this compound at various concentrations is pre-incubated with the MAO-A enzyme before the addition of the substrate.

  • Detection: The conversion of kynuramine to 4-hydroxyquinoline is monitored by high-performance liquid chromatography (HPLC) with diode-array detection.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) and the Ki (inhibition constant) are determined.[2]

In Vivo Locomotor Activity Study

Objective: To evaluate the stimulant effects of this compound on spontaneous movement in mice.

Methodology:

  • Animals: Male Swiss-Webster mice are used.

  • Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.

  • Procedure: Mice are habituated to the activity chambers for a set period. They are then administered this compound or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

  • Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration following the injection.

  • Data Analysis: The total locomotor activity is compared between the drug-treated and control groups.[1]

In Vivo Conditioned Place Preference (CPP) Study

Objective: To determine the rewarding or aversive properties of this compound.

Methodology:

  • Apparatus: A three-chamber CPP apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Pre-conditioning Phase: On the first day, mice are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

  • Conditioning Phase: Over several days, mice receive injections of this compound immediately before being confined to one of the conditioning chambers, and vehicle injections before being confined to the other chamber. The drug-paired chamber is counterbalanced across animals.

  • Test Phase: On the final day, the mice are allowed to freely explore all three chambers again in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect.[4]

Visualizations

Signaling Pathway of this compound

Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron API This compound DAT Dopamine Transporter (DAT) API->DAT Substrate NET Norepinephrine Transporter (NET) API->NET Substrate SERT Serotonin Transporter (SERT) API->SERT Substrate MAOA Monoamine Oxidase A (MAO-A) API->MAOA Inhibits DA_cleft Dopamine DAT->DA_cleft Release NE_cleft Norepinephrine NET->NE_cleft Release HT_cleft Serotonin SERT->HT_cleft Release DA_vesicle Dopamine Vesicle DA_vesicle->DAT NE_vesicle Norepinephrine Vesicle NE_vesicle->NET HT_vesicle Serotonin Vesicle HT_vesicle->SERT DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds HT_receptor Serotonin Receptors HT_cleft->HT_receptor Binds

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro vs. In Vivo Assessment

Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start This compound transporter_assay Monoamine Transporter Release Assays (DAT, NET, SERT) invitro_start->transporter_assay mao_assay MAO-A Inhibition Assay invitro_start->mao_assay invitro_results EC50 / IC50 / Ki values (Potency & Selectivity) transporter_assay->invitro_results mao_assay->invitro_results invivo_results Behavioral & Neurochemical Effects (Stimulation, Reward, Gene Changes) invitro_results->invivo_results Hypothesis Generation invivo_start This compound locomotor Locomotor Activity (Mice) invivo_start->locomotor cpp Conditioned Place Preference (Mice) invivo_start->cpp gene_expression Gene Expression Analysis (Mice) invivo_start->gene_expression locomotor->invivo_results cpp->invivo_results gene_expression->invivo_results From In Vitro Action to In Vivo Effects invitro_action In Vitro Action: - DAT/NET Release - MAO-A Inhibition neurochemical_change Neurochemical Change: Increased Synaptic Dopamine & Norepinephrine invitro_action->neurochemical_change Leads to behavioral_effect In Vivo Behavioral Effect: - Locomotor Stimulation - Rewarding Properties neurochemical_change->behavioral_effect Results in toxic_effect In Vivo Toxic Effect: - Sympathomimetic Toxicity - Serotonin Syndrome neurochemical_change->toxic_effect Contributes to sert_action In Vitro Action: - SERT Release - MAO-A Inhibition serotonin_change Neurochemical Change: Increased Synaptic Serotonin sert_action->serotonin_change Leads to serotonin_change->toxic_effect Contributes to

References

"comparative efficacy of different 5-(2-Aminopropyl)indole synthesis routes"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of three prominent synthetic pathways for 5-(2-Aminopropyl)indole, a compound of significant interest to researchers in neuropharmacology and medicinal chemistry, reveals distinct advantages and disadvantages in terms of yield, complexity, and scalability. This guide provides a comparative overview of the classic Hofmann-Troxler synthesis, a route originating from 5-nitroindole, and a modern approach utilizing palladium-catalyzed cross-coupling from 5-bromoindole.

For researchers and professionals in drug development, the selection of an optimal synthetic route is critical, directly impacting the efficiency and economic viability of producing target molecules. This compound, also known as 5-API or 5-IT, is an indole derivative first synthesized by Albert Hofmann in 1962.[1] Its structural similarity to other psychoactive compounds has made it a subject of forensic and pharmacological research.[2] This comparison outlines the experimental protocols and quantitative data for three distinct synthetic approaches to this molecule.

At a Glance: Comparison of Synthesis Routes

Metric Route 1: Hofmann-Troxler Route 2: From 5-Nitroindole Route 3: From 5-Bromoindole
Starting Material Indole-5-carboxaldehyde5-Nitroindole5-Bromoindole
Key Reactions Henry reaction, ReductionSide chain introduction, ReductionSonogashira coupling, Reduction
Overall Yield 60-75%[3]Estimated ModerateEstimated Moderate to High
Number of Steps 22 (conceptual)2
Scalability Feasible in basic laboratory settings[3]Potentially scalableGood scalability potential
Purity >97% achievable[4]Dependent on purificationHigh purity achievable
Key Reagents Nitroethane, LiAlH₄(Requires specific reagent for side chain), Pd/C, H₂Propargylamine, Pd catalyst, Reducing agent
Safety/Handling Use of highly reactive LiAlH₄Use of flammable H₂ gasUse of potentially toxic Pd catalyst

Route 1: The Hofmann-Troxler Synthesis

This classical approach, first described by Hofmann and Troxler, remains a fundamental method for the preparation of this compound. The synthesis proceeds in two main steps: a Henry reaction (nitroaldol condensation) followed by a reduction.

Experimental Protocol:

Step 1: Synthesis of 5-(2-Nitropropenyl)indole

  • To a solution of indole-5-carboxaldehyde in a suitable solvent (e.g., acetic acid), add nitroethane.

  • A catalyst, such as ammonium acetate, is introduced, and the mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield 5-(2-nitropropenyl)indole.

Step 2: Reduction to this compound

  • The 5-(2-nitropropenyl)indole intermediate is dissolved in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

  • A solution of a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is added cautiously at a low temperature (e.g., 0 °C).

  • The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction of the nitro group to a primary amine.

  • The reaction is carefully quenched with water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield this compound. The product can be further purified by crystallization or chromatography.

Hofmann_Troxler Indole-5-carboxaldehyde Indole-5-carboxaldehyde Step1 Henry Reaction Indole-5-carboxaldehyde->Step1 Nitroethane Nitroethane Nitroethane->Step1 5-(2-Nitropropenyl)indole 5-(2-Nitropropenyl)indole Step1->5-(2-Nitropropenyl)indole Step2 Reduction (LiAlH4) 5-(2-Nitropropenyl)indole->Step2 This compound This compound Step2->this compound

Fig. 1: Hofmann-Troxler Synthesis Workflow

Route 2: Synthesis from 5-Nitroindole

This conceptual route offers an alternative pathway starting from the readily available 5-nitroindole. The key challenge in this synthesis is the regioselective introduction of the 2-aminopropyl side chain at the 5-position, followed by the reduction of the nitro group.

Experimental Protocol (Conceptual):

Step 1: Introduction of the Propanoyl Side Chain

  • Protect the indole nitrogen of 5-nitroindole (e.g., with a tosyl or BOC group) to prevent N-alkylation.

  • Perform a Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce a propanoyl group at the C3 position (the most reactive site for electrophilic substitution).

  • Alternatively, a Vilsmeier-Haack reaction followed by a Wittig-type reaction could be employed to build the carbon skeleton.

  • The resulting ketone would then need to be converted to the amine, for example, via reductive amination.

Step 2: Reduction of the Nitro Group

  • The 5-nitroindole derivative with the aminopropyl side chain is dissolved in a suitable solvent like ethanol or methanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the reduction of the nitro group to an amine is complete, as monitored by TLC or HPLC.[5]

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound. Deprotection of the indole nitrogen might be necessary as a final step.

Nitroindole_Route 5-Nitroindole 5-Nitroindole Step1 Side Chain Introduction (e.g., Friedel-Crafts) 5-Nitroindole->Step1 5-Nitro-3-(propanoyl)indole 5-Nitro-3-(propanoyl)indole Step1->5-Nitro-3-(propanoyl)indole Step2 Conversion to Amine & Reduction (Pd/C, H2) 5-Nitro-3-(propanoyl)indole->Step2 This compound This compound Step2->this compound

Fig. 2: Synthesis from 5-Nitroindole Workflow

Route 3: Palladium-Catalyzed Synthesis from 5-Bromoindole

This modern approach leverages the versatility of palladium-catalyzed cross-coupling reactions to construct the aminopropyl side chain directly onto the indole scaffold. A Sonogashira coupling followed by reduction is a promising strategy.

Experimental Protocol:

Step 1: Sonogashira Coupling

  • In a reaction vessel, combine 5-bromoindole, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).

  • The mixture is dissolved in an appropriate solvent, such as THF or DMF.

  • Propargylamine (3-aminopropyne) is added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, which can be monitored by TLC or GC-MS.[6][7]

  • After completion, the reaction mixture is worked up by filtering off the catalyst and removing the solvent. The crude product, 5-(3-aminoprop-1-yn-1-yl)-1H-indole, is then purified.

Step 2: Reduction of the Alkyne

  • The product from the Sonogashira coupling is dissolved in a solvent like ethanol or methanol.

  • A hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added.

  • The mixture is placed under a hydrogen atmosphere and stirred vigorously.

  • The reaction is monitored until the complete reduction of the triple bond to a single bond is achieved.

  • The catalyst is filtered off, and the solvent is removed to yield this compound.

Bromoindole_Route 5-Bromoindole 5-Bromoindole Step1 Sonogashira Coupling 5-Bromoindole->Step1 Propargylamine Propargylamine Propargylamine->Step1 5-(3-aminoprop-1-yn-1-yl)-1H-indole 5-(3-aminoprop-1-yn-1-yl)-1H-indole Step1->5-(3-aminoprop-1-yn-1-yl)-1H-indole Step2 Reduction (e.g., H2, Pd/C) 5-(3-aminoprop-1-yn-1-yl)-1H-indole->Step2 This compound This compound Step2->this compound

Fig. 3: Synthesis from 5-Bromoindole Workflow

Conclusion

The choice of synthesis route for this compound depends on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment and safety infrastructure available. The Hofmann-Troxler method is a well-established and reliable route, though it involves the use of a hazardous reducing agent. The synthesis from 5-nitroindole presents a viable alternative, but the efficient introduction of the side chain requires careful optimization. The modern palladium-catalyzed approach from 5-bromoindole offers a potentially highly efficient and modular route, benefiting from the mild conditions and broad functional group tolerance of cross-coupling reactions, making it an attractive option for library synthesis and medicinal chemistry applications. Further research to optimize the latter two routes could provide more efficient and safer alternatives to the classical synthesis.

References

Safety Operating Guide

Navigating the Uncharted Waters of 5-(2-Aminopropyl)indole Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety. Due to the limited information on the specific hazards of 5-(2-Aminopropyl)indole, a conservative approach to its disposal is mandatory. This guide provides a procedural, step-by-step framework to ensure the safe handling and disposal of this compound, thereby building a foundation of trust and demonstrating a commitment to safety beyond the product itself.

Prudent Waste Management Practices

Given the absence of specific quantitative disposal data for this compound, the following table summarizes the recommended waste management practices. This approach is based on treating the substance as a hazardous waste of unknown characteristics.

ParameterRecommended GuidelineRationale
Waste Characterization Assume HazardousIn the absence of a specific Safety Data Sheet (SDS), treat as hazardous to mitigate potential risks.[1]
Hazard Classification Presumed Toxic and potentially IgnitableIndole derivatives can exhibit a range of biological effects.[1] The aminopropyl group may also confer ignitability. A formal characteristic hazardous waste determination (ignitability, corrosivity, reactivity, toxicity) should be conducted by a qualified professional if required by local regulations.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, lab coat, and potentially respiratory protection.To prevent skin and eye contact, and inhalation of any dusts or aerosols.[3]
Waste Segregation Collect in a dedicated, properly labeled hazardous waste container.To prevent accidental mixing with incompatible materials. Solid and liquid waste should be collected separately.[1]
Container Labeling "Hazardous Waste," Chemical Name: "this compound," and appropriate hazard pictograms (e.g., skull and crossbones for toxicity, flame for ignitability).Clear labeling is crucial for safe handling and disposal by waste management personnel.[1]
Storage Store in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.To minimize the risk of accidental ignition or exposure.
Disposal Method Transfer to a licensed hazardous waste disposal facility.Ensures compliant and environmentally sound disposal. Do not dispose of down the drain or in regular trash.[4]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a well-ventilated area (e.g., fume hood) A->B C Obtain a designated Hazardous Waste Container B->C D Segregate Solid vs. Liquid Waste C->D E Transfer waste to the container D->E F Label container with: 'Hazardous Waste' 'this compound' Hazard Pictograms E->F G Store in a designated, secure, and well-ventilated area F->G H Arrange for pickup by a licensed hazardous waste vendor G->H I Complete all required waste manifest documentation H->I

Caption: Disposal workflow for this compound.

Experimental Protocols: A Conservative Approach

In the absence of specific experimental data for the disposal of this compound, the primary "experimental protocol" is the adherence to established hazardous waste management procedures. This involves a qualitative risk assessment based on the known characteristics of similar compounds.

Compatibility Testing (Small-Scale):

If co-mingling this compound waste with other compatible waste streams is considered, a small-scale compatibility test is essential.

Methodology:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Small-Scale Test: In a small, clean, and dry glass container (e.g., a test tube), combine a small, representative sample of the this compound waste with the intended waste stream.[1]

  • Observation: Carefully observe for any signs of a reaction, such as gas evolution, color change, precipitation, or heat generation.[1]

  • Evaluation: If any reaction is observed, the waste streams are incompatible and must be kept separate.

By adhering to these conservative yet robust procedures, laboratories can ensure the safe and compliant disposal of this compound, safeguarding both personnel and the environment. This commitment to rigorous safety protocols is paramount in the field of scientific research and development.

References

Safe Handling and Disposal of 5-(2-Aminopropyl)indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-Aminopropyl)indole (also known as 5-IT or 5-API). Given that this compound is a potent psychoactive substance associated with severe adverse effects and fatalities, stringent adherence to safety protocols is imperative.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. A safety data sheet for a related indole compound indicates it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life.[5] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Hazard Summary

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[5]
Acute Dermal ToxicityToxic in contact with skin.[5]
Eye IrritationCauses serious eye irritation.[5]
Aquatic ToxicityVery toxic to aquatic life.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Hand Protection GlovesTwo pairs of powder-free nitrile gloves.[6][7]Provides a primary barrier against dermal exposure. Double-gloving is recommended for handling highly toxic compounds. Nitrile offers good chemical resistance.[8]
Body Protection Gown/Lab CoatDisposable, polyethylene-coated gown with a closed front, long sleeves, and tight-fitting cuffs.[7][9]Protects skin and personal clothing from contamination. Non-permeable material prevents chemical seepage.[9]
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles.[6]Protects against splashes and aerosols, which can cause serious eye irritation.[5][6]
Respiratory Protection RespiratorAn N95 or higher-rated respirator. For large spills, a chemical cartridge-type respirator may be necessary.[6][9]Prevents inhalation of airborne particles or aerosols. Surgical masks offer insufficient protection.[6]
Foot Protection Shoe CoversDisposable, skid-resistant, and water-resistant shoe covers.[7]Prevents the spread of contamination outside of the designated work area.
Head Protection Bouffant CapDisposable cap that covers the head, ears, and forehead.[7]Contains hair and prevents it from becoming a source of contamination.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound in a laboratory setting. The workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble PPE prep_area->gather_ppe don_ppe 3. Don PPE gather_ppe->don_ppe gather_materials 4. Gather Materials & Reagents don_ppe->gather_materials weigh 5. Weigh Compound gather_materials->weigh dissolve 6. Prepare Solution weigh->dissolve experiment 7. Perform Experiment dissolve->experiment decontaminate 8. Decontaminate Surfaces experiment->decontaminate segregate_waste 9. Segregate Waste decontaminate->segregate_waste doff_ppe 10. Doff PPE segregate_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Experimental Protocol Details
  • Designate Work Area : All handling of this compound must occur within a certified chemical fume hood to control potential airborne exposure.[10] Ensure the work area is clean and uncluttered.

  • Assemble PPE : Gather all necessary PPE as specified in Table 2. Inspect each item for defects.

  • Don PPE : Put on PPE in the following order: shoe covers, inner gloves, gown, bouffant cap, face mask, goggles, face shield, and outer gloves. Ensure the outer gloves overlap the cuffs of the gown.[6]

  • Gather Materials : Bring all necessary equipment (e.g., balance, glassware, spatulas) and reagents into the fume hood before opening the compound container.

  • Weigh Compound : Carefully weigh the desired amount of the compound. Use a disposable weigh boat to prevent cross-contamination.

  • Prepare Solution : If making a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Perform Experiment : Conduct the experimental procedures within the fume hood.

  • Decontaminate Surfaces : After the experiment, decontaminate all surfaces and equipment using an appropriate solvent or cleaning agent.

  • Segregate Waste : Collect all waste materials, including disposable PPE and contaminated equipment, in a designated hazardous waste container.[11]

  • Doff PPE : Remove PPE in a manner that avoids self-contamination: outer gloves, face shield, goggles, gown, shoe covers, inner gloves, bouffant cap, and mask.

  • Wash Hands : Immediately wash hands thoroughly with soap and water.[5]

Disposal Plan: Step-by-Step Waste Management

Due to its toxicity, all waste contaminated with this compound must be treated as hazardous waste.[5][11] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[12]

G cluster_collection Waste Collection (Inside Lab) cluster_containment Waste Containment & Labeling cluster_disposal Storage & Final Disposal solid_waste 1. Collect Solid Waste (PPE, weigh boats, etc.) containerize 4. Use Designated Containers (leak-proof, compatible material) liquid_waste 2. Collect Liquid Waste (solvents, reaction mixtures) sharps_waste 3. Collect Sharps (needles, contaminated glass) label_waste 5. Label Container ('Hazardous Waste', chemical name, date) containerize->label_waste seal_container 6. Securely Seal Container label_waste->seal_container store_waste 7. Store in Designated Area seal_container->store_waste arrange_pickup 8. Arrange for Professional Disposal store_waste->arrange_pickup document 9. Complete Waste Manifest arrange_pickup->document

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.